molecular formula C40H44KN7O7S2 B15556952 Sulfo-CY3 tetrazine potassium

Sulfo-CY3 tetrazine potassium

Numéro de catalogue: B15556952
Poids moléculaire: 838.1 g/mol
Clé InChI: MOTFTOHZJPRDSY-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfo-CY3 tetrazine potassium is a useful research compound. Its molecular formula is C40H44KN7O7S2 and its molecular weight is 838.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H44KN7O7S2

Poids moléculaire

838.1 g/mol

Nom IUPAC

potassium (2Z)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1

Clé InChI

MOTFTOHZJPRDSY-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

Unveiling the Mechanism of Sulfo-CY3 Tetrazine Potassium: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Sulfo-CY3 tetrazine potassium, a powerful tool in the field of bioorthogonal chemistry. We will delve into the individual contributions of its constituent components, its reaction kinetics, and provide detailed experimental protocols for its application in key research areas.

Core Mechanism: A Trifecta of Functionality

This compound is a sophisticated chemical probe comprised of three key functional moieties, each contributing to its overall utility in biological systems: the sulfo-group, the Cyanine3 (CY3) fluorophore, and the tetrazine ring. The synergy of these components enables highly specific and efficient fluorescent labeling of biomolecules in their native environments.

  • The Sulfo-Group (Sulfonate): Enhancing Aqueous Solubility The presence of one or more sulfonate (SO₃⁻) groups, in the form of a potassium salt, imparts significant hydrophilicity to the molecule. This increased water solubility is crucial for its application in physiological buffers and cellular environments, preventing aggregation and non-specific binding, and ensuring its availability for the intended bioorthogonal reaction.

  • The CY3 Fluorophore: A Bright and Stable Reporter Cyanine3 (CY3) is a well-established fluorescent dye known for its brightness and photostability.[1] It exhibits a strong absorption maximum around 550 nm and an emission maximum at approximately 570 nm, placing its fluorescence in the orange-red region of the visible spectrum.[1][2] Its high quantum yield ensures a strong fluorescent signal, making it ideal for sensitive detection in various applications, including fluorescence microscopy and flow cytometry.[1][2]

  • The Tetrazine Moiety: The Engine of Bioorthogonal Reactivity The 1,2,4,5-tetrazine (B1199680) ring is the reactive component of the molecule, enabling its participation in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] This reaction occurs with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) product.[3][4] The IEDDA reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations of reactants.[5] A key advantage of this "click chemistry" is its bioorthogonality; the tetrazine and TCO moieties are abiotic and do not react with endogenous functional groups found in biological systems, ensuring minimal perturbation of cellular processes.[6]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core mechanism of labeling with this compound involves the IEDDA reaction with a TCO-modified biomolecule. This reaction is characterized by its exceptional speed and specificity.

dot```dot graph IEDDA_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Sulfo_CY3_Tetrazine [label="Sulfo-CY3 Tetrazine\n(Electron-Poor Diene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCO_Biomolecule [label="TCO-Modified Biomolecule\n(Strained Dienophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transition_State [label="[4+2] Cycloaddition\nTransition State", shape=ellipse, fillcolor="#FBBC05"]; Unstable_Intermediate [label="Unstable Bicyclic Intermediate", shape=ellipse, fillcolor="#F1F3F4"]; Stable_Conjugate [label="Stable Fluorescent Conjugate\n(Dihydropyridazine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2 [label="Nitrogen Gas (N₂)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Sulfo_CY3_Tetrazine -- Transition_State; TCO_Biomolecule -- Transition_State; Transition_State -> Unstable_Intermediate [label="Fast"]; Unstable_Intermediate -> Stable_Conjugate [label="Retro-Diels-Alder"]; Unstable_Intermediate -> N2 [label="Elimination"]; }

Workflow for labeling TCO-modified proteins with Sulfo-CY3 tetrazine.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or nuclease-free water

  • Size-exclusion chromatography column or dialysis cassette

Procedure:

  • Prepare Sulfo-CY3 Tetrazine Stock Solution: Dissolve this compound in anhydrous DMSO or nuclease-free water to a concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 1.1 to 2-fold molar excess of the Sulfo-CY3 tetrazine stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove the unreacted Sulfo-CY3 tetrazine by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. Alternatively, dialysis can be used.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~554 nm (for CY3).

Live-Cell Imaging

This protocol outlines the labeling of TCO-modified targets on the surface of or within live cells.

dot

Workflow for live-cell imaging using Sulfo-CY3 tetrazine.

Materials:

  • Live cells expressing or labeled with a TCO-modified biomolecule

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Fluorescence microscope with appropriate filter sets for CY3

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified target to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish).

  • Prepare Staining Solution: Prepare a fresh working solution of Sulfo-CY3 tetrazine in pre-warmed complete cell culture medium. A final concentration of 1-10 µM is a good starting point and should be optimized for the specific application.

  • Staining: Remove the existing culture medium and add the Sulfo-CY3 tetrazine staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and image using a fluorescence microscope with appropriate excitation and emission filters for CY3 (e.g., excitation ~550 nm, emission ~570 nm).

Flow Cytometry

This protocol provides a guideline for labeling cell surface markers with Sulfo-CY3 tetrazine for analysis by flow cytometry.

dot

Workflow for cell labeling and analysis by flow cytometry.

Materials:

  • Cell suspension with TCO-modified surface proteins

  • This compound

  • Staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a laser suitable for CY3 excitation (e.g., 561 nm)

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend them in cold staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare Staining Solution: Prepare a working solution of Sulfo-CY3 tetrazine in staining buffer. A final concentration of 10-50 µM is a recommended starting point.

  • Staining: Add the Sulfo-CY3 tetrazine solution to the cell suspension and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with 1 mL of cold staining buffer to remove unbound dye. Centrifuge at 300 x g for 5 minutes between each wash.

  • Analysis: Resuspend the final cell pellet in an appropriate volume of staining buffer and analyze on a flow cytometer using the proper laser and emission filters for CY3. Include appropriate controls, such as unlabeled cells and cells labeled with only the TCO-modification, to set gates and assess background fluorescence.

Conclusion

This compound is a versatile and powerful tool for fluorescently labeling biomolecules in a variety of research applications. Its mechanism, centered around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder reaction, allows for specific and robust labeling in complex biological systems. The inclusion of a sulfonate group for aqueous solubility and a bright, photostable CY3 fluorophore makes it an ideal probe for researchers and drug development professionals seeking to visualize and track biological processes with high fidelity. The provided protocols offer a starting point for the successful implementation of this technology in your research endeavors.

References

The Principle of Sulfo-CY3 Tetrazine Potassium in Bioorthogonal Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of Sulfo-CY3 tetrazine potassium in bioorthogonal labeling. It is designed to furnish researchers, scientists, and drug development professionals with the necessary technical details to effectively employ this powerful chemical tool. The content covers the fundamental reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate the design and execution of experiments in areas such as cell imaging, proteomics, and targeted drug delivery.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of bioorthogonal labeling with Sulfo-CY3 tetrazine lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction . This specific type of [4+2] cycloaddition occurs between an electron-deficient diene, in this case, the 1,2,4,5-tetrazine (B1199680) ring, and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][2][3]

The key characteristics that make the IEDDA reaction exceptionally well-suited for biological applications are:

  • Exceptional Kinetics: The IEDDA reaction between tetrazines and TCO derivatives is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2] This rapid kinetics allows for efficient labeling at very low concentrations of reactants, which is crucial for in vivo applications.[3]

  • High Specificity and Bioorthogonality: Tetrazines and TCOs are highly selective for each other and do not cross-react with native biological functional groups such as amines, thiols, or carboxylates.[4] This orthogonality ensures that the labeling reaction is confined to the intended molecular targets within a complex biological milieu.

  • Biocompatibility: The reaction proceeds efficiently in aqueous environments, at physiological pH and temperature, and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions.[4]

  • Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4] This irreversible step drives the reaction to completion.

The Sulfo-CY3 moiety is a water-soluble cyanine (B1664457) dye that provides a fluorescent readout. When conjugated to a tetrazine, it allows for the fluorescent labeling of biomolecules that have been pre-functionalized with a TCO group.

Quantitative Data for Sulfo-CY3 Tetrazine and IEDDA Reactions

The selection of a specific tetrazine derivative is a critical step in designing a bioorthogonal labeling experiment. The choice often involves a trade-off between reaction kinetics and the stability of the tetrazine probe. The following tables summarize key quantitative data for Sulfo-CY3 tetrazine and provide a comparison of reaction rates for various tetrazine derivatives.

PropertyValueReference
Excitation Maximum (λ_ex)~550-555 nm[5]
Emission Maximum (λ_em)~570 nm[5]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[5]
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, protected from light

Table 1: Physicochemical Properties of Sulfo-CY3 Tetrazine. This table summarizes the key spectral and physical properties of the Sulfo-CY3 tetrazine probe.

Tetrazine Derivative (3-R-6-R')R GroupR' GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with trans-cyclooctene (TCO)Half-life (t₁/₂) in Serum (hours)Reference
1HPyridyl~3,000> 24[6]
2CH₃Pyridyl~1,000> 24[6]
3CO₂EtPyridyl~10,000~12[6]
4CNPyridyl~33,000< 1[6]
5HPyrimidyl~13,000~12[6]
6CH₃Pyrimidyl~5,000> 24[6]

Table 2: Performance Comparison of Substituted 1,2,4,5-Tetrazine Derivatives. This table highlights the trade-off between reaction kinetics and stability for different tetrazine derivatives. Electron-withdrawing groups generally increase the reaction rate but can decrease stability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Sulfo-CY3 tetrazine-mediated bioorthogonal labeling.

Protocol 1: Labeling of Proteins/Antibodies with a TCO-NHS Ester

This protocol describes the initial step of modifying a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester (the length of the PEG linker can be varied)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[7]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[7]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[7]

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation with Sulfo-CY3 tetrazine.[7]

Protocol 2: Labeling of TCO-Modified Proteins with Sulfo-CY3 Tetrazine

This protocol outlines the "click" reaction between the TCO-functionalized protein and Sulfo-CY3 tetrazine.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS)

  • Sulfo-CY3 tetrazine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Protein Solution: Prepare the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.[5]

    • Sulfo-CY3 Tetrazine Stock Solution: Immediately before use, dissolve the Sulfo-CY3 tetrazine in anhydrous DMSO or DMF to create a 10 mM stock solution. Briefly vortex to ensure it is fully dissolved.[5]

  • Reaction Initiation: Add a 1.1- to 5-fold molar excess of the Sulfo-CY3 tetrazine stock solution to the TCO-labeled protein. A slight molar excess is recommended to ensure complete labeling.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the Cy3 dye.[5]

  • Purification: Remove the unreacted Sulfo-CY3 tetrazine using a spin desalting column or size-exclusion chromatography.[5]

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The Cy3-labeled protein can be visualized by its pink/magenta color or by in-gel fluorescence scanning.[5]

    • UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance spectrum. The conjugate should exhibit absorbance peaks for both the protein (~280 nm) and the Cy3 dye (~555 nm).[5]

Protocol 3: Pre-targeted Live Cell Imaging

This protocol describes a two-step "pre-targeting" approach for labeling live cells.

Materials:

  • Cells expressing the target of interest

  • TCO-labeled antibody specific for the target

  • Sulfo-CY3 tetrazine

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.[7]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[7]

  • Ligation and Imaging:

    • Prepare the Sulfo-CY3 tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[7]

    • Wash the cells two to three times with ice-cold FACS buffer or imaging medium to remove any unreacted Sulfo-CY3 tetrazine.[7]

    • Image the cells using a fluorescence microscope with appropriate filters for Cy3 (excitation ~550 nm, emission ~570 nm).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_intermediate Intermediate & Byproduct cluster_product Product Tetrazine Sulfo-CY3 Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition + TCO trans-Cyclooctene (Dienophile) TCO->Cycloaddition Bicyclic_Adduct Strained Bicyclic Adduct Cycloaddition->Bicyclic_Adduct Forms N2 N₂ Gas Bicyclic_Adduct->N2 Final_Product Stable Dihydropyridazine (Fluorescently Labeled) Bicyclic_Adduct->Final_Product Retro-Diels-Alder (releases N₂)

Caption: Mechanism of the IEDDA reaction for bioorthogonal labeling.

Protein_Labeling_Workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Sulfo-CY3 Tetrazine Ligation Start Protein/Antibody React_TCO React with TCO-NHS Ester Start->React_TCO Quench1 Quench Reaction (Optional) React_TCO->Quench1 Purify1 Purify TCO-Protein Quench1->Purify1 TCO_Protein TCO-functionalized Protein Purify1->TCO_Protein React_Tetrazine React with Sulfo-CY3 Tetrazine TCO_Protein->React_Tetrazine Purify2 Purify Labeled Protein React_Tetrazine->Purify2 Final_Product Fluorescently Labeled Protein Conjugate Purify2->Final_Product

Caption: Experimental workflow for two-step protein labeling.

Pretargeted_Cell_Imaging_Logic cluster_pretargeting Step 1: Pre-targeting cluster_labeling Step 2: Labeling & Imaging Administer_Ab Administer TCO-Antibody to Live Cells Incubate_Ab Incubate (e.g., 30-60 min) Allow Binding Administer_Ab->Incubate_Ab Wash1 Wash to Remove Unbound Antibody Incubate_Ab->Wash1 Add_Tetrazine Add Sulfo-CY3 Tetrazine Wash1->Add_Tetrazine Cells with TCO-Ab Incubate_Tz Incubate (e.g., 15-30 min) 'Click' Reaction Occurs Add_Tetrazine->Incubate_Tz Wash2 Wash to Remove Unbound Tetrazine Incubate_Tz->Wash2 Image Fluorescence Imaging Wash2->Image

Caption: Logical flow for pre-targeted live cell imaging.

References

An In-depth Technical Guide to Sulfo-CY3 Tetrazine Potassium for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-CY3 tetrazine potassium, a water-soluble, fluorescent probe designed for the specific labeling of proteins and other biomolecules. Leveraging the principles of bioorthogonal chemistry, this reagent offers a powerful tool for a wide range of applications, from basic research to the development of targeted therapeutics.

Core Principles and Chemical Properties

This compound is a bifunctional molecule comprising a sulfated cyanine (B1664457) 3 (Sulfo-CY3) fluorophore and a tetrazine moiety. The Sulfo-CY3 component provides a bright, orange-red fluorescence, while the tetrazine group enables highly specific and efficient covalent attachment to biomolecules.[1][2][3][4]

Key Features:

  • Bioorthogonal Reactivity: The tetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[5] This reaction is exceptionally fast and proceeds with high selectivity in complex biological media, without interfering with native cellular processes.[6]

  • High Water Solubility: The presence of sulfonate groups renders the molecule highly soluble in aqueous buffers, which is advantageous for labeling proteins in their native environment.[7]

  • Favorable Spectral Properties: Sulfo-CY3 is a bright and photostable fluorophore, making it suitable for various fluorescence-based detection methods.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its underlying chemistry.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Molecular Weight ~838 g/mol [8]
Excitation Maximum (λex) ~548 nm[8]
Emission Maximum (λem) ~563 nm[8]
Molar Extinction Coefficient (ε) ~162,000 M⁻¹cm⁻¹[8]
Solubility High in water and DMSO[7]
Storage Conditions -20°C, protected from light[3]

Table 2: Kinetic Data for the Tetrazine-TCO Ligation

Reaction PartnersSecond-Order Rate Constant (k₂)ConditionsReference(s)
Tetrazine & Trans-cyclooctene (TCO)Up to 10⁵ M⁻¹s⁻¹Aqueous buffer, room temperature[6]

Note: The reaction rate can be influenced by the specific substituents on both the tetrazine and TCO molecules.

Table 3: Performance Characteristics of Sulfo-CY3 Fluorophore

ParameterDescriptionReference(s)
Photostability Good; suitable for demanding imaging applications.[1][3]
pH Sensitivity Fluorescence is stable over a broad pH range.[4]
Quantum Yield High, contributing to bright fluorescence signals.[7]

Mechanism of Action: The Tetrazine-TCO Ligation

The labeling of a target protein with this compound is a two-step process. First, the protein of interest must be functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the protein with a TCO-NHS ester, which forms a stable amide bond with primary amines (e.g., the side chains of lysine (B10760008) residues).

Once the protein is TCO-modified, it can be specifically labeled with this compound via the inverse-electron-demand Diels-Alder reaction. This bioorthogonal "click" reaction is highly efficient and forms a stable covalent bond.

cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Bioorthogonal Labeling Protein Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein + TCO-NHS Ester TCO_NHS_Ester TCO-NHS Ester Sulfo_CY3_Tetrazine Sulfo-CY3 Tetrazine Labeled_Protein Sulfo-CY3 Labeled Protein TCO_Protein_2 TCO-Modified Protein TCO_Protein_2->Labeled_Protein + Sulfo-CY3 Tetrazine

A two-step approach for protein labeling.

Experimental Protocols

The following protocols provide a general framework for the labeling of a TCO-modified antibody with this compound. Optimization may be required for specific proteins and applications.

Protocol 1: Functionalization of an Antibody with TCO-NHS Ester

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a desalting spin column equilibrated with PBS.

Protocol 2: Labeling of TCO-Modified Antibody with this compound

Materials:

  • TCO-modified antibody (in PBS)

  • This compound

  • Anhydrous DMSO

  • Desalting spin column (e.g., Sephadex G-25)

Procedure:

  • Sulfo-CY3 Tetrazine Solution Preparation:

    • Prepare a 1-5 mM stock solution of this compound in DMSO.

  • Labeling Reaction:

    • Add a 1.5- to 3-fold molar excess of the Sulfo-CY3 tetrazine stock solution to the TCO-modified antibody.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove excess Sulfo-CY3 tetrazine using a desalting spin column equilibrated with PBS.

    • Collect the colored, protein-containing fractions.

Protocol 3: Characterization of the Labeled Antibody

1. Spectrophotometric Analysis:

  • Measure the absorbance of the purified Sulfo-CY3 labeled antibody at 280 nm (A₂₈₀) and ~548 nm (A₅₄₈).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₄₈ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically ~0.06 for Sulfo-CY3) and ε_protein is the molar extinction coefficient of the antibody at 280 nm.

    • DOL = A₅₄₈ / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of Sulfo-CY3 at 548 nm.

2. Mass Spectrometry:

  • Analyze the labeled antibody by mass spectrometry to confirm the covalent attachment of the Sulfo-CY3 tetrazine and to determine the heterogeneity of the labeled species.

Start Start TCO_Functionalization Functionalize Antibody with TCO-NHS Ester Start->TCO_Functionalization Purification_1 Purify TCO-Antibody (Desalting Column) TCO_Functionalization->Purification_1 Labeling Label with Sulfo-CY3 Tetrazine Purification_1->Labeling Purification_2 Purify Labeled Antibody (Desalting Column) Labeling->Purification_2 Characterization Characterize Labeled Antibody (Spectrophotometry, MS) Purification_2->Characterization End End Characterization->End

Experimental workflow for protein labeling.

Applications in Research and Drug Development

The specificity and efficiency of this compound make it a valuable tool for a variety of applications.

  • Fluorescence Microscopy and Flow Cytometry: The bright and stable fluorescence of Sulfo-CY3 enables high-resolution imaging and quantitative analysis of labeled proteins in cells and tissues.

  • In Vivo Imaging: The bioorthogonal nature of the tetrazine-TCO ligation allows for pre-targeted imaging strategies, where a TCO-modified antibody is first administered, followed by the injection of the Sulfo-CY3 tetrazine for in vivo labeling and visualization.[9][10][11]

  • Antibody-Drug Conjugate (ADC) Development: The precise control over the site of labeling offered by this technology is highly advantageous for the construction of well-defined ADCs. The internalization of ADCs can be tracked using the fluorescent properties of Sulfo-CY3.

  • Studying Protein-Protein Interactions: Techniques such as Förster Resonance Energy Transfer (FRET) can be employed to study the proximity and interaction of two proteins labeled with a suitable donor-acceptor pair, where Sulfo-CY3 can serve as one of the fluorophores.

Visualizing Signaling Pathways: A Case Study in HER2 Dimerization

The human epidermal growth factor receptor 2 (HER2) is a key receptor tyrosine kinase involved in cell proliferation and survival. Its dimerization is a critical step in the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[12][13][14][15][16] The study of HER2 dimerization is crucial for understanding cancer biology and developing targeted therapies.

Sulfo-CY3 tetrazine, in conjunction with a spectrally distinct fluorophore, can be used in a FRET-based assay to visualize and quantify HER2 dimerization on the surface of cancer cells. In this approach, two populations of HER2-targeting antibodies would be separately modified with TCO and a complementary reactive group for another fluorophore (e.g., a donor for Cy3). After labeling the TCO-modified antibodies with Sulfo-CY3 tetrazine (the acceptor), the two antibody populations are introduced to the cells. If HER2 dimerization occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be detected and quantified.

cluster_0 Cell Surface cluster_1 Intracellular Signaling HER2_Monomer_1 HER2 Monomer HER2_Dimer HER2 Dimer HER2_Monomer_1->HER2_Dimer HER2_Monomer_2 HER2 Monomer HER2_Monomer_2->HER2_Dimer PI3K_Akt_Pathway PI3K/Akt Pathway HER2_Dimer->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway HER2_Dimer->MAPK_Pathway FRET_Probe FRET-based detection of dimerization (e.g., using Sulfo-CY3 Tetrazine) HER2_Dimer->FRET_Probe Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Proliferation MAPK_Pathway->Cell_Proliferation

HER2 dimerization and downstream signaling.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of proteins. Its combination of excellent spectral properties, high water solubility, and bioorthogonal reactivity makes it an ideal choice for a wide range of applications in academic research and drug development. The ability to achieve specific and efficient labeling under mild, biocompatible conditions opens up new avenues for the study of complex biological processes and the design of novel therapeutic agents.

References

Unveiling Sulfo-CY3 Tetrazine: A Technical Guide to a Powerful Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure, properties, and applications of Sulfo-CY3 tetrazine potassium salt. This guide details experimental protocols and visualizes complex biological workflows, providing a critical resource for advanced bioconjugation and cellular imaging.

This compound salt is a highly efficient, water-soluble fluorescent probe integral to the field of bioorthogonal chemistry. Its utility lies in the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction it undergoes with trans-cyclooctene (B1233481) (TCO) modified molecules. This reaction's biocompatibility and fast kinetics make it an invaluable tool for selectively labeling and visualizing biomolecules in complex biological systems, including live cells.

Core Chemical and Physical Properties

The unique chemical architecture of this compound salt underpins its functionality. The molecule incorporates a sulfonate group, which imparts aqueous solubility, a vibrant and photostable Cyanine3 (Cy3) fluorophore for robust detection, and a tetrazine moiety that serves as the bioorthogonal reactive handle.

Chemical Structure and Identifier

The precise arrangement of these components is captured by its SMILES string: O=S(C1=CC2=C(C=C1)--INVALID-LINK--C)C=C3)=O)=C(C2(C)C)/C=C/C=C5N(C6=C(C/5(C)C)C=C(C=C6)S(=O)(O[K])=O)C)([O-])=O. This complex structure is unambiguously identified by its CAS Number: 2055138-86-6.

Quantitative Data Summary

A summary of the key quantitative properties of this compound salt is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C40H44KN7O7S2[1]
Molecular Weight 838.05 g/mol [2]
Excitation Maximum (λex) ~548-554 nm[1][3]
Emission Maximum (λem) ~563-570 nm[1][2]
Extinction Coefficient ~150,000 - 162,000 M⁻¹cm⁻¹[2]
Quantum Yield (QY) ~0.1[2]
Solubility Water, DMSO, DMF[2]

The Power of Bioorthogonal Chemistry: The iEDDA Reaction

The primary application of Sulfo-CY3 tetrazine lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is exceptionally fast and specific, occurring readily under physiological conditions without the need for a catalyst. The tetrazine reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond. This reaction is central to its use in bioconjugation.

iEDDA_Reaction Sulfo_CY3_Tetrazine Sulfo-CY3 Tetrazine Labeled_Product Fluorescently Labeled Biomolecule Sulfo_CY3_Tetrazine->Labeled_Product iEDDA Reaction TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Labeled_Product Nitrogen N₂ Gas (byproduct) Labeled_Product->Nitrogen

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Experimental Protocols: A Guide to Application

The versatility of Sulfo-CY3 tetrazine is demonstrated in a range of experimental applications, from simple protein labeling to complex live-cell imaging. Below are detailed methodologies for key experiments.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the steps for labeling a protein with Sulfo-CY3 tetrazine and conjugating it to a TCO-modified protein.

Materials:

  • Protein to be labeled with tetrazine

  • Methyltetrazine-NHS ester

  • TCO-NHS ester

  • Protein to be labeled with TCO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Methodology:

  • Protein Activation with TCO-NHS:

    • Dissolve the protein to be modified with TCO in PBS.

    • Add 5 µL of 1M NaHCO₃ per 100 µg of protein.

    • Add a 20-fold molar excess of TCO-NHS ester to the protein solution.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-labeled protein using a spin desalting column.[4]

  • Protein Activation with Methyl-tetrazine-NHS ester:

    • Dissolve the protein to be labeled with the fluorophore in PBS.

    • Add 5 µL of 1M NaHCO₃ per 100 µg of protein.

    • Add a 20-fold molar excess of methyl-tetrazine-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the tetrazine-labeled protein using a spin desalting column.[4]

  • iEDDA Conjugation:

    • Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 molar ratio.

    • Incubate for 1 hour at room temperature with gentle rotation.[4]

    • The resulting conjugate is ready for use in downstream applications.

Protein_Conjugation_Workflow cluster_protein1 Protein 1 Modification cluster_protein2 Protein 2 Modification Protein1 Protein 1 Activated_Protein1 TCO-Labeled Protein 1 Protein1->Activated_Protein1 Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->Activated_Protein1 Conjugation iEDDA Reaction Activated_Protein1->Conjugation Protein2 Protein 2 Activated_Protein2 Sulfo-CY3 Tetrazine-Labeled Protein 2 Protein2->Activated_Protein2 Amine Reaction Tetrazine_NHS Sulfo-CY3 Tetrazine-NHS Tetrazine_NHS->Activated_Protein2 Activated_Protein2->Conjugation Final_Product Fluorescently Labeled Protein Conjugate Conjugation->Final_Product

Workflow for Protein-Protein Conjugation.
Protocol 2: Live-Cell Surface Glycoprotein Labeling

This protocol details a two-step method for labeling cell surface glycoproteins on live cells using metabolic glycoengineering followed by reaction with Sulfo-CY3 tetrazine.[1]

Materials:

  • Adherent or suspension cells

  • Peracetylated N-tetrazinyl-acetylmannosamine (Ac₄ManNTz)

  • Complete cell culture medium

  • Sulfo-CY3 tetrazine

  • PBS, pH 7.4

  • DMSO

Methodology:

  • Metabolic Labeling:

    • Seed cells in an appropriate culture vessel and allow them to grow for 12-24 hours.

    • Prepare a 10 mM stock solution of Ac₄ManNTz in sterile DMSO.

    • Add the Ac₄ManNTz stock solution to the complete culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the tetrazine-modified sugar into cell surface glycans.

  • Bioorthogonal "Click" Reaction:

    • Wash the cells twice with PBS to remove unincorporated Ac₄ManNTz.

    • Prepare a 5-20 µM solution of Sulfo-CY3 tetrazine in culture medium or PBS.

    • Add the Sulfo-CY3 tetrazine solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS to remove unreacted Sulfo-CY3 tetrazine.

  • Analysis:

    • For live-cell microscopy, add fresh medium and proceed to imaging.

    • For fixed-cell analysis, cells can be fixed with 4% paraformaldehyde and further processed for imaging.

Cell_Labeling_Workflow Start Live Cells in Culture Metabolic_Labeling Incubate with Ac₄ManNTz (Tetrazine-modified sugar) Start->Metabolic_Labeling Washing1 Wash to remove excess sugar Metabolic_Labeling->Washing1 Click_Reaction Incubate with Sulfo-CY3 TCO Washing1->Click_Reaction Washing2 Wash to remove excess probe Click_Reaction->Washing2 Analysis Fluorescence Microscopy or Flow Cytometry Washing2->Analysis

Workflow for Live-Cell Surface Labeling.

Conclusion

This compound salt stands out as a robust and versatile tool in the molecular sciences. Its excellent water solubility, bright fluorescence, and participation in the rapid and specific iEDDA bioorthogonal reaction make it an indispensable reagent for researchers and developers. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful probe in a multitude of research contexts, from fundamental cell biology to the development of targeted therapeutics.

References

Understanding the inverse electron-demand Diels-Alder reaction.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder Reaction

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology, materials science, and drug development, distinguished by its rapid kinetics, high specificity, and bioorthogonality.[1][2] This reaction involves a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[3] Its ability to proceed efficiently under physiological conditions without the need for a catalyst has made it indispensable for applications ranging from cellular imaging and biomolecule labeling to the development of pretargeted drug delivery systems and radioimmunotherapies.[4][5][6] This guide provides a comprehensive overview of the IEDDA reaction, detailing its core mechanistic principles, kinetic properties, and key reactants. It further presents detailed experimental protocols and summarizes quantitative kinetic data to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Core Principles and Mechanism

The IEDDA reaction is a variant of the conventional Diels-Alder reaction.[7] However, the electronic requirements are reversed: the reaction occurs between an electron-deficient diene and an electron-rich dienophile.[3][8] This reversal is governed by frontier molecular orbital (FMO) theory, which dictates that the reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6][7] Electron-withdrawing groups on the diene lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy, thus narrowing the HOMO-LUMO gap and increasing the reaction rate.[1][9]

The most common IEDDA reaction used in bioorthogonal chemistry is the tetrazine ligation. The mechanism proceeds in several steps:

  • [4+2] Cycloaddition : The electron-poor tetrazine (diene) reacts with an electron-rich dienophile (e.g., trans-cyclooctene, TCO) to form a highly strained bicyclic intermediate.[1]

  • Nitrogen Extrusion : This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[1]

  • Product Formation : The elimination of N₂ yields a stable 4,5-dihydropyridazine product. This product may subsequently isomerize or be oxidized to form a pyridazine, particularly if the dienophile was an alkyne.[1][10]

The release of nitrogen gas serves as a strong thermodynamic driving force for the reaction, rendering it irreversible.[7]

IEDDA_Mechanism diene Electron-Poor Diene (e.g., Tetrazine) plus + diene->plus dienophile Electron-Rich Dienophile (e.g., TCO) intermediate [4+2] Cycloaddition Intermediate dienophile->intermediate [4+2] Cycloaddition plus->dienophile product Dihydropyridazine Product intermediate->product Retro-Diels-Alder (N₂ Extrusion) plus2 + product->plus2 n2 N₂ Gas plus2->n2

Caption: General mechanism of the IEDDA reaction with tetrazine.

Pretargeting_Workflow node_step node_step node_action node_action node_result node_result node_payload node_payload step1 Step 1: Administer Antibody-Dienophile (e.g., mAb-TCO) Conjugate step2 Step 2: Incubation & Clearance Antibody accumulates at the target site (e.g., tumor). Unbound antibody is cleared from circulation. step1->step2 step3 Step 3: Administer Tetrazine-Payload (e.g., ¹⁷⁷Lu-Tz) step2->step3 step4 Step 4: In Vivo IEDDA Reaction Rapid 'click' reaction occurs at the target site. step3->step4 step5 Step 5: Targeted Therapy or Imaging Concentrated payload delivers therapeutic effect or enables high-contrast imaging. step4->step5

References

An In-Depth Technical Guide to Tetrazine-TCO Ligation: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has rapidly emerged as a cornerstone of bioorthogonal chemistry. This powerful ligation strategy offers an unparalleled combination of speed, specificity, and biocompatibility, making it an indispensable tool for the precise chemical modification of biomolecules in complex biological environments.[1][2] This technical guide provides a comprehensive overview of the core features of tetrazine-TCO ligation, including its underlying mechanism, quantitative kinetic data, detailed experimental protocols, and key applications in drug development and biomedical research.

Core Mechanism: A Rapid and Irreversible Cycloaddition

The tetrazine-TCO ligation is a type of "click chemistry" that proceeds through a two-step mechanism.[1][3] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene serves as the dienophile.[1] This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[4][5] The release of nitrogen gas is the sole byproduct of this clean and efficient ligation.[6]

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Tetrazine Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition (Inverse Electron Demand) Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate Forms Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Undergoes Dihydropyridazine Stable Dihydropyridazine Adduct Retro_DA->Dihydropyridazine Yields Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen Releases

Mechanism of the Tetrazine-TCO Ligation.

Key Features and Advantages

The tetrazine-TCO ligation possesses several features that make it a superior choice for many bioorthogonal applications:

  • Exceptional Reaction Kinetics: This ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][7] This allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[2]

  • High Specificity and Bioorthogonality: Tetrazines and TCOs are highly selective reaction partners and do not interact with naturally occurring functional groups found in biological systems, such as amines and thiols.[3] This ensures that the ligation occurs exclusively between the intended molecules, leading to clean and specific labeling.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature) without the need for a cytotoxic catalyst, such as copper, which is often required for other click chemistry reactions.[1][2] This makes it ideally suited for applications in living cells and whole organisms.[2]

  • Stability: Both the tetrazine and TCO functional groups, as well as the resulting dihydropyridazine linkage, exhibit good stability in aqueous environments.[4][7]

Quantitative Data Summary

The reaction kinetics of the tetrazine-TCO ligation are highly dependent on the specific structures of the tetrazine and TCO derivatives. The tables below summarize key quantitative data from the literature, highlighting the influence of substituents on the reaction rate.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000[8]9:1 Methanol/Water
Hydrogen-substituted tetrazineTCOup to 30,000[9]Aqueous Media
Methyl-substituted tetrazineTCO~1000[9]Aqueous Media
3,6-dipyridyl-s-tetrazined-TCO366,000 (±15,000)[10]Pure water, 25°C
Me4Pyr-TzTCO-PEG₄69,400[8]DPBS
DHP₂-TzTCO-PEG₄6,450[10]DPBS, 37°C
3-phenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enolUp to 10⁷[3]Not specified

Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation

ParameterRecommended Range/ValueNotes
pH 6 - 9[4]The reaction is largely insensitive to pH within the physiological range.
Temperature 4°C, 25°C, or 37°C[9]Reaction proceeds rapidly at room temperature, but can be performed at 4°C for extended periods if necessary.
Stoichiometry (Tz:TCO) 1.05 - 1.5 : 1[1]A slight molar excess of the tetrazine-functionalized molecule is often used to ensure complete reaction of the TCO-modified species.
Reactant Concentration Nanomolar to micromolar[9]The high reaction rate allows for efficient ligation even at low concentrations.
Reaction Time 30 - 60 minutes[1]Can be extended to 2 hours or longer depending on the specific reactants and concentrations.

Experimental Protocols

This section provides detailed methodologies for common experiments involving tetrazine-TCO ligation.

Protocol 1: Protein-Protein Conjugation

This protocol describes the conjugation of two proteins that have been separately functionalized with TCO and tetrazine moieties.

Materials:

  • TCO-activated Protein A

  • Tetrazine-activated Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

  • Size-exclusion chromatography (SEC) system (optional)

Methodology:

  • Preparation of Activated Proteins:

    • Functionalize Protein A with a TCO-NHS ester and Protein B with a tetrazine-NHS ester according to standard amine-labeling protocols. This typically involves reacting the protein with a 10- to 20-fold molar excess of the NHS ester in an amine-free buffer (e.g., PBS) for 60 minutes at room temperature.[4][11]

    • Remove excess, unreacted NHS ester using spin desalting columns.[1]

  • Ligation Reaction:

    • Mix the purified TCO-activated Protein A and tetrazine-activated Protein B in PBS at a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[9]

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle rotation.[4]

  • Purification (Optional):

    • If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1]

  • Storage:

    • Store the final conjugate at 4°C.[1]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol outlines a general procedure for determining the second-order rate constant of a tetrazine-TCO reaction by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

  • Stopped-flow spectrophotometer

  • Solutions of the tetrazine and TCO derivatives of known concentrations in the desired solvent (e.g., PBS)

Methodology:

  • Instrument Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically between 510 and 550 nm.[4]

  • Reaction Initiation:

    • Rapidly mix equal volumes of the tetrazine and TCO solutions in the stopped-flow apparatus to initiate the reaction.

  • Data Acquisition:

    • Record the decrease in absorbance over time until the reaction is complete.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.[8] The second-order rate constant (k₂) is then calculated from k_obs and the concentration of the excess reactant.[12]

Applications in Drug Development

The unique properties of the tetrazine-TCO ligation have made it a valuable tool in various stages of drug development.

Pretargeted Imaging

Pretargeted imaging is a two-step approach that decouples the targeting of a disease site from the delivery of the imaging agent. This strategy is particularly advantageous for antibody-based imaging, as it allows for the use of short-lived radioisotopes with long-circulating antibodies, thereby reducing the radiation dose to the patient and improving image contrast.[5]

The workflow typically involves:

  • Administration of a TCO-modified antibody that targets a specific biomarker (e.g., a tumor antigen).

  • A waiting period to allow for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation.

  • Administration of a radiolabeled tetrazine that rapidly reacts with the TCO-modified antibody at the target site, enabling imaging (e.g., by PET or SPECT).[13][14]

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Administer_Ab Administer TCO-modified Antibody Accumulation Antibody accumulates at target site (e.g., tumor) Administer_Ab->Accumulation Clearance Unbound antibody clears from circulation Accumulation->Clearance Administer_Tz Administer radiolabeled Tetrazine Clearance->Administer_Tz Time Delay Ligation Tetrazine-TCO ligation at target site Administer_Tz->Ligation Imaging Imaging (PET/SPECT) Ligation->Imaging

Workflow for Pretargeted Imaging using Tetrazine-TCO Ligation.
Antibody-Drug Conjugates (ADCs)

The tetrazine-TCO ligation is also well-suited for the construction of antibody-drug conjugates (ADCs). Its high efficiency and specificity allow for the precise attachment of potent cytotoxic drugs to tumor-targeting antibodies, leading to ADCs with a well-defined drug-to-antibody ratio (DAR) and improved therapeutic efficacy.[2][15]

Conclusion

The tetrazine-TCO ligation has revolutionized the field of bioorthogonal chemistry, providing researchers with a powerful tool for the specific and efficient modification of biomolecules in their native environment. Its exceptional kinetics, high specificity, and biocompatibility have led to its widespread adoption in a variety of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. As our understanding of this remarkable reaction continues to grow, so too will its impact on the future of medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Sulfo-CY3 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-CY3 tetrazine in live-cell imaging applications. Sulfo-CY3 tetrazine is a water-soluble and bright fluorescent probe that is well-suited for bioorthogonal labeling experiments. Its utility is centered on the highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) moiety. This "click chemistry" reaction enables the precise labeling of TCO-modified biomolecules in their native cellular environment, often with no-wash protocols that are ideal for observing dynamic processes.

Principle of the Method

The core of this technique is the bioorthogonal reaction between a TCO-modified molecule of interest and the Sulfo-CY3 tetrazine probe. The workflow involves two primary steps:

  • Introduction of the TCO moiety: The TCO group is incorporated into a specific cellular target. This can be achieved through genetic encoding of a TCO-containing unnatural amino acid into a protein of interest, or by conjugating a TCO-modified ligand to a target receptor.

  • Labeling with Sulfo-CY3 tetrazine: The Sulfo-CY3 tetrazine is then introduced to the live cells. It rapidly and specifically reacts with the TCO-tagged biomolecule. A key feature of this reaction is its fluorogenic nature; the tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with TCO, this quenching is relieved, leading to a significant increase in fluorescence intensity.[1][2][3][4] This "turn-on" effect is instrumental for no-wash imaging, as the unbound probe remains in a low-fluorescent state, minimizing background signal.[5]

Properties of Sulfo-CY3 Tetrazine

The following table summarizes the key quantitative properties of Sulfo-CY3 tetrazine, which are essential for designing and executing live-cell imaging experiments.

PropertyValueReference
Excitation Maximum ~548-554 nm[6][7][8]
Emission Maximum ~563-570 nm[6][7][8]
Extinction Coefficient ~150,000 - 162,000 M⁻¹cm⁻¹[6][7]
Fluorescence Quantum Yield ~0.1[7]
Molecular Formula C₄₀H₄₄KN₇O₇S₂[7][9]
Molecular Weight ~838.1 - 894.1 g/mol [6][7]
Solubility Water, DMSO, DMF[6][7][9]
Storage Conditions -20°C in the dark, desiccated[9][10]

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of a TCO-modified protein on the surface of live mammalian cells using Sulfo-CY3 tetrazine.

Reagent Preparation
  • Sulfo-CY3 Tetrazine Stock Solution:

    • Dissolve Sulfo-CY3 tetrazine in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Cell Culture Medium:

    • Use the appropriate complete cell culture medium for your cell line of interest.

    • For the imaging step, it is recommended to use a phenol (B47542) red-free imaging medium to reduce background fluorescence.

Live-Cell Labeling Protocol
  • Cell Seeding:

    • Seed the cells expressing the TCO-modified protein of interest onto a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

    • Allow the cells to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Labeling Solution:

    • On the day of the experiment, thaw an aliquot of the Sulfo-CY3 tetrazine stock solution.

    • Dilute the stock solution in pre-warmed (37°C) cell culture or imaging medium to the desired final concentration. A typical starting concentration is 1-5 µM. The optimal concentration should be determined empirically for each specific application.

  • Cell Labeling:

    • Aspirate the existing culture medium from the cells.

    • Gently add the Sulfo-CY3 tetrazine labeling solution to the cells.

    • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the specific protein and cell line.

  • Washing (Optional for No-Wash Imaging):

    • For no-wash imaging, you can proceed directly to the imaging step. The fluorogenic nature of the reaction minimizes background from unbound probe.

    • If a higher signal-to-noise ratio is desired, or for fixed-cell imaging, perform wash steps:

      • Gently aspirate the labeling solution.

      • Wash the cells two to three times with pre-warmed imaging medium or phosphate-buffered saline (PBS).

Live-Cell Imaging
  • Microscope Setup:

    • Use a fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).

    • Select the appropriate filter set for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).

  • Image Acquisition:

    • Acquire fluorescence and brightfield/DIC images of the labeled cells.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging of dynamic processes, determine the optimal frame rate for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging seed_cells Seed cells expressing TCO-modified protein add_probe Incubate cells with Sulfo-CY3 tetrazine seed_cells->add_probe prep_reagents Prepare Sulfo-CY3 tetrazine solution prep_reagents->add_probe wash_cells Wash cells (optional) add_probe->wash_cells acquire_images Acquire fluorescence and brightfield images wash_cells->acquire_images analyze_data Analyze data acquire_images->analyze_data

References

Application Notes and Protocols for Sulfo-CY3 Tetrazine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling a wide array of applications from immunoassays and cellular imaging to in vivo tracking of therapeutic antibodies. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers a highly specific, rapid, and efficient method for antibody labeling.[1][2] This reaction proceeds quickly under mild, physiological conditions without the need for a catalyst, making it ideal for sensitive biological molecules.[1]

Sulfo-CY3 tetrazine is a water-soluble, bright orange-fluorescent dye equipped with a tetrazine moiety.[3] This allows for its covalent attachment to an antibody that has been pre-functionalized with a TCO group. The conjugation process is a two-step procedure:

  • Antibody Modification: The antibody is first reacted with a TCO-NHS ester to introduce the trans-cyclooctene group onto primary amines (lysine residues) of the antibody.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with Sulfo-CY3 tetrazine, which specifically and rapidly "clicks" to the TCO group, resulting in a stably labeled antibody.

These application notes provide a detailed protocol for the successful conjugation of Sulfo-CY3 tetrazine to an antibody.

Data Presentation

Table 1: Properties of Reagents
ReagentMolecular Weight (approx.)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmaxCorrection Factor (CF₂₈₀)
IgG Antibody 150,000 g/mol 280-210,000 M⁻¹cm⁻¹-
Sulfo-CY3 822 g/mol 555572150,000 M⁻¹cm⁻¹[4][5][6][7]0.06 - 0.073[5][7][8]
TCO-PEG₄-NHS Ester 515 g/mol ----
Table 2: Recommended Reaction Parameters
ParameterStep 1: TCO ModificationStep 2: Tetrazine Ligation
Antibody Concentration 1 - 5 mg/mL[9][10]~1 mg/mL
Reaction Buffer PBS, pH 7.2 - 8.5[]PBS, pH 7.4[9]
Molar Ratio (Reagent:Antibody) 5:1 to 20:1 (TCO-NHS:Ab)[9][10][12]1.1:1 to 2:1 (Sulfo-CY3-Tz:TCO-Ab)[9]
Reaction Time 1 - 2 hours[]10 - 60 minutes[9]
Reaction Temperature Room TemperatureRoom Temperature

Experimental Protocols

Required Materials
  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • TCO-PEG₄-NHS ester (or similar TCO-NHS ester)

  • Sulfo-CY3 tetrazine potassium

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4 and pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Step 1: Antibody Preparation cluster_tco Step 2: TCO Modification cluster_tz Step 3: Tetrazine Ligation cluster_char Step 4: Characterization prep_ab Purify Antibody (remove interfering substances) buffer_ex Buffer Exchange into PBS (pH 8.0-8.5) prep_ab->buffer_ex react_tco React Antibody with TCO-NHS Ester (1-2h, RT) buffer_ex->react_tco Purified Antibody prep_tco Prepare TCO-NHS Ester Solution in DMSO prep_tco->react_tco purify_tco Purify TCO-Antibody via Desalting Column react_tco->purify_tco react_tz React TCO-Antibody with Sulfo-CY3 Tetrazine (10-60 min, RT) purify_tco->react_tz TCO-Modified Antibody prep_tz Prepare Sulfo-CY3 Tetrazine Solution prep_tz->react_tz purify_tz Purify Final Conjugate via Desalting Column react_tz->purify_tz measure_abs Measure Absorbance (280 nm & 555 nm) purify_tz->measure_abs Sulfo-CY3-Antibody Conjugate calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol chemical_reaction cluster_step1 Step 1: TCO Modification cluster_step2 Step 2: Tetrazine Ligation (iEDDA) Antibody-NH₂ Antibody-NH₂ Antibody-TCO Antibody-NH-CO-PEG₄-TCO Antibody-NH₂->Antibody-TCO + TCO-NHS Ester (pH 8.0-8.5) TCO-NHS      TCO-PEG₄-NHS     Sulfo-CY3-Tz      Sulfo-CY3-Tetrazine     Final_Conjugate Antibody-Sulfo-CY3 Conjugate Antibody-TCO_2 Antibody-NH-CO-PEG₄-TCO Antibody-TCO_2->Final_Conjugate + Sulfo-CY3-Tetrazine(pH 7.4, rapid)

References

Application Note: Sulfo-CY3 Tetrazine Potassium for Bioorthogonal Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry enables the study of biomolecules in their native environment through chemical reactions that do not interfere with biological processes.[1] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[2][3] This "tetrazine ligation" allows for the precise covalent labeling of biomolecules in living cells.[4]

Sulfo-CY3 Tetrazine Potassium is a highly water-soluble, orange-fluorescent dye ideal for these applications.[5][6] It consists of a bright and photostable Sulfo-Cy3 fluorophore conjugated to a methyltetrazine moiety.[7] The tetrazine group reacts rapidly and specifically with a TCO-tagged biomolecule, enabling robust fluorescent labeling for visualization by microscopy or analysis by flow cytometry.[5][8] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine can quench the dye's fluorescence, which is then restored upon reaction with the dienophile, leading to a high signal-to-noise ratio in imaging experiments.[9][10]

This document provides a detailed protocol for the step-by-step labeling of live cells using this compound, targeting a cell surface protein pre-functionalized with a TCO group.

Chemical Properties and Specifications

The properties of this compound make it a versatile tool for biological imaging. Its sulfonate groups enhance water solubility, preventing aggregation in aqueous buffers, while the Cy3 dye offers bright, stable fluorescence.[5]

PropertyValueReference
FluorophoreSulfo-Cyanine3[11]
Reactive GroupMethyltetrazine[7][12]
Excitation Maximum (λex)~548 nm[7]
Emission Maximum (λem)~563 nm[7]
Molecular WeightVaries by supplier (e.g., ~908 g/mol )[5]
SolubilityHigh in water and aqueous buffers[6][7]
Storage ConditionsStore at -20°C in the dark, desiccated[7]
Reaction Mechanism

The labeling process is based on the highly efficient and selective IEDDA cycloaddition reaction. The electron-poor tetrazine ring of the Sulfo-CY3 probe rapidly reacts with the electron-rich, strained double bond of the TCO-modified molecule. This reaction proceeds quickly under physiological conditions without the need for a catalyst and results in the formation of a stable covalent bond.[1][7]

cluster_reactants Reactants cluster_product Product SulfoCy3 Sulfo-CY3-Tetrazine Plus + TCO TCO-modified Biomolecule LabeledBiomolecule Fluorescently Labeled Biomolecule TCO->LabeledBiomolecule IEDDA Reaction (Physiological Conditions) Plus2 + N2 N₂

Figure 1. Bioorthogonal IEDDA reaction between Sulfo-CY3 Tetrazine and a TCO-modified biomolecule.

Experimental Protocol

This protocol describes a two-step labeling procedure: (A) pre-targeting cells with a TCO-modified antibody and (B) labeling the TCO groups with this compound for subsequent imaging.

Experimental Workflow Overview

The overall process involves preparing the cells, introducing the TCO bioorthogonal handle to a specific cellular target, removing any unbound TCO-containing molecules, and finally, adding the Sulfo-CY3 Tetrazine dye to fluorescently label the target.

G prep 1. Cell Preparation (Plate and culture cells) tco 2. TCO Introduction (Incubate with TCO-Antibody) prep->tco wash1 3. Wash Step (Remove unbound antibody) tco->wash1 label 4. Tetrazine Labeling (Incubate with Sulfo-CY3-Tetrazine) wash1->label wash2 5. Final Wash (Remove unbound dye) label->wash2 image 6. Imaging (Fluorescence Microscopy / Flow Cytometry) wash2->image

Figure 2. Step-by-step workflow for labeling live cells using a TCO-antibody and Sulfo-CY3 Tetrazine.
Materials Required

  • Cells : Adherent or suspension cells expressing the target of interest.

  • Cell Culture Medium : Appropriate for the cell line used (e.g., DMEM, RPMI-1640).

  • Buffers : Phosphate-Buffered Saline (PBS), pH 7.4.

  • TCO-modified Antibody : An antibody specific to the cellular target, conjugated with a trans-cyclooctene (TCO) moiety.

  • Labeling Dye : this compound.

  • Staining Vessel : Glass-bottom dish or multi-well plate suitable for microscopy.

  • Instrumentation : Fluorescence microscope with appropriate filter sets (e.g., Cy3/TRITC) or a flow cytometer.

Protocol Part A: Introduction of TCO Moiety

This part of the protocol functionalizes the cell surface with the TCO handle by using an antibody-TCO conjugate.

  • Cell Preparation : Culture cells on glass-bottom dishes or plates until they reach the desired confluency (typically 70-90%).

  • Prepare Antibody Solution : Dilute the TCO-modified antibody in complete cell culture medium to the desired final concentration. Optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is common.

  • Incubation : Remove the existing culture medium from the cells and add the TCO-antibody solution.

  • Incubate : Place the cells in a 37°C, 5% CO₂ incubator for 30-60 minutes.

  • Wash : Gently wash the cells three times with pre-warmed PBS or culture medium to remove any unbound TCO-antibody.

Protocol Part B: Labeling with this compound
  • Prepare Dye Stock Solution : Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or water. Store any unused portion at -20°C.

  • Prepare Labeling Solution : Dilute the this compound stock solution in complete culture medium to the final desired concentration. A typical starting concentration is 1-10 µM.[8]

  • Labeling Reaction : Add the labeling solution to the TCO-functionalized cells.

  • Incubate : Incubate at 37°C for 10-30 minutes. The reaction is very fast, so longer incubation times are often unnecessary.[8]

  • Final Wash : Wash the cells three times with pre-warmed PBS or medium to remove unbound Sulfo-CY3 Tetrazine. The cells are now ready for imaging.

Protocol Part C: Imaging and Analysis
  • Fluorescence Microscopy : Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm). Acquire images in the relevant channels (e.g., Cy3 and brightfield).

  • Flow Cytometry : For a quantitative analysis of the entire cell population, detach the cells (if adherent) and analyze them on a flow cytometer using an appropriate laser (e.g., 561 nm) and emission filter.[8]

Typical Experimental Parameters

The following table provides a starting point for optimizing the labeling protocol. The ideal conditions may vary depending on the cell type, target expression level, and specific reagents used.

ParameterRecommended RangeNotes
TCO-Antibody Conc.1 - 10 µg/mLTitrate to find the optimal balance between signal and background.
TCO Incubation Time30 - 60 minLonger times may not significantly increase signal and could lead to receptor internalization.
Sulfo-CY3 Tetrazine Conc.1 - 10 µMHigher concentrations may increase background. The reaction is efficient even at low concentrations.[3][8]
Tetrazine Incubation Time10 - 30 minThe tetrazine-TCO ligation is one of the fastest bioorthogonal reactions.[7]
Incubation Temperature37°CPerform incubations at physiological temperature for live-cell experiments.
Troubleshooting
  • High Background :

    • Cause: Incomplete removal of unbound antibody or dye; non-specific binding.

    • Solution: Increase the number and duration of wash steps. Add a blocking agent like BSA to the buffer during incubations. Decrease the concentration of the antibody or dye.

  • No/Weak Signal :

    • Cause: Low expression of the target protein; inefficient TCO-antibody binding; inactive dye.

    • Solution: Confirm target expression using a validated method (e.g., Western Blot, standard immunofluorescence). Increase the concentration of the TCO-antibody. Check the integrity and storage of the Sulfo-CY3 Tetrazine. Ensure the correct filter sets are being used for imaging.

  • Cell Toxicity :

    • Cause: Reagent concentration is too high; prolonged incubation times.

    • Solution: Perform a cell viability assay (e.g., Trypan Blue) to test different reagent concentrations and incubation times. Ensure all buffers and media are sterile and at the correct pH.

References

Application Notes and Protocols for Sulfo-CY3 Tetrazine and TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Sulfo-CY3 tetrazine with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast, selective, and biocompatible, making it a premier tool for labeling and conjugating biomolecules in complex biological environments.[1][2][3]

Principle of the Reaction

The conjugation chemistry is founded on the highly efficient and selective bioorthogonal reaction between a tetrazine and a trans-cyclooctene (TCO).[2][4] This [4+2] cycloaddition is characterized by its rapid reaction rate, proceeding quickly even at low concentrations without the need for a catalyst, making it ideal for labeling sensitive biological molecules.[1][4] The reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[2][4][5] The inclusion of a sulfonated cyanine (B1664457) dye, Sulfo-CY3, enhances water solubility.

The overall strategy involves a two-step process:

  • Protein/Molecule Modification : The molecule of interest is first functionalized with a trans-cyclooctene (TCO) moiety. This is commonly achieved by reacting primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) with a TCO-NHS ester.[1][4]

  • Click Reaction : The TCO-modified molecule is then reacted with Sulfo-CY3 tetrazine. The extremely fast and specific "click" reaction forms a stable conjugate.[1][6]

Quantitative Data

The performance of the TCO-tetrazine ligation is critically dependent on its rate constant, pH, and temperature. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Reaction Kinetics and Conditions

ParameterValueNotesSource
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹General value for TCO-tetrazine reactions.[7]
1 - 1 x 10⁶ M⁻¹s⁻¹General range reported in the literature.[5][8]
up to 30,000 M⁻¹s⁻¹For hydrogen-substituted tetrazines with TCO.[8]
Reaction pH 6.0 - 9.0The reaction is efficient in a wide range of buffers, including PBS.[1][5]
Reaction Temperature Room Temperature or 37°CThe reaction can also be performed at 4°C, which may require a longer incubation time.[1][8]
Reaction Time 30 minutes - 2 hoursDependent on reactant concentrations and temperature.[1][7][8]

Experimental Protocols

This section provides detailed protocols for the functionalization of a protein with a TCO moiety and the subsequent click reaction with Sulfo-CY3 tetrazine.

Protocol 1: TCO Functionalization of a Protein

This protocol describes the initial step of modifying a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.[1]

Materials:

  • Protein of interest

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[8]

  • Anhydrous DMSO or DMF[1]

  • Quenching buffer (1 M Tris-HCl, pH 8.0)[1]

  • Desalting spin column or dialysis cassette[1]

Procedure:

  • Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.[1]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted TCO reagent by using a desalting spin column or by dialysis.[1][7]

Protocol 2: Sulfo-CY3 Tetrazine Ligation with TCO-Functionalized Protein

This protocol describes the bioorthogonal reaction between the TCO-modified protein and Sulfo-CY3 tetrazine.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Sulfo-CY3 tetrazine

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-labeled protein in the desired reaction buffer at a concentration of 1-5 mg/mL.[2]

    • Dissolve the Sulfo-CY3 tetrazine in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[3]

  • Click Reaction: Add a 1.1- to 5-fold molar excess of Sulfo-CY3 tetrazine to the TCO-labeled protein.[4] A slight molar excess of the tetrazine is recommended to ensure complete labeling of the TCO sites.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[1] Protect the reaction from light to prevent photobleaching of the Cy3 dye.[2] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

  • Purification (Optional): For many applications, the reaction is clean enough that no further purification is required.[1] If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1][2]

  • Storage: Store the purified Sulfo-CY3-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[2]

Characterization of the Conjugate

The successful conjugation can be confirmed using several methods:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The Sulfo-CY3-labeled protein can be visualized by its pink/magenta color before staining or by in-gel fluorescence scanning. A shift in molecular weight may also be observed.[2]

  • UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance spectrum. The conjugate should exhibit absorbance peaks for both the protein (~280 nm) and the Cy3 dye (~555 nm).[2]

  • Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to confirm the precise mass of the conjugate, verifying the successful ligation.[2]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Sulfo_CY3_Tetrazine Sulfo-CY3 Tetrazine Conjugate Stable Sulfo-CY3 Conjugate Sulfo_CY3_Tetrazine->Conjugate Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Conjugate N2 N₂ (gas) Conjugate->N2 Release

Caption: Reaction mechanism of Sulfo-CY3 tetrazine and TCO.

Experimental_Workflow start Start: Protein of Interest buffer_exchange 1. Buffer Exchange into Amine-Free Buffer start->buffer_exchange tco_functionalization 2. TCO Functionalization (TCO-NHS Ester) buffer_exchange->tco_functionalization purify_tco 3. Purification of TCO-Protein tco_functionalization->purify_tco click_reaction 4. Click Reaction with Sulfo-CY3 Tetrazine purify_tco->click_reaction purify_conjugate 5. Purification of Final Conjugate (Optional) click_reaction->purify_conjugate characterization 6. Characterization (SDS-PAGE, UV-Vis, MS) purify_conjugate->characterization end End: Sulfo-CY3 Labeled Protein characterization->end

Caption: Experimental workflow for protein labeling.

Troubleshooting

ProblemPossible CauseSolution
No or poor labeling of protein with TCO NHS-ester hydrolyzed.Allow product to equilibrate to room temperature before opening. Use only high quality, anhydrous solvents (DMSO or DMF).[7]
Amine-contaminants in protein labeling reaction buffer (e.g., Tris, glycine).Buffer exchange proteins into an amine-free buffer before labeling (e.g., 100 mM sodium phosphate, 150mM NaCl, pH 7.5).[7]
Sub-optimal reaction conditions.Optimize labeling conditions by varying the molar excess of the TCO-NHS ester.
Low yield of final conjugate Incomplete TCO functionalization.Confirm TCO incorporation before proceeding with the click reaction.
Insufficient incubation time for click reaction.Increase incubation time or temperature (if the protein is stable).
Steric hindrance.Consider using a TCO reagent with a longer PEG spacer.

References

Illuminating Cellular Dynamics: Applications of Sulfo-CY3 Tetrazine Potassium in Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-CY3 tetrazine potassium, a water-soluble and highly efficient fluorescent probe for bioorthogonal labeling in fluorescence microscopy. Its application in advanced imaging techniques offers precise and dynamic visualization of biomolecules in living systems, aiding in the intricate study of cellular processes and the development of novel therapeutics.

Introduction to this compound

This compound is a bright, photostable, and water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It is functionalized with a tetrazine moiety, enabling it to participate in bioorthogonal "click chemistry" reactions. Specifically, it reacts with trans-cyclooctene (B1233481) (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5][6] This reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging.[4] The sulfonated nature of the Cy3 dye enhances its water solubility, minimizing non-specific binding to cellular membranes.[7]

The key features of the TCO-tetrazine ligation include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, allowing for efficient labeling at low concentrations.[4][6][8]

  • High Specificity: The reaction is highly selective and does not interfere with native biological functional groups.[4][6]

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for toxic catalysts like copper.[4][6]

  • Fluorogenicity: In some cases, the tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with TCO, the fluorescence is restored. This "turn-on" mechanism is beneficial for no-wash imaging applications.[6]

Quantitative Data

The photophysical and reaction kinetic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~550-555 nm[1][8]
Emission Maximum (λem)~569-570 nm[1][8]
Extinction Coefficient~150,000 cm⁻¹M⁻¹[8]
SolubilityWater, DMSO, DMF[8]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

Reaction ParameterValueReference(s)
Second-order rate constantUp to 30,000 M⁻¹s⁻¹[8]
Recommended Reactant Ratio (Tetrazine:TCO)1.05:1 to 1.5:1 (slight excess of tetrazine)[9]
Typical Reaction Time (in vitro)30-60 minutes[1][9]
Typical Reaction Time (in cellulo)10-30 minutes[10]

Key Applications and Experimental Protocols

This compound is a versatile tool for a range of fluorescence microscopy applications, including live-cell imaging of proteins, metabolic labeling of glycans, and super-resolution microscopy.

Live-Cell Imaging of TCO-Modified Proteins

This protocol describes the labeling of intracellular or cell-surface proteins that have been genetically engineered to incorporate a TCO-containing unnatural amino acid.

Experimental Workflow for Live-Cell Protein Labeling

G cluster_cell Living Cell transfection 1. Transfection with plasmid encoding protein of interest (POI) with a TAG codon and TCO-unnatural amino acid expression 2. Expression of TCO-tagged POI transfection->expression labeling 3. Incubation with Sulfo-CY3 tetrazine expression->labeling wash 4. Wash unbound dye labeling->wash imaging 5. Fluorescence Microscopy wash->imaging microscope Microscope imaging->microscope plasmid Plasmid DNA plasmid->transfection tco_uaa TCO-unnatural amino acid tco_uaa->transfection sulfo_cy3 Sulfo-CY3 tetrazine sulfo_cy3->labeling

Caption: Workflow for labeling genetically encoded TCO-proteins with Sulfo-CY3 tetrazine.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells on a glass-bottom dish suitable for microscopy.

    • Transfect cells with a plasmid encoding the protein of interest containing an amber stop codon (TAG) at the desired labeling site, along with a plasmid for the corresponding aminoacyl-tRNA synthetase/tRNA pair for the TCO-unnatural amino acid (e.g., TCO-lysine).[11]

    • Culture the cells in media supplemented with the TCO-unnatural amino acid (typically 10-100 µM) for 24-48 hours to allow for protein expression.

  • Labeling with Sulfo-CY3 Tetrazine:

    • Prepare a stock solution of this compound in water or DMSO (typically 1-10 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and replace it with the Sulfo-CY3 tetrazine-containing medium.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.[10]

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging medium to remove unbound dye.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).

Metabolic Labeling and Imaging of Glycans

This application allows for the visualization of glycans on the cell surface by metabolically incorporating a TCO-modified sugar analog, followed by labeling with Sulfo-CY3 tetrazine.

Experimental Workflow for Metabolic Glycan Labeling

G cluster_cell Living Cell metabolic_inc 1. Metabolic incorporation of TCO-modified sugar surface_display 2. Display of TCO-glycans on cell surface metabolic_inc->surface_display labeling 3. Labeling with Sulfo-CY3 tetrazine surface_display->labeling wash 4. Wash step labeling->wash imaging 5. Imaging wash->imaging microscope Microscope imaging->microscope tco_sugar TCO-sugar analog tco_sugar->metabolic_inc sulfo_cy3 Sulfo-CY3 tetrazine sulfo_cy3->labeling

Caption: Workflow for metabolic labeling of cell surface glycans.

Protocol:

  • Metabolic Incorporation of TCO-Sugar:

    • Culture cells in medium supplemented with a TCO-modified sugar analog (e.g., a TCO-modified mannosamine (B8667444) or fucose derivative) at a concentration of 25-100 µM for 1-3 days. This allows the cells to metabolize the sugar and incorporate it into their cell-surface glycans.[12]

  • Labeling with Sulfo-CY3 Tetrazine:

    • Wash the cells twice with warm PBS to remove unincorporated TCO-sugar.

    • Prepare a solution of Sulfo-CY3 tetrazine in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 10-50 µM.

    • Incubate the cells with the Sulfo-CY3 tetrazine solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with the buffer to remove excess dye.

    • Resuspend or mount the cells for imaging.

    • Visualize the labeled glycans using a fluorescence microscope with Cy3 filter sets.

Super-Resolution Microscopy (STED and STORM)

Sulfo-CY3 tetrazine is suitable for super-resolution imaging techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), enabling visualization of cellular structures with nanoscale resolution.[10][13][14]

Logical Relationship in STORM Imaging with a Cy3 Activator

G cluster_storm STORM Photoswitching Cycle reporter_on Reporter Dye (e.g., Alexa 647) Fluorescent State reporter_off Reporter Dye Dark State reporter_on->reporter_off High power excitation (e.g., 647 nm laser) reporter_off->reporter_on Activation (e.g., 561 nm laser) activator_on Activator Dye (Sulfo-CY3) Excited State activator_on->reporter_off Energy Transfer activator_ground Activator Dye Ground State activator_on->activator_ground Fluorescence activator_ground->activator_on Activation (e.g., 561 nm laser)

Caption: Role of Sulfo-CY3 as an activator dye in dSTORM.

Protocol for STORM Imaging:

In a common two-color dSTORM setup, Cy3 can serve as an "activator" fluorophore for a "reporter" dye like Alexa Fluor 647 or Cy5.[15]

  • Sample Preparation and Labeling:

    • Prepare and label your sample with a TCO-modified targeting molecule (e.g., antibody, nanobody).

    • Incubate with a mixture of Sulfo-CY3 tetrazine (activator) and a tetrazine-conjugated reporter dye (e.g., Alexa Fluor 647-tetrazine). The ratio of activator to reporter dye may need to be optimized.

  • Imaging Buffer:

    • Use a specialized STORM imaging buffer containing an oxygen scavenging system and a reducing agent (e.g., glucose oxidase, catalase, and mercaptoethylamine) to facilitate photoswitching.

  • Microscope Setup and Image Acquisition:

    • Use a microscope capable of STORM imaging, equipped with high-power lasers.

    • Excite the reporter dye with a high-power laser (e.g., 647 nm) to drive most molecules into a dark state.[10]

    • Use a lower power activation laser (e.g., 561 nm) to intermittently activate a sparse subset of reporter molecules, with the help of the Cy3 activator.[10][15]

    • Acquire thousands of frames to capture the stochastic activation and bleaching of individual fluorophores.

  • Image Reconstruction:

    • Use specialized software to analyze the acquired image stack, localize the position of each activated fluorophore with high precision, and reconstruct a super-resolved image.

Conclusion

This compound is a powerful and versatile tool for modern fluorescence microscopy. Its excellent photophysical properties, combined with the rapid and specific nature of the iEDDA bioorthogonal reaction, enable researchers to perform high-contrast imaging of specific biomolecules in their native cellular environment. The detailed protocols and data provided in this document serve as a guide for the successful implementation of this probe in a variety of advanced imaging applications, from live-cell dynamics to super-resolution studies, ultimately contributing to a deeper understanding of complex biological systems.

References

Application Notes and Protocols for Labeling Proteins with Sulfo-CY3 Tetrazine Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent labeling of proteins with Sulfo-CY3 tetrazine potassium. This protocol leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This two-step methodology first involves the modification of the target protein with a TCO moiety, followed by the specific and rapid reaction with Sulfo-CY3 tetrazine.

The Sulfo-CY3 dye is a bright, photostable fluorophore with excitation and emission maxima around 555 nm and 570 nm, respectively, making it ideal for a variety of fluorescence-based detection methods.[1] The tetrazine-TCO ligation is exceptionally fast, highly selective, and occurs under biocompatible conditions, enabling precise labeling of biomolecules in complex biological samples.[2][3]

Data Presentation

Quantitative parameters for the successful labeling of proteins with Sulfo-CY3 tetrazine are summarized in the tables below. These values provide a baseline for experimental design and optimization.

Table 1: Recommended Reaction Conditions for Protein Modification and Labeling

ParameterTCO-NHS Ester ModificationSulfo-CY3 Tetrazine Ligation
Molar Excess of Reagent 10-20 fold molar excess over protein[1][4]1.1-5 fold molar excess over TCO-modified protein[5]
Reaction Buffer Amine-free buffer (e.g., PBS)[1][6]PBS or other biological buffers[2]
pH Range 7.0 - 9.0[2][6]6.0 - 9.0[4]
Reaction Temperature Room temperature (20-25°C)[2][6]Room temperature or 37°C[1][4]
Reaction Time 30 - 60 minutes[4][6]30 minutes - 2 hours[1]

Table 2: Spectroscopic Properties for Calculation of Degree of Labeling (DOL)

ParameterValue
Sulfo-CY3 Absorbance Maximum (λmax) ~555 nm[1]
Sulfo-CY3 Molar Extinction Coefficient (ε_dye) at λmax ~150,000 M⁻¹cm⁻¹[1]
Correction Factor (CF) at 280 nm (A₂₈₀ of dye / A_max of dye) ~0.08[7]
Protein Absorbance Maximum ~280 nm

Experimental Protocols

This section details the two-step experimental procedure for labeling a protein of interest with this compound.

Protocol 1: Modification of Target Protein with TCO-NHS Ester

This protocol describes the functionalization of a protein with a trans-cyclooctene (TCO) group by targeting primary amines (e.g., lysine (B10760008) residues) using a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEGn-NHS ester (n can be varied to adjust spacer length)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[6]

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (1 M Tris-HCl, pH 8.0)[6]

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free buffer using a spin desalting column.[1]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][4]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][6]

  • Quench Reaction:

    • Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6]

    • Incubate for 5 minutes at room temperature.[6]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).[4] The TCO-labeled protein is now ready for the ligation reaction or can be stored at 4°C.

Protocol 2: Ligation of TCO-Modified Protein with Sulfo-CY3 Tetrazine

This protocol details the bioorthogonal "click" reaction between the TCO-labeled protein and Sulfo-CY3 tetrazine.

Materials:

  • TCO-modified protein (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or water

  • Spin desalting columns or size-exclusion chromatography system

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Prepare a 1-5 mM stock solution of Sulfo-CY3 tetrazine in anhydrous DMSO or water.

  • Ligation Reaction:

    • Add a 1.1- to 5-fold molar excess of the Sulfo-CY3 tetrazine stock solution to the TCO-labeled protein.[5] A slight molar excess is recommended to ensure complete labeling.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light.[1] The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.[2]

  • Purification:

    • Remove the excess, unreacted Sulfo-CY3 tetrazine using a spin desalting column or size-exclusion chromatography.[8]

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, representing the average number of dye molecules per protein molecule, is determined spectrophotometrically.[9][10]

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified Sulfo-CY3-conjugated protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-CY3, ~555 nm (A₅₅₅).

  • Calculation:

    • Calculate the concentration of the protein: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein where:

      • CF is the correction factor for the dye's absorbance at 280 nm (~0.08).[7]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye: Dye Concentration (M) = A₅₅₅ / ε_dye where:

      • ε_dye is the molar extinction coefficient of Sulfo-CY3 at 555 nm (~150,000 M⁻¹cm⁻¹).[1]

    • Calculate the Degree of Labeling: DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 2 and 10 for antibodies, though the optimal ratio depends on the specific protein and application to avoid potential issues like protein precipitation or fluorescence quenching.[7]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the application of Sulfo-CY3 tetrazine protein labeling.

experimental_workflow cluster_modification Step 1: Protein Modification cluster_ligation Step 2: Bioorthogonal Ligation p Protein of Interest reaction1 Amine Coupling p->reaction1 Amine-free buffer pH 7-9, RT, 30-60 min tco_nhs TCO-NHS Ester tco_nhs->reaction1 tco_protein TCO-Modified Protein reaction1->tco_protein Quench & Purify tco_protein_input TCO-Modified Protein sulfo_cy3 Sulfo-CY3 Tetrazine reaction2 IEDDA Click Reaction sulfo_cy3->reaction2 tco_protein_input->reaction2 PBS, pH 6-9, RT/37°C 30 min - 2 hr final_product Sulfo-CY3 Labeled Protein reaction2->final_product Purify

Caption: Experimental workflow for the two-step labeling of a protein with Sulfo-CY3 tetrazine.

cell_labeling_workflow start Cells Expressing TCO-Modified Surface Protein add_dye Incubate with Sulfo-CY3 Tetrazine start->add_dye Step 1 wash Wash to Remove Unbound Dye add_dye->wash Step 2 analyze Analyze via Fluorescence Microscopy or Flow Cytometry wash->analyze Step 3

Caption: Workflow for labeling cell surface proteins using bioorthogonal chemistry.

signaling_pathway cluster_visualization Visualization via Fluorescence ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) (TCO-Modified & Labeled with Sulfo-CY3) ligand->receptor Binding dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling Cascade (e.g., MAPK Pathway) dimerization->downstream Activation response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

Caption: Example signaling pathway that can be studied using fluorescently labeled receptors.

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-CY3 Tetrazine Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo-CY3 tetrazine potassium for in vivo imaging. The protocols leverage the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, for pre-targeted imaging applications. This approach offers significant advantages for achieving high signal-to-background ratios in living organisms.

Introduction to Pre-targeted In Vivo Imaging

Pre-targeted in vivo imaging is a two-step strategy designed to decouple the targeting of a specific biological molecule from the delivery of the imaging agent. This method significantly enhances image contrast by allowing unbound targeting molecules to clear from circulation before the imaging probe is administered. The cornerstone of this technique is the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1]

The workflow is as follows:

  • A targeting moiety, such as an antibody conjugated to TCO, is administered to the subject.

  • A sufficient incubation period allows the antibody-TCO conjugate to accumulate at the target site (e.g., a tumor) and for the unbound conjugate to be cleared from the bloodstream.

  • The this compound, a small, fluorescent molecule, is then administered.

  • The tetrazine rapidly and specifically reacts ("clicks") with the TCO-tagged antibody at the target site.

  • Unreacted Sulfo-CY3 tetrazine is quickly cleared from the body, resulting in a high signal-to-noise ratio for fluorescence imaging.[1]

This methodology is particularly beneficial for overcoming the limitations of using directly labeled antibodies, which often suffer from long circulation times and high background signals.[1]

Key Advantages of this compound

  • High Water Solubility: The sulfonate group on the CY3 dye ensures excellent solubility in aqueous buffers, which is ideal for in vivo applications.[2]

  • Bright and Photostable Fluorescence: Sulfo-CY3 is a bright and highly photostable fluorophore with well-characterized spectral properties, making it suitable for sensitive in vivo detection.[3][4]

  • Rapid Reaction Kinetics: The IEDDA reaction between tetrazine and TCO is exceptionally fast, enabling efficient labeling at the target site even at low concentrations.[5]

  • Favorable Pharmacokinetics: As a small molecule, unbound Sulfo-CY3 tetrazine is rapidly cleared from the body, contributing to low background fluorescence.

Physicochemical and Spectral Properties

The properties of Sulfo-CY3 are critical for designing in vivo imaging experiments.

PropertyValueReference
Excitation Maximum (λex)~554 nm[2]
Emission Maximum (λem)~568 nm[2]
Molecular WeightVaries by specific structure-
SolubilityHigh in aqueous solutions[2]
Quantum YieldHigh[3]
Stokes Shift~14 nm[2]

Experimental Protocols

Protocol 1: Preparation of TCO-Conjugated Antibody

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a targeting antibody using a TCO-NHS ester.

Materials:

  • Targeting antibody (e.g., anti-tumor antigen IgG)

  • TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)

  • Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.3-8.5)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Purification: Spin desalting column (e.g., Zeba™ Spin Desalting Columns) or size exclusion chromatography

  • Storage Buffer: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. This ensures that the primary amines on the antibody are deprotonated and available for reaction.[1]

  • Conjugation Reaction: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]

  • Quenching (Optional): To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with sterile PBS.[1]

  • Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody. This can be assessed using MALDI-TOF mass spectrometry or by reacting an aliquot of the conjugate with an excess of a fluorescently-labeled tetrazine and using UV-Vis spectrophotometry.

  • Storage: Store the purified TCO-conjugated antibody at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Protocol 2: Pre-targeted In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines the two-step in vivo imaging procedure in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-conjugated antibody (from Protocol 1)

  • This compound

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum) with appropriate filters for CY3 (Excitation: ~550 nm, Emission: ~570 nm)

Procedure:

  • Administration of TCO-Antibody (Step 1):

    • Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous (tail vein) injection.

    • A typical dose is 1-5 mg/kg, but this should be optimized for each specific antibody and tumor model.[1]

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation.

    • This period is typically 24 to 72 hours, depending on the pharmacokinetics of the specific antibody.[1]

  • Administration of Sulfo-CY3 Tetrazine (Step 2):

    • Prepare a solution of this compound in sterile PBS.

    • Administer the Sulfo-CY3 tetrazine solution via intravenous injection. A typical dose is 1-5 mg/kg.[1] The optimal molar ratio of tetrazine to the estimated retained antibody-TCO at the target should be considered and may require empirical optimization.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane (B1672236) at various time points post-injection of the Sulfo-CY3 tetrazine (e.g., 1, 4, 8, and 24 hours).[1]

    • Place the mouse in the in vivo imaging system and acquire whole-body fluorescence images using the appropriate excitation and emission filters for Sulfo-CY3.

    • Include a control group of mice that received only the Sulfo-CY3 tetrazine (without the TCO-antibody) to assess non-specific accumulation of the fluorescent probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in a region of non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.

    • After the final imaging time point, mice can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm biodistribution.

Quantitative Data Presentation

The following tables provide representative data from pre-targeted in vivo imaging experiments. Note that these values are illustrative and will vary depending on the specific antibody, tumor model, and imaging system used.

Table 1: Recommended Experimental Parameters

ParameterRecommended RangeNotes
TCO-Antibody Dose1-5 mg/kgOptimize for each antibody.
Sulfo-CY3 Tetrazine Dose1-5 mg/kgMolar excess relative to injected antibody is common.
Pre-targeting Interval24 - 72 hoursDepends on antibody clearance rate.
Imaging Time Points1, 4, 8, 24 hours post-tetrazineAllows for monitoring of signal and clearance.

Table 2: Example of Tumor-to-Background Ratios

Time Post-Tetrazine InjectionTumor-to-Muscle Ratio (Mean ± SD)Tumor-to-Liver Ratio (Mean ± SD)
1 hour2.5 ± 0.41.2 ± 0.2
4 hours4.8 ± 0.72.1 ± 0.3
8 hours6.2 ± 0.92.8 ± 0.5
24 hours5.5 ± 0.82.5 ± 0.4

Table 3: Example of Ex Vivo Biodistribution Data (24 hours post-injection)

Organ% Injected Dose per Gram (%ID/g) (Mean ± SD)
Tumor5.1 ± 1.1
Blood0.2 ± 0.05
Heart0.4 ± 0.1
Lungs0.8 ± 0.2
Liver2.0 ± 0.5
Spleen0.6 ± 0.1
Kidneys1.5 ± 0.4
Muscle0.9 ± 0.2

Visualizations

IEDDA_Reaction cluster_product Product SulfoCY3_Tz Sulfo-CY3 Tetrazine (Diene) Labeled_Ab Labeled Antibody (via Dihydropyridazine linkage) SulfoCY3_Tz->Labeled_Ab + TCO_Ab TCO-Antibody (Dienophile) TCO_Ab->Labeled_Ab Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_analysis Step 3: Analysis Inject_Ab Inject TCO-Antibody (e.g., 1-5 mg/kg IV) Incubate Accumulation & Clearance (24-72 hours) Inject_Ab->Incubate Wait Inject_Tz Inject Sulfo-CY3 Tetrazine (e.g., 1-5 mg/kg IV) Incubate->Inject_Tz Image In Vivo Fluorescence Imaging (1-24 hours post-injection) Inject_Tz->Image Click Reaction Quantify Quantify Signal (Tumor-to-Background Ratio) Image->Quantify ExVivo Ex Vivo Biodistribution Image->ExVivo

References

Application Notes and Protocols for Cell Surface Glycoconjugate Labeling with Sulfo-CY3 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface glycoconjugates is crucial for understanding a wide array of biological processes, including cell signaling, immune recognition, and pathogenesis. This application note provides a detailed protocol for the fluorescent labeling of cell surface glycans using a two-step bioorthogonal chemistry approach. This method involves the metabolic incorporation of an unnatural monosaccharide, trans-cyclooctene (B1233481) (TCO)-functionalized mannosamine (B8667444) (Ac4Man-TCO), into cellular glycans, followed by a highly specific and rapid reaction with a water-soluble fluorescent dye, Sulfo-CY3 tetrazine.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine and TCO is a cornerstone of "click chemistry," known for its exceptional kinetics and biocompatibility, making it ideal for live-cell imaging.[1] This protocol offers a robust method for visualizing, quantifying, and tracking glycoconjugates on the surface of living cells with high specificity and minimal perturbation to the biological system.

Principle of the Method

The labeling strategy is a two-step process:

  • Metabolic Glycoengineering: Cells are cultured with a peracetylated mannosamine analog bearing a trans-cyclooctene (TCO) group (e.g., Ac4Man-TCO). The cells' metabolic machinery processes this unnatural sugar and incorporates it into the glycan chains of newly synthesized glycoproteins, presenting the TCO "handle" on the cell surface.

  • Bioorthogonal "Click" Reaction: The TCO-labeled cells are then treated with Sulfo-CY3 tetrazine. The tetrazine moiety on the dye reacts specifically and rapidly with the TCO group on the cell surface glycans. This reaction, known as a tetrazine-TCO ligation, is a type of inverse-electron-demand Diels-Alder cycloaddition that is extremely fast and forms a stable covalent bond, attaching the bright and photostable Sulfo-CY3 fluorophore to the glycoconjugates.[1][2] This allows for visualization by fluorescence microscopy or quantification by flow cytometry.

Materials and Reagents

  • Cells: Adherent or suspension cell line of interest (e.g., HeLa, Jurkat, A549).

  • Unnatural Sugar: Peracetylated N-(trans-cycloocten-4-yl)acetyl-D-mannosamine (Ac4Man-TCO or similar TCO-functionalized mannosamine derivative).

  • Fluorescent Probe: Sulfo-CY3 tetrazine.[3][4][5]

  • Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Cell Culture: Complete cell culture medium, fetal bovine serum (FBS), and appropriate antibiotics.

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Imaging: Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Optional (for fixed-cell imaging): 4% Paraformaldehyde (PFA) in PBS.

  • Optional (for nuclear counterstaining): DAPI or Hoechst stain.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ac4Man-TCO
  • Cell Seeding:

    • For adherent cells, seed them onto glass-bottom dishes or multi-well plates suitable for microscopy or flow cytometry at a density that will result in 50-70% confluency at the time of labeling.

    • For suspension cells, adjust the cell density to approximately 5 x 10^5 cells/mL in a suitable culture flask or plate.

  • Preparation of Ac4Man-TCO Stock Solution:

    • Dissolve Ac4Man-TCO in anhydrous DMSO to prepare a 10 mM stock solution.

    • Vortex to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Metabolic Incorporation:

    • Dilute the Ac4Man-TCO stock solution directly into the complete cell culture medium to the desired final concentration (see Table 1 for recommendations).

    • For negative control samples, add an equivalent volume of DMSO to the culture medium.

    • Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

Protocol 2: Fluorescent Labeling with Sulfo-CY3 Tetrazine
  • Preparation of Sulfo-CY3 Tetrazine Staining Solution:

    • Prepare a 1 mM stock solution of Sulfo-CY3 tetrazine in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • Immediately before use, dilute the stock solution in live-cell imaging buffer or complete culture medium to the desired final concentration (see Table 1).

  • Washing:

    • After the metabolic labeling period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4Man-TCO.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes) and resuspend in fresh PBS for each wash.

  • Labeling Reaction:

    • Add the Sulfo-CY3 tetrazine staining solution to the washed cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The reaction is typically very fast.[2]

  • Final Washes:

    • Wash the cells two to three times with PBS to remove any unreacted Sulfo-CY3 tetrazine.

  • Imaging and Analysis:

    • Live-Cell Microscopy: Add fresh live-cell imaging buffer to the cells and proceed immediately to imaging on a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).[6]

    • Fixed-Cell Microscopy: After the final wash, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash twice with PBS. At this stage, permeabilization and counterstaining (e.g., with DAPI) can be performed if desired before mounting and imaging.

    • Flow Cytometry: After the final wash, resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) and analyze using a flow cytometer.[7]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions. These should be optimized for each specific cell line and experimental setup.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
Metabolic Labeling
Ac4Man-TCO Concentration10 - 50 µMHigher concentrations may affect cell health. Titration is recommended.[8]
Incubation Time1 - 3 daysDependent on cell proliferation rate and glycan turnover.
Fluorescent Labeling
Sulfo-CY3 Tetrazine Concentration1 - 10 µMLower concentrations can be used due to the high reaction rate.
Incubation Time30 - 60 minutesThe reaction is often complete in under an hour at 37°C.[2]

Table 2: Properties of Sulfo-CY3 Tetrazine

PropertyValueReference
Excitation Maximum (λex)~550 nm[6]
Emission Maximum (λem)~570 nm[6]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[9]
SolubilityWater, DMSO, DMF[4]
Storage-20°C, desiccated, protected from light[3]

Table 3: Reaction Kinetics

ReactionSecond-Order Rate Constant (k2)NotesReference
Tetrazine-TCO Ligation>800 M⁻¹s⁻¹ (can exceed 10⁶ M⁻¹s⁻¹)One of the fastest bioorthogonal reactions.[2]

Visualizations

Metabolic_Pathway Metabolic Incorporation of Ac4Man-TCO cluster_extracellular Extracellular cluster_cell Cell Ac4Man_TCO_ext Ac4Man-TCO Ac4Man_TCO_int Ac4Man-TCO Ac4Man_TCO_ext->Ac4Man_TCO_int Uptake Man_TCO Man-TCO Ac4Man_TCO_int->Man_TCO Deacetylation Man_TCO_6P Man-TCO-6P Man_TCO->Man_TCO_6P Kinase Sia_TCO Sia-TCO Man_TCO_6P->Sia_TCO Sialic Acid Biosynthesis CMP_Sia_TCO CMP-Sia-TCO Sia_TCO->CMP_Sia_TCO Activation Glycoprotein Glycoprotein (in Golgi) TCO_Glycoprotein TCO-Glycoprotein (on cell surface) CMP_Sia_TCOGlycoprotein CMP_Sia_TCOGlycoprotein CMP_Sia_TCOGlycoprotein->TCO_Glycoprotein Glycosyl- transferase Experimental_Workflow Experimental Workflow cluster_prep Step 1: Cell Preparation cluster_metabolic Step 2: Metabolic Labeling cluster_click Step 3: Bioorthogonal Reaction cluster_analysis Step 4: Analysis A Seed Cells B Add Ac4Man-TCO to Culture Medium A->B C Incubate for 1-3 Days B->C D Wash Cells (PBS) C->D E Add Sulfo-CY3 Tetrazine D->E F Incubate for 30-60 min E->F G Wash Cells (PBS) F->G H Live-Cell Imaging G->H I Fixation & Imaging G->I J Flow Cytometry G->J Chemical_Reaction Bioorthogonal Tetrazine-TCO Ligation TCO TCO-Glycan (on cell surface) Product Labeled Glycan (Fluorescent) TCO->Product + Tetrazine Sulfo-CY3 Tetrazine Tetrazine->Product N2 Product->N2 + N2 (gas)

References

Application Notes and Protocols for Sulfo-CY3 Tetrazine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-CY3 tetrazine is a highly efficient, water-soluble fluorescent probe well-suited for flow cytometry applications. As a member of the cyanine (B1664457) dye family, Sulfo-CY3 exhibits bright fluorescence and high photostability.[1][2] Its key feature is the tetrazine moiety, which allows for a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) modified molecules.[2][3] This inverse-electron-demand Diels-Alder cycloaddition, often termed "click chemistry," is a powerful tool for labeling cells and biomolecules in complex biological systems due to its high selectivity and biocompatibility.[3] The sulfonate group enhances its water solubility, making it ideal for use in aqueous buffers without the need for organic solvents that can be harsh on cells.[1]

These characteristics make Sulfo-CY3 tetrazine an excellent choice for precisely tagging and analyzing cells by flow cytometry, enabling researchers to study cell surface proteins, track cell populations, and investigate cellular signaling pathways with high fidelity.

Spectral Properties

Sulfo-CY3 is a bright, orange-fluorescent dye with spectral properties that are compatible with standard flow cytometry laser lines, such as the 561 nm yellow-green laser.

ParameterValueReference
Excitation Maximum (λex)~554 nm[1]
Emission Maximum (λem)~568 nm[1]
Stokes Shift~14 nm[1]
Extinction Coefficient150,000 cm⁻¹M⁻¹[4]
Quantum YieldHigh[1]

Bioorthogonal Labeling Workflow

The core of using Sulfo-CY3 tetrazine in flow cytometry is the bioorthogonal reaction with TCO-modified targets. This process can be divided into two main steps:

  • Introduction of the TCO handle: The trans-cyclooctene group is first introduced onto the cellular target of interest. This can be achieved through various methods, such as:

    • Metabolic Labeling: Cells can be cultured with TCO-modified metabolic precursors (e.g., sugars, amino acids) that are incorporated into cellular macromolecules.

    • Antibody Conjugation: Primary antibodies specific to a cell surface protein can be chemically conjugated with a TCO group.

    • Genetic Encoding: Non-canonical amino acids containing a TCO moiety can be genetically encoded into a protein of interest.

  • Labeling with Sulfo-CY3 Tetrazine: The TCO-modified cells are then incubated with Sulfo-CY3 tetrazine. The tetrazine and TCO groups rapidly and specifically react, forming a stable covalent bond and fluorescently labeling the target.

G cluster_0 Step 1: TCO Incorporation cluster_1 Cellular Target cluster_2 Step 2: Bioorthogonal Reaction cluster_3 Step 3: Analysis Metabolic Labeling Metabolic Labeling TCO-modified Cell TCO-modified Cell Metabolic Labeling->TCO-modified Cell Antibody Conjugation Antibody Conjugation Antibody Conjugation->TCO-modified Cell Genetic Encoding Genetic Encoding Genetic Encoding->TCO-modified Cell Labeled Cell Labeled Cell TCO-modified Cell->Labeled Cell Incubation Sulfo-CY3 Tetrazine Sulfo-CY3 Tetrazine Sulfo-CY3 Tetrazine->Labeled Cell Flow Cytometer Flow Cytometer Labeled Cell->Flow Cytometer

Bioorthogonal labeling workflow for flow cytometry.

Experimental Protocols

Here are detailed protocols for labeling cell surface proteins using an antibody-based approach and for labeling metabolically tagged cells.

Protocol 1: Cell Surface Protein Labeling via TCO-Modified Antibody

This protocol describes a two-step labeling procedure where a primary antibody is first modified with a TCO group and then used to label cells, followed by detection with Sulfo-CY3 tetrazine.

Materials:

  • Cells of interest

  • Primary antibody specific to the target cell surface protein

  • TCO-NHS ester

  • Sulfo-CY3 tetrazine potassium

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Anhydrous DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

Part A: TCO-Modification of Primary Antibody

  • Antibody Preparation: Prepare the primary antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Confirmation (Optional): The degree of labeling can be determined by mass spectrometry.

Part B: Cell Staining and Flow Cytometry Analysis

  • Cell Preparation: Harvest cells and wash once with ice-cold FACS buffer. Resuspend cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.

  • Primary Antibody Incubation: Add the TCO-modified primary antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Sulfo-CY3 Tetrazine Staining: Prepare a 1-5 µM working solution of Sulfo-CY3 tetrazine in FACS buffer from a stock solution in DMSO. Resuspend the cell pellet in the Sulfo-CY3 tetrazine solution.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells two to three times with ice-cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped with a 561 nm laser and appropriate emission filters for Cy3 (e.g., 585/42 bandpass filter).

Controls:

  • Unlabeled Cells: To determine autofluorescence.

  • Cells with TCO-antibody only: To assess background from the modified antibody.

  • Unmodified cells with Sulfo-CY3 tetrazine: To check for non-specific binding of the dye.

Protocol 2: Labeling of Metabolically Tagged Cells

This protocol is for labeling cells that have incorporated a TCO-modified metabolic precursor.

Materials:

  • Cells cultured with a TCO-modified metabolic precursor (e.g., TCO-mannosamine)

  • This compound

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Anhydrous DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

  • Sulfo-CY3 Tetrazine Staining Solution: Prepare a 1-10 µM working solution of Sulfo-CY3 tetrazine in FACS buffer from a stock solution in DMSO.

  • Staining: Add the Sulfo-CY3 tetrazine solution to the cell suspension.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted Sulfo-CY3 tetrazine.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer with a 561 nm laser and a Cy3-compatible emission filter.

Controls:

  • Unlabeled Cells (no metabolic precursor) + Sulfo-CY3 Tetrazine: To assess non-specific binding of the dye.

  • TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Data Presentation

Table 1: Performance Characteristics of Sulfo-CY3 Tetrazine

CharacteristicDescription
Brightness High quantum yield results in bright fluorescence, enabling the detection of low-abundance targets.
Photostability Exhibits good resistance to photobleaching, which is beneficial for experiments involving cell sorting or repeated analysis.
Specificity The bioorthogonal reaction with TCO is highly specific, leading to low off-target labeling and high signal-to-noise ratios.
Solubility The sulfo- group ensures excellent water solubility, simplifying buffer preparation and reducing the risk of dye aggregation.

Table 2: Example Titration of Sulfo-CY3 Tetrazine for Cell Labeling

This table provides a template for optimizing the concentration of Sulfo-CY3 tetrazine. TCO-modified cells (1 x 10⁶) are incubated with varying concentrations of the dye.

Sulfo-CY3 Tetrazine Concentration (µM)Mean Fluorescence Intensity (MFI)Staining Index (SI)*
0.1
0.5
1.0
2.5
5.0
10.0

*Staining Index (SI) is calculated as: (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population).

Application in Cellular Signaling Analysis

Sulfo-CY3 tetrazine can be a valuable tool for studying cellular signaling pathways. For example, it can be used to track the internalization of a cell surface receptor following ligand binding.

G cluster_0 Time Point 0 cluster_1 Time Point T TCO-Receptor TCO-modified Receptor Binding Binding TCO-Receptor->Binding Labeling Label with Sulfo-CY3 Tetrazine TCO-Receptor->Labeling Ligand Ligand Ligand->Binding Internalization Internalization Binding->Internalization Endosome Receptor in Endosome Internalization->Endosome Endosome->Labeling Flow_Analysis_T0 Flow Cytometry (Time = 0) Labeling->Flow_Analysis_T0 Flow_Analysis_T1 Flow Cytometry (Time = T) Labeling->Flow_Analysis_T1 Surface_Signal High Surface Fluorescence Flow_Analysis_T0->Surface_Signal Internalized_Signal Decreased Surface Fluorescence Flow_Analysis_T1->Internalized_Signal

Tracking receptor internalization using Sulfo-CY3 tetrazine.

In this workflow, a cell surface receptor is modified with a TCO group. At time zero, before ligand stimulation, the cells are labeled with Sulfo-CY3 tetrazine, and the high surface fluorescence is measured by flow cytometry. After ligand stimulation for a specific time, the cells are again labeled, and the decrease in surface fluorescence due to receptor internalization can be quantified.

Conclusion

Sulfo-CY3 tetrazine is a robust and versatile fluorescent probe for flow cytometry. Its brightness, photostability, and, most importantly, its ability to participate in rapid and specific bioorthogonal reactions make it an invaluable tool for a wide range of applications in biological research and drug development. The protocols and information provided here serve as a comprehensive guide for the successful implementation of Sulfo-CY3 tetrazine in your flow cytometry experiments.

References

Application Notes and Protocols: No-Wash Live-Cell Staining with Sulfo-CY3 Tetrazine Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the application of Sulfo-CY3 Tetrazine Potassium in no-wash live-cell imaging and analysis. This technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The Sulfo-CY3 Tetrazine is a highly water-soluble and bright fluorophore that exhibits a fluorogenic response, meaning its fluorescence intensity increases significantly upon reaction with a TCO-modified target.[1][2][3][4] This "turn-on" characteristic is the cornerstone of no-wash protocols, as it minimizes background fluorescence from unbound probes, eliminating the need for wash steps that can be detrimental to live cells and interfere with the observation of dynamic cellular processes.[5][6][7]

The reaction is exceptionally fast, highly specific, and biocompatible, occurring efficiently within the complex milieu of living systems without interfering with native biological processes.[5][8] This makes the Sulfo-CY3 Tetrazine–TCO system an ideal tool for a range of applications including live-cell imaging, super-resolution microscopy, and flow cytometry.[1][7][9]

Principle of the Method

The no-wash staining strategy is a two-step process:

  • Target Modification: A trans-cyclooctene (TCO) moiety is site-specifically introduced onto a biomolecule of interest (e.g., a cell surface protein). This can be achieved through various methods, including genetic code expansion to incorporate TCO-containing unnatural amino acids or by conjugating TCO-NHS esters to primary amines on the target protein.[5]

  • Bioorthogonal Labeling: this compound is added to the cell culture medium. The tetrazine rapidly and specifically reacts with the TCO group on the target molecule. This cycloaddition reaction triggers a significant increase in the fluorescence of the Cy3 dye, allowing for direct visualization of the labeled target without the need to wash away the unbound, minimally fluorescent probe.[1][2][4]

Quantitative Data

The performance of tetrazine-functionalized Cy3 probes in no-wash protocols is characterized by their fluorogenic properties and biocompatibility. The tables below summarize key quantitative data from relevant studies.

Table 1: Spectral and Fluorogenic Properties of Tetrazine-Cy3 Probes

PropertyValueReference
Excitation Maximum (Pre-reaction)~554 nm[5]
Emission Maximum (Pre-reaction)~568 nm[5]
Excitation Maximum (Post-reaction)~550-552 nm[2]
Emission Maximum (Post-reaction)~565-570 nm[2][4]
Fluorescence Enhancement (Turn-on Ratio)Up to ~20-fold[2]
Molar Extinction Coefficient (Cy3)~150,000 M⁻¹cm⁻¹[4]

Table 2: Biocompatibility Data

AssayProbe ConcentrationCell LineResultReference
MTT Cell Viability Assay100 µMHEK293TNo significant effect on cell viability observed.[7]
General Observation10 µMPC3Cell viability of 95 ± 14% after treatment.[10]

Experimental Protocols

This section provides a general protocol for no-wash live-cell surface protein labeling. Optimization of concentrations, incubation times, and imaging parameters may be required for specific cell types and targets.

Materials Required
  • Cells expressing the TCO-modified protein of interest

  • This compound (store at -20°C, protected from light and moisture)[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Live-cell imaging microscope equipped with appropriate filters for Cy3 (e.g., Ex: 550/15 nm, Em: 590/50 nm)

  • Sterile microplates or chambered coverglass suitable for microscopy

Protocol 1: Preparation of Sulfo-CY3 Tetrazine Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the required amount of Sulfo-CY3 Tetrazine in anhydrous DMSO. For example, for a 0.5 mg vial (MW ≈ 894 g/mol ), add 559 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. When stored properly, the solid is stable for at least 24 months.[11]

Protocol 2: No-Wash Staining of Live Cells
  • Cell Preparation: Plate cells expressing the TCO-modified target protein on a suitable imaging dish (e.g., glass-bottom µ-slide or plate). Culture the cells until they reach the desired confluency. Ensure the target protein is expressed on the cell surface.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM Sulfo-CY3 Tetrazine stock solution into pre-warmed, complete cell culture medium to the desired final concentration. A starting concentration of 1-5 µM is recommended. The optimal concentration should be determined empirically.

  • Labeling: Remove the existing culture medium from the cells. Add the Sulfo-CY3 Tetrazine staining solution to the cells.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C in a humidified incubator with 5% CO₂.[12] Protect the cells from light during this incubation step.

  • Imaging: Directly transfer the imaging dish to the microscope stage. There is no need for a wash step. The unbound probe will have minimal fluorescence, providing a high signal-to-noise ratio.[6][7]

  • Image Acquisition: Acquire images using a suitable Cy3 filter set. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal. For time-lapse imaging, consider acquiring images at longer intervals to maintain cell health.[13]

Visualizations

Bioorthogonal Reaction Pathway

Caption: Bioorthogonal reaction between a TCO-modified protein and Sulfo-CY3 Tetrazine.

Experimental Workflow

A Step 1: Target Modification Express TCO-modified protein on live cell surface. B Step 2: Reagent Preparation Dilute Sulfo-CY3 Tetrazine stock in pre-warmed culture medium (1-5 µM). A->B Cells ready for staining C Step 3: Labeling Add staining solution to cells. Incubate for 10-30 min at 37°C. B->C D Step 4: No-Wash Imaging Directly transfer cells to microscope. Acquire images using Cy3 filter set. C->D No Wash Step Required

Caption: No-wash live-cell staining workflow using Sulfo-CY3 Tetrazine.

References

Troubleshooting & Optimization

Troubleshooting low signal with Sulfo-CY3 tetrazine potassium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-CY3 tetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescent signal weak or absent after labeling with Sulfo-CY3 tetrazine?

A low or absent signal is a common issue that can arise from several factors throughout the experimental workflow. The primary areas to investigate are the stability and quality of the reagents, the efficiency of the TCO-tetrazine ligation reaction, and the imaging acquisition settings. A systematic check of each step is the most effective way to identify the root cause.

Q2: How should I properly store and handle Sulfo-CY3 tetrazine?

Proper storage is critical for maintaining the reactivity of the dye. Sulfo-CY3 tetrazine should be stored at -20°C in the dark and desiccated.[1][2] Vials should be allowed to warm to room temperature before opening to prevent moisture condensation, as NHS esters (if used for initial modification) and tetrazines can be moisture-sensitive.[3] For solutions, it is recommended to prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3] Stock solutions can be stored at -20°C for short periods (e.g., up to a few weeks), but repeated freeze-thaw cycles should be avoided.[4][5]

Q3: What are the optimal reaction conditions for the Sulfo-CY3 tetrazine ligation with a TCO-modified molecule?

The tetrazine-trans-cyclooctene (TCO) ligation is an exceptionally fast bioorthogonal reaction that proceeds efficiently under a range of conditions.[6][7][8] It is catalyst-free, which is a major advantage for biological systems.[9] Key parameters include stoichiometry, pH, temperature, and incubation time. A slight molar excess of the tetrazine dye (1.1 to 2.0 equivalents) is often recommended to ensure complete labeling of the TCO-modified molecule.[3][9] The reaction is robust across a pH range of 6-9, with PBS (pH 7.4) being a common choice.[3][9] The ligation is typically rapid at room temperature, often reaching completion within 10 to 60 minutes.[3][9][10]

Q4: How can I confirm that my initial molecule was successfully modified with TCO?

Before proceeding with the fluorescent labeling step, it is crucial to confirm that the trans-cyclooctene (B1233481) (TCO) moiety has been successfully conjugated to your molecule of interest (e.g., protein, antibody). This can be verified using analytical techniques such as MALDI-TOF or ESI-MS to detect the expected mass shift corresponding to the addition of the TCO group. SDS-PAGE analysis may also show a slight shift in molecular weight.

Q5: Can components in my buffer interfere with the labeling reaction?

Yes. If you are preparing your TCO-modified molecule using an NHS ester, it is critical to use an amine-free buffer, such as phosphate (B84403) or borate (B1201080) buffers.[3][9] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing modification efficiency.[3] Additionally, some biological samples may contain components that can react non-specifically with tetrazines or TCOs, although this is less common due to the bioorthogonal nature of the reaction.[11]

Troubleshooting Guide for Low Signal

This guide addresses the most common causes of low fluorescence signal and provides systematic steps to resolve the issue.

Problem Area 1: Reagent Quality and Integrity

The quality of both the Sulfo-CY3 tetrazine and the TCO-modified biomolecule is paramount. Degradation of either component will lead to a failed reaction.

Possible Cause Recommended Solution
Degraded Sulfo-CY3 Tetrazine Ensure the dye has been stored correctly at -20°C, protected from light and moisture.[1][2] Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[3] Consider purchasing a new vial of the dye if it is old or has been handled improperly.
Degraded/Hydrolyzed TCO Moiety The TCO group on your biomolecule may be unstable over long-term storage. Confirm the integrity of the TCO-modified molecule via mass spectrometry. If degradation is suspected, prepare a fresh batch of TCO-modified starting material.
Low Purity of Dye Check the certificate of analysis for the purity of the Sulfo-CY3 tetrazine. Impurities can reduce the concentration of active dye.
Problem Area 2: Inefficient Labeling Reaction

Even with high-quality reagents, suboptimal reaction conditions can lead to poor labeling efficiency. The tetrazine-TCO ligation is exceptionally fast, but certain parameters can still impact the final yield.[10]

Parameter Possible Issue Recommended Solution
Stoichiometry Incorrect molar ratio of dye to target molecule.Empirically optimize the molar ratio. Start with a 1.1 to 2.0-fold molar excess of Sulfo-CY3 tetrazine over the TCO-modified molecule.[3][9] Too little dye will result in incomplete labeling, while a very large excess can sometimes lead to quenching or purification difficulties.[12]
Reaction Buffer/pH The pH is outside the optimal range (6-9).Use a standard, non-amine-containing buffer like PBS at pH 7.4.[3][9] While the reaction is robust, extreme pH values can affect the stability of the reactants or the target molecule. Some tetrazines show pH-dependent stability.[13][14]
Incubation Time Insufficient reaction time.Although the reaction is typically fast (10-60 min at RT), you can extend the incubation time to 2 hours or even overnight at 4°C to maximize labeling, especially with low reactant concentrations.[3][9][10]
Concentration Reactant concentrations are too low.The reaction rate is concentration-dependent. If possible, increase the concentration of your TCO-modified molecule and the dye to accelerate the ligation.
Non-specific Binding Weak, non-specific binding of the dye to proteins can sometimes occur, especially with cycloalkynes reacting with thiol groups.[15]To confirm specific labeling, run a control reaction with a molecule that has not been modified with TCO. The signal should be significantly lower or absent in the control.[15]
Problem Area 3: Signal Detection and Imaging

A successfully labeled sample may still appear to have a low signal if the imaging parameters and equipment are not optimized for Cy3.

Possible Cause Recommended Solution
Incorrect Filter Sets Excitation and emission filters do not match the spectral profile of Sulfo-CY3.
Photobleaching The fluorophore is being destroyed by excessive exposure to excitation light.
Low Quantum Yield The inherent brightness of the fluorophore.
Signal Quenching High labeling density can sometimes lead to self-quenching of the fluorophore.

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein

This protocol provides a general framework. Optimal conditions, particularly reactant concentrations and molar ratios, should be empirically determined for each specific application.

  • Reagent Preparation :

    • Prepare the TCO-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[10]

    • Immediately before use, dissolve Sulfo-CY3 tetrazine in anhydrous DMSO or DMF to create a 10 mM stock solution.[10] Vortex briefly to ensure it is fully dissolved.

  • Ligation Reaction :

    • Determine the volumes of each solution needed to achieve the desired molar ratio. A 1.5-fold molar excess of the tetrazine dye is a good starting point.[9]

    • Add the calculated volume of the Sulfo-CY3 tetrazine stock solution to the TCO-protein solution. Mix gently.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10] For lower concentrations, this time can be extended.

  • Purification :

    • Remove unreacted Sulfo-CY3 tetrazine using a spin desalting column or size-exclusion chromatography (SEC), choosing a resin with an appropriate molecular weight cutoff for your protein.[10]

    • Equilibrate the column with your desired storage buffer before loading the sample.

  • Confirmation of Labeling :

    • SDS-PAGE : Analyze the purified conjugate. The labeled protein should be visible as a pink/magenta band and can be visualized with an in-gel fluorescence scanner before staining.[10]

    • UV-Vis Spectroscopy : Measure the absorbance spectrum of the conjugate. You should observe two peaks: one for the protein (at ~280 nm) and one for the Cy3 dye (at ~555 nm).[10]

Visualized Workflows and Logic

// Invisible nodes for alignment {rank=same; TCO_Molecule; SulfoCY3_Tetrazine;}

// Position the plus sign plus_node [shape=plaintext, label="+", fontsize=20, fontcolor="#202124"]; TCO_Molecule -> plus_node [style=invis]; plus_node -> SulfoCY3_Tetrazine [style=invis];

// Reaction arrow edge [style=solid, penwidth=2]; plus_node -> Labeled_Product [lhead=cluster_product, ltail=cluster_reactants, label=" IEDDA Click Reaction\n(RT, Catalyst-Free) ", labelfontcolor="#5F6368"]; } caption [label="Fig 1. TCO-Tetrazine Click Reaction.", shape=plaintext, fontsize=10]; }

Fig 1. TCO-Tetrazine Click Reaction.

// Define nodes with colors and text contrast prep [label="1. Prepare TCO-Biomolecule\n& Sulfo-CY3 Tetrazine Stock", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="2. Mix Reactants\n(Optimize Molar Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate\n(RT, 30-60 min, Dark)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="4. Purify Conjugate\n(e.g., Desalting Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="5. Analyze & Image", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges (workflow steps) prep -> react; react -> incubate; incubate -> purify; purify -> analyze; } caption [label="Fig 2. General Experimental Workflow.", shape=plaintext, fontsize=10]; }

Fig 2. General Experimental Workflow.

// Start node start [label="Low Signal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Main branches reagents [label="Check Reagent\nIntegrity", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Check Labeling\nEfficiency", fillcolor="#FBBC05", fontcolor="#202124"]; imaging [label="Check Imaging\nParameters", fillcolor="#FBBC05", fontcolor="#202124"];

// Leaf nodes (solutions) sol_reagent1 [label="Use fresh dye stock", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagent2 [label="Confirm TCO modification\n(e.g., Mass Spec)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reaction1 [label="Optimize molar ratio\n(1.1-2.0x excess dye)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reaction2 [label="Increase incubation time\nor concentration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reaction3 [label="Verify buffer pH (7.4)\n is amine-free", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_imaging1 [label="Use correct Cy3\nfilter set", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_imaging2 [label="Use anti-fade\nmounting media", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {reagents, reaction, imaging}; reagents -> {sol_reagent1, sol_reagent2}; reaction -> {sol_reaction1, sol_reaction2, sol_reaction3}; imaging -> {sol_imaging1, sol_imaging2}; } caption [label="Fig 3. Troubleshooting Logic for Low Signal.", shape=plaintext, fontsize=10]; }

Fig 3. Troubleshooting Logic for Low Signal.

References

Sulfo-CY3 tetrazine potassium non-specific binding issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-CY3 tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo-CY3 tetrazine in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-CY3 tetrazine and what is its primary application?

Sulfo-CY3 tetrazine is a water-soluble cyanine (B1664457) dye functionalized with a tetrazine group.[1][2][3] Its primary application is in "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][4] This highly efficient and specific bioorthogonal reaction is used to label biomolecules with the fluorescent Cy3 dye for imaging and other detection methods in complex biological environments.[5][6]

Q2: Why is the tetrazine-TCO ligation reaction so well-suited for biological applications?

The tetrazine-TCO ligation is ideal for biological systems due to several key features:

  • Biocompatibility: The reaction proceeds rapidly without the need for a cytotoxic catalyst, such as copper.[7][8]

  • Fast Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[8][9][10] This allows for efficient labeling even at low concentrations of reactants.[8]

  • High Specificity: Tetrazines and TCOs are highly selective for each other and do not cross-react with other functional groups found in biological systems, which prevents the formation of non-specific products.[6][8][11]

  • Stability: Both the tetrazine and TCO moieties are stable in aqueous environments.[8]

Q3: What can cause non-specific binding with Sulfo-CY3 tetrazine?

Non-specific binding can arise from several factors:

  • Excess Unreacted Reagent: Residual, unreacted Sulfo-CY3 tetrazine after the initial labeling step can lead to non-specific interactions.[7]

  • Hydrophobic Interactions: Although Sulfo-CY3 is designed to be water-soluble, some tetrazine reagents can have hydrophobic characteristics that contribute to non-specific binding.[7] The use of reagents with hydrophilic linkers, such as PEG, can help mitigate this.[7]

  • Cellular Environment: In intracellular applications, membrane-permeable dyes can exhibit high non-specific binding.[11]

Q4: How can I monitor the progress of the tetrazine-TCO ligation reaction?

The progress of the reaction can be monitored spectroscopically. The tetrazine moiety has a characteristic absorbance between 510 and 550 nm.[5][8] As the reaction with TCO proceeds, this absorbance will decrease, allowing for real-time tracking of the conjugation.[8][9]

Q5: What is the typical stoichiometry for a tetrazine-TCO reaction?

For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[5][7] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[7][12] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.[7]

Troubleshooting Guide

Problem: High Background or Non-Specific Binding

High background fluorescence can obscure the specific signal in your experiment, making data interpretation difficult.

Possible Cause Recommended Solution
Excess unreacted Sulfo-CY3 tetrazine [7]After the labeling step, remove any excess, unreacted reagent using a desalting column, dialysis, or size-exclusion chromatography.[7]
Hydrophobic interactions [7]Use tetrazine reagents that incorporate hydrophilic PEG linkers to improve water solubility and reduce non-specific binding.[7][9] Consider using blocking agents, such as BSA or a non-ionic surfactant like Tween-20, in your buffers.
Inappropriate buffer composition Ensure your wash buffers are of sufficient stringency to remove non-specifically bound probes without disrupting specific interactions. This may involve optimizing salt concentration and pH.
Problem: No or Poor Labeling Efficiency

Low or no signal can indicate a problem with the conjugation reaction itself.

Possible Cause Recommended Solution
Suboptimal stoichiometry [7]Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine component is often beneficial.[7]
Steric hindrance [7]If the reactive moieties are attached to large, bulky molecules, steric hindrance can impede the reaction.[13] Use reagents with longer, flexible PEG spacers to minimize this effect.[7][9][13]
Degraded reagents Ensure that your Sulfo-CY3 tetrazine and TCO-modified molecules have been stored correctly, protected from light and moisture, to prevent degradation.[9] Use freshly prepared solutions for best results.[9]
Incorrect reaction buffer or pH The tetrazine-TCO reaction is generally robust across a physiological pH range (pH 6-9).[8][9] However, ensure your buffer does not contain components that could interfere with the reaction. PBS is a commonly used buffer.[7]
Insufficient incubation time or temperature [12]While the reaction is fast, ensure sufficient incubation time (typically 30-120 minutes at room temperature or 4°C).[5][12] Longer incubation may be needed for very dilute samples.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating a TCO-labeled protein with a tetrazine-labeled protein (e.g., an antibody labeled with Sulfo-CY3 tetrazine).

  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the Sulfo-CY3 tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[7]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess (1.05-1.5x) of the Sulfo-CY3 tetrazine-labeled protein is recommended.[7][12]

  • Conjugation Reaction:

    • Mix the calculated volumes of the TCO-labeled and tetrazine-labeled proteins.

    • Incubate the reaction mixture for 60-120 minutes at room temperature or at 4°C.[12] Longer incubation times may be necessary for reactions at 4°C.[5]

  • Purification (Optional):

    • If necessary, remove any unreacted material and purify the final conjugate using size-exclusion chromatography.[5][7]

  • Storage:

    • Store the final conjugate at 4°C until use.[5][7]

Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy

This protocol allows for the monitoring of the tetrazine-TCO ligation by observing the decrease in tetrazine absorbance.

  • Prepare Stock Solutions:

    • Prepare stock solutions of the Sulfo-CY3 tetrazine and the TCO-containing molecule in a suitable solvent (e.g., DMSO or DMF).[9]

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the Sulfo-CY3 tetrazine at its maximum absorbance (λmax), which is typically between 510-550 nm, in the chosen reaction buffer.[9]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Begin the spectroscopic measurement and then add the Sulfo-CY3 tetrazine solution to start the reaction, ensuring rapid mixing.[9]

  • Monitor Absorbance:

    • Record the decrease in absorbance at the λmax of the tetrazine over time.[9] This decrease is proportional to the consumption of the tetrazine in the reaction.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific structures of the reactants. The table below summarizes key quantitative data for this reaction.

Parameter Typical Value Range Notes
Second-Order Rate Constant (k₂) 1 to >1 x 10⁶ M⁻¹s⁻¹[8][9]Highly dependent on the specific tetrazine and TCO derivatives used.[9][10]
Optimal Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1[7][12]A slight excess of tetrazine is generally recommended.
Reaction pH Range 6 - 9[8]The reaction is largely insensitive to pH within this physiological range.[9]
Reaction Temperature 4°C to Room Temperature[5][12]Lower temperatures may require longer incubation times.
Tetrazine Absorbance Maximum (λmax) 510 - 550 nm[5][8]Used for monitoring the reaction progress.

Visualizations

Experimental Workflow: Protein-Protein Conjugation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Storage TCO_Protein TCO-labeled Protein Mix Mix Reactants (1.05-1.5x excess Tetrazine) TCO_Protein->Mix Tetrazine_Protein Sulfo-CY3 Tetrazine-labeled Protein Tetrazine_Protein->Mix Incubate Incubate (RT, 60-120 min) Mix->Incubate Conjugation Purify Size-Exclusion Chromatography (Optional) Incubate->Purify Store Store Conjugate at 4°C Purify->Store

Caption: Workflow for conjugating TCO and tetrazine-labeled proteins.

Troubleshooting Logic for Non-Specific Binding

G Start High Non-Specific Binding Detected Check_Excess Was excess probe removed after labeling? Start->Check_Excess Check_Hydrophobic Are hydrophobic interactions a likely cause? Check_Excess->Check_Hydrophobic Yes Action_Purify Implement purification step (e.g., desalting, SEC) Check_Excess->Action_Purify No Check_Blocking Were blocking agents used? Check_Hydrophobic->Check_Blocking No Action_PEG Use reagents with hydrophilic PEG linkers Check_Hydrophobic->Action_PEG Yes Action_Block Add blocking agents (BSA, Tween-20) to buffers Check_Blocking->Action_Block No Resolved Problem Resolved Check_Blocking->Resolved Yes Action_Purify->Check_Hydrophobic Action_PEG->Check_Blocking Action_Block->Resolved

Caption: Decision tree for troubleshooting non-specific binding issues.

References

Optimizing Sulfo-CY3 tetrazine potassium concentration for labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-CY3 tetrazine potassium for labeling applications.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-CY3 tetrazine and how does it work?

Sulfo-CY3 tetrazine is a water-soluble fluorescent dye used in bioorthogonal chemistry. It contains a tetrazine moiety that rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, in a process known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This reaction is highly efficient and can be performed in complex biological media, making it ideal for labeling proteins, antibodies, and other biomolecules.

Q2: What are the critical factors to consider when optimizing the Sulfo-CY3 tetrazine concentration?

Several factors influence the success of the labeling reaction:

  • Molar Ratio: The ratio of Sulfo-CY3 tetrazine to the TCO-modified molecule is crucial. A molar excess of the dye is typically used to drive the reaction to completion.

  • Reaction Buffer: The pH and composition of the reaction buffer can affect both the stability of the dye and the biomolecule. A pH range of 7.0-8.5 is generally recommended.

  • Reaction Time and Temperature: The reaction is typically fast, often completing within 30-60 minutes at room temperature.

  • Purity of Reactants: Ensure both the TCO-modified molecule and the Sulfo-CY3 tetrazine are of high purity and free of contaminants that could interfere with the reaction.

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency 1. Suboptimal Molar Ratio: Insufficient Sulfo-CY3 tetrazine to drive the reaction to completion.Increase the molar excess of Sulfo-CY3 tetrazine. Start with a 5-10 fold molar excess and titrate upwards if necessary (see Table 1).
2. Inactive Dye: The Sulfo-CY3 tetrazine may have degraded due to improper storage or handling.Use a fresh vial of the dye or prepare a new stock solution. Ensure proper storage conditions are maintained.
3. Inefficient TCO-Modification: The biomolecule may not have been successfully modified with the TCO group.Verify the TCO modification of your biomolecule using an appropriate analytical method, such as mass spectrometry.
4. Quenching of Tetrazine: The reaction buffer may contain components (e.g., primary amines like Tris) that can quench the tetrazine.Use a non-reactive buffer such as PBS or HEPES.
High Background / Non-Specific Binding 1. Excess Unreacted Dye: Too high a concentration of Sulfo-CY3 tetrazine was used, leading to residual dye after purification.Optimize the molar ratio to use the minimum amount of dye required for efficient labeling. Improve the purification method (e.g., increase the size exclusion chromatography column length or use a desalting column with a higher capacity).
2. Hydrophobic Interactions: The dye may be non-specifically binding to the biomolecule or other components in the sample.Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the reaction and wash buffers to minimize hydrophobic interactions.
Precipitation of Labeled Product 1. Dye Aggregation: At high concentrations, Sulfo-CY3 can aggregate, leading to precipitation.Perform the labeling reaction at a lower concentration of the biomolecule. Ensure the dye is fully dissolved in the buffer before adding it to the protein solution.
2. Protein Instability: The labeling conditions (e.g., pH, temperature) may be causing the protein to denature and precipitate.Screen different buffer conditions to find one that maintains protein stability during the labeling reaction.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Labeling

BiomoleculeRecommended Molar Excess of Sulfo-CY3 Tetrazine (Dye:Molecule)
Antibodies5 - 15 fold
Peptides1.5 - 5 fold
Oligonucleotides10 - 20 fold

Note: These are starting recommendations. The optimal molar ratio should be determined empirically for each specific application.

Table 2: Typical Reaction Conditions

ParameterRecommended Condition
Reaction Buffer Phosphate-Buffered Saline (PBS) or HEPES
pH 7.2 - 7.6
Temperature 20 - 25°C (Room Temperature)
Reaction Time 30 - 120 minutes

Key Experimental Protocols

Protocol: Labeling a TCO-Modified Antibody with Sulfo-CY3 Tetrazine

This protocol provides a general guideline for labeling 1 mg of a TCO-modified antibody.

1. Reagent Preparation: a. Antibody Solution: Prepare a solution of the TCO-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4. b. Sulfo-CY3 Tetrazine Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

2. Labeling Reaction: a. Calculate the required volume of the Sulfo-CY3 tetrazine stock solution to achieve the desired molar excess (e.g., 10-fold). b. Add the calculated volume of the Sulfo-CY3 tetrazine stock solution to the antibody solution. c. Mix gently by pipetting up and down. d. Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

3. Purification of the Labeled Antibody: a. Remove the unreacted Sulfo-CY3 tetrazine using a desalting column or size exclusion chromatography (SEC). b. Equilibrate the column with PBS, pH 7.4. c. Apply the reaction mixture to the column. d. Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.

4. Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 550 nm (for Sulfo-CY3).

Visualizations

experimental_workflow prep Reagent Preparation labeling Labeling Reaction (Antibody + Dye) prep->labeling Add Dye to Antibody purify Purification (SEC / Desalting) labeling->purify Incubate 60 min char Characterization (DOL Measurement) purify->char Collect Fractions result Labeled Antibody char->result troubleshooting_guide start Start: Low Labeling Efficiency check_ratio Check Molar Ratio start->check_ratio increase_ratio Increase Molar Excess of Dye check_ratio->increase_ratio Suboptimal? check_dye Check Dye Activity check_ratio->check_dye Optimal? success Problem Solved increase_ratio->success new_dye Use Fresh Dye check_dye->new_dye Degraded? check_tco Verify TCO Modification check_dye->check_tco Active? new_dye->success remodify Re-run TCO Modification check_tco->remodify Inefficient? check_buffer Check Buffer Composition check_tco->check_buffer Efficient? remodify->success change_buffer Switch to PBS or HEPES check_buffer->change_buffer Contains Amines? change_buffer->success

Sulfo-CY3 tetrazine potassium stability in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfo-CY3 tetrazine potassium in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C in the dark and kept desiccated.[1][2][3][4] When stored under these conditions, the compound is stable for at least 24 months.[1][3] For transportation or short-term storage, it can be kept at room temperature for up to three weeks.[1][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][3]

Q3: How stable is this compound in aqueous solutions at physiological pH?

A3: Generally, methyltetrazines, like the one in Sulfo-CY3 tetrazine, exhibit optimal stability at physiological pH.[1] However, the stability of tetrazines in aqueous solutions is pH-dependent and generally lower than in organic solvents.[1] It is known that tetrazines can be sensitive to harsh pH conditions.[1]

Q4: What factors can affect the stability of this compound in my experiments?

A4: The stability of this compound can be influenced by several factors, including:

  • pH: Tetrazines are prone to degradation in acidic or basic conditions, with some studies indicating that basic aqueous solutions can lead to slow degradation.[3][5]

  • Temperature: Higher temperatures can accelerate the degradation of cyanine (B1664457) dyes and tetrazines.[2] Storing solutions at 4°C when not in use is recommended.[2]

  • Light Exposure: Cyanine dyes like Cy3 are susceptible to photobleaching upon prolonged exposure to light.[1][3][4] It is crucial to protect solutions from light.

  • Nucleophiles: The presence of nucleophiles in biological media can lead to the degradation of the tetrazine ring.[1]

Q5: What are the primary indicators of this compound degradation?

A5: A visible loss of the characteristic pink/red color of the tetrazine solution is a primary indicator of degradation.[1] This color change is due to the breakdown of the tetrazine ring, which is responsible for its color. For a more quantitative assessment, a decrease in the absorbance peak of the tetrazine (around 515-540 nm) can be monitored using a spectrophotometer.[1][3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of pink/red color in the aqueous solution. Degradation of the tetrazine ring.Prepare fresh solutions before use. Ensure the pH of your buffer is near neutral. Protect the solution from prolonged exposure to light and elevated temperatures.
Low or no fluorescence signal after conjugation. The Sulfo-CY3 tetrazine may have degraded prior to the reaction.Confirm the integrity of your Sulfo-CY3 tetrazine solution by measuring its absorbance. Perform a stability test under your experimental conditions (see protocol below).
Inconsistent results between experiments. Variable stability of the aqueous stock solution.Prepare single-use aliquots of the stock solution in an anhydrous solvent like DMSO and store them at -20°C. Dilute into aqueous buffer immediately before each experiment.
Gradual decrease in fluorescence over time in live-cell imaging. Photobleaching of the Cy3 dye.Minimize the exposure time and intensity of the excitation light. Use anti-fade reagents in your imaging media if applicable.

Quantitative Data Summary

Table 1: General Stability of Tetrazine Derivatives in Aqueous Buffer (PBS, pH 7.4) at 37°C

Tetrazine Substituent TypeStability TrendReference
Electron-donating groupsHigher stability[6]
Electron-withdrawing groupsLower stability[3][6]

Table 2: Factors Affecting Cyanine Dye (e.g., Cy3) Stability

FactorEffect on StabilityRecommendationsReference
Temperature Increased temperature leads to faster degradation.Store solutions at 4°C and avoid prolonged incubation at 37°C if possible.[2]
pH Extreme pH values can lead to degradation.Maintain a pH between 4 and 10 for optimal stability.[6]
Light Exposure to excitation light causes photobleaching.Minimize light exposure by storing in the dark and using neutral density filters during imaging.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Solution

This protocol allows you to determine the stability of your this compound under your specific experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the DMSO stock solution in your desired aqueous buffer to a final concentration with an initial absorbance in the linear range of your spectrophotometer (e.g., 0.5 - 1.0 AU). Keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.[1]

  • Incubation: Incubate the working solution under your experimental conditions (e.g., specific temperature and light exposure).

  • Absorbance Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the λmax of the tetrazine (typically around 520-540 nm).

  • Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to the time 0 reading) against time to determine its stability profile and half-life under your conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (in anhydrous DMSO) prep_working Prepare Working Solution (in aqueous buffer) prep_stock->prep_working incubation Incubate under Experimental Conditions (Temperature, Light) prep_working->incubation measurement Measure Absorbance (at regular intervals) incubation->measurement analysis Data Analysis (Plot % Remaining vs. Time) measurement->analysis result Determine Stability Profile and Half-life analysis->result

Caption: Workflow for assessing the aqueous stability of Sulfo-CY3 tetrazine.

degradation_pathway Simplified Tetrazine Degradation Pathway tetrazine Sulfo-CY3 Tetrazine (Colored) intermediate Unstable Intermediate tetrazine->intermediate Attack on tetrazine ring nucleophile Nucleophile (e.g., H2O, -OH) nucleophile->intermediate degraded Degraded Products (Colorless) intermediate->degraded Ring Opening

Caption: Potential degradation pathway of the tetrazine moiety in the presence of nucleophiles.

References

How to improve Sulfo-CY3 tetrazine potassium reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-CY3 tetrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Sulfo-CY3 tetrazine reaction with a TCO-modified molecule?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the Sulfo-CY3 tetrazine relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system. In some protein-protein conjugations, a 1:1 molar ratio can also be effective.[2]

Q2: What are the recommended reaction buffers and pH range?

A2: The Sulfo-CY3 tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[1][2] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 37°C can be used to further accelerate the reaction.[1]

Q4: Is a catalyst required for this reaction?

A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The disappearance of the characteristic pink color of the tetrazine corresponds to a decrease in its absorbance in the 510-550 nm range.[3] For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Incorrect Stoichiometry: Molar ratio of reactants is not optimal.Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[3]
Steric Hindrance: Bulky molecules attached to the tetrazine and TCO moieties are preventing efficient reaction.Incorporate a flexible spacer (e.g., PEG) to improve accessibility.[3]
Degradation of Reactants: Tetrazine can degrade in aqueous media, especially at basic pH. TCOs can degrade in the presence of thiols or under UV light.[3]Use freshly prepared solutions. Store reagents under appropriate conditions (desiccated, protected from light).[3]
Low Product Yield Side Reactions: Impurities in starting materials may be causing side reactions.Ensure the purity of your reactants. Degas solutions for oxygen-sensitive molecules to prevent oxidation.[3]
Precipitation of Reactants or Product: Poor solubility of reactants or the final conjugate in the reaction buffer.Use PEGylated linkers to enhance aqueous solubility. A small percentage of an organic co-solvent (e.g., DMSO) may also be used.[3]
High Background Fluorescence Excess Unreacted Sulfo-CY3 Tetrazine: Inadequate removal of the fluorescent reagent after the reaction.Improve purification by using size-exclusion chromatography (SEC) or spin desalting columns.[4]
Non-specific Binding: The Sulfo-CY3 tetrazine or the labeled molecule is binding non-specifically to other components in the sample.Include blocking agents (e.g., BSA) in your buffers. Optimize washing steps. The sulfo groups on the dye are designed to minimize non-specific binding.[5]
Protein Aggregation High Degree of Labeling: Too many dye molecules on the protein surface can lead to aggregation.Reduce the molar excess of the labeling reagent or decrease the reaction time.[4]
Unfavorable Buffer Conditions: pH or ionic strength of the buffer is not optimal for the protein's stability.Optimize buffer conditions for your specific protein.[4]

Quantitative Data Summary

Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available.

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k) Reference
General RangeTCO1 - 1 x 10⁶ M⁻¹s⁻¹[6]
Methyl-substituted tetrazinesTCO~1000 M⁻¹s⁻¹[6]
Hydrogen-substituted tetrazinesTCOup to 30,000 M⁻¹s⁻¹[6][7]
Dipyridal tetrazineTCO2000 (±400) M⁻¹s⁻¹[6][8]
Recommended Reaction Parameters
Parameter Value Conditions Reference
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1General protein conjugation[6]
1 : 1Protein-protein conjugation[2]
Reactant Concentration Nanomolar to micromolarGeneral[6]
Reaction pH 6 - 9PBS buffer[1][6]
Reaction Temperature Room TemperatureGeneral[6]
4°C, 25°C, or 37°CDepending on the application[6]
Reaction Time 30 - 60 minutesGeneral protein conjugation[1]
10 - 30 minutesCell staining[6]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-modified protein to a tetrazine-modified protein.

  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[2]

  • Conjugation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein.

    • Incubate the reaction for 60 minutes at room temperature with gentle rotation.[1][2]

  • Purification:

    • Remove any unreacted starting material using size-exclusion chromatography.[1]

  • Storage:

    • Store the final conjugate at 4°C.[1]

Protocol 2: Labeling a TCO-Modified Antibody with Sulfo-CY3 Tetrazine

This protocol outlines the labeling of an antibody previously modified with a TCO group.

  • Reagent Preparation:

    • Prepare a stock solution of Sulfo-CY3 tetrazine in an anhydrous organic solvent such as DMSO or DMF.

    • The TCO-modified antibody should be in an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

  • Click Reaction:

    • Add a 1.1- to 5-fold molar excess of the Sulfo-CY3 tetrazine stock solution to the TCO-modified antibody solution.[4] A slight molar excess is recommended to ensure complete labeling.

    • Add the stock solution dropwise while gently vortexing to ensure efficient mixing.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[9]

    • Protect the reaction from light to prevent photobleaching of the Cy3 dye.[9]

  • Purification:

    • After the incubation is complete, remove the unreacted Sulfo-CY3 tetrazine using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography (SEC) for higher resolution purification.[9]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum (~550 nm) and at 280 nm (for the protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_tco Prepare TCO-modified Antibody in PBS mix Mix Reactants (1.1-5x excess Tetrazine) prep_tco->mix prep_cy3 Prepare Sulfo-CY3 Tetrazine stock in DMSO prep_cy3->mix incubate Incubate 30-60 min at Room Temperature (Protect from light) mix->incubate purify Purify via SEC or Spin Desalting incubate->purify analyze Characterize Conjugate (DOL) purify->analyze

Caption: Experimental workflow for labeling a TCO-modified antibody with Sulfo-CY3 tetrazine.

reaction_pathway reactant1 Sulfo-CY3-Tetrazine (Diene) product Stable Labeled Antibody + N2 gas reactant1->product Inverse Electron-Demand Diels-Alder Cycloaddition reactant2 TCO-Antibody (Dienophile) reactant2->product plus +

Caption: Reaction pathway for Sulfo-CY3 tetrazine and TCO-modified antibody ligation.

troubleshooting_logic start Low Reaction Efficiency? check_stoichiometry Check Stoichiometry (1.05-1.5x excess Tetrazine?) start->check_stoichiometry Incomplete Reaction check_reagents Check Reagent Integrity (Freshly prepared?) start->check_reagents No Reaction check_purification Review Purification Method (SEC or Desalting?) start->check_purification High Background optimize_ratio Optimize Molar Ratio check_stoichiometry->optimize_ratio No prepare_fresh Use Fresh Reagents check_reagents->prepare_fresh No improve_purification Improve Purification check_purification->improve_purification Inefficient

Caption: A logical workflow for troubleshooting common issues in Sulfo-CY3 tetrazine reactions.

References

Photostability and photobleaching of Sulfo-CY3 tetrazine potassium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the photostability and photobleaching of Sulfo-CY3 tetrazine potassium, a bright, water-soluble fluorescent dye commonly used for bioorthogonal labeling. The information provided is intended for researchers, scientists, and drug development professionals to help troubleshoot experiments and understand the photophysical behavior of this fluorophore.

Disclaimer: Specific quantitative data on the photostability of this compound is limited in publicly available literature. The data and protocols presented here are largely based on studies of the core Sulfo-CY3 fluorophore, often conjugated to biomolecules like DNA. While these provide a strong indication of expected behavior, the specific performance of the tetrazine conjugate may vary.

Quantitative Photostability Data

The photostability of a fluorophore is influenced by its local environment. The following table summarizes key photophysical properties of Sulfo-CY3, which forms the core of this compound. These values are environmentally sensitive and can change upon conjugation.

ParameterValueConditionsReference
Fluorescence Quantum Yield Highest when attached to 5' terminus of single-stranded DNA (ssDNA). Decreases by a factor of 2.4 upon forming duplex DNA (dsDNA).Tris buffer with 50 mM NaCl.[1][2][3][4][5]
Fluorescence Lifetime Becomes multiexponential upon conjugation to DNA. A significant component has a lifetime of 2.0 ns when attached to 5' ssDNA, which is over 10 times longer than the free dye in solution.Tris buffer with 50 mM NaCl.[2][3][5]
Excitation Maximum (Ex) ~548 nm - 554 nmVaries slightly based on conjugation and measurement conditions.[6][7][8][9]
Emission Maximum (Em) ~563 nm - 570 nmVaries slightly based on conjugation and measurement conditions.[6][7][8][9]

Experimental Protocols

Assessing Photostability of Sulfo-CY3 Tetrazine Conjugates

This protocol outlines a general workflow for measuring the photobleaching rate of a Sulfo-CY3 tetrazine-labeled biomolecule.

Objective: To quantify the rate of fluorescence decay (photobleaching) of a Sulfo-CY3 tetrazine conjugate under continuous illumination.

Materials:

  • Sulfo-CY3 tetrazine-labeled biomolecule of interest (e.g., antibody, protein, or oligonucleotide)

  • Imaging buffer (e.g., PBS, pH 7.4)

  • Antifade reagent (optional, can be used as a control)

  • Fluorescence microscope with a suitable filter set for Cy3 (e.g., Ex: 530-550 nm, Em: 560-600 nm)

  • High-sensitivity camera (e.g., EMCCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Immobilize the Sulfo-CY3 tetrazine-labeled biomolecule on a microscope slide or coverslip. The immobilization method will depend on the biomolecule (e.g., antibody-antigen binding, biotin-streptavidin interaction).

    • Wash gently with imaging buffer to remove any unbound molecules.

    • Add a fresh volume of imaging buffer to the sample. For comparison, a parallel sample can be prepared with an antifade reagent.

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source. Allow the lamp to stabilize.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation light intensity to a level relevant to your planned experiments. Note this intensity for reproducibility.

    • Configure the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Focus on the immobilized molecules.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 10% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Select regions of interest (ROIs) corresponding to individual fluorescent spots or areas of uniform fluorescence. Also, select a background ROI.

    • For each time point, measure the mean fluorescence intensity within the ROIs and the background ROI.

    • Subtract the mean background intensity from the mean fluorescence intensity of your ROIs for each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of photobleaching for Sulfo-CY3? A1: The photobleaching of cyanine (B1664457) dyes like Cy3 is complex. One major pathway involves a light-induced trans-cis isomerization of the polymethine chain.[1][2][3][5] The cis isomer is generally non-fluorescent or weakly fluorescent. Another significant factor is the generation of singlet oxygen upon photoexcitation, which can lead to oxidative cleavage of the polymethine chain, permanently destroying the fluorophore.[10][11]

  • Q2: How does the local environment affect the photostability of Sulfo-CY3? A2: The microenvironment has a strong impact. The rigidity of the environment can influence the rate of trans-cis isomerization.[1] For example, when attached to single-stranded DNA, Cy3 exhibits a higher fluorescence quantum yield compared to when it is part of a more rigid double-stranded DNA structure.[2][3][5] The presence of certain ions, like Mn2+, can also increase the rate of intersystem crossing to the triplet state, which can accelerate photobleaching.[12]

  • Q3: How should I store this compound? A3: It is recommended to store the product at -20°C in the dark and to desiccate it.[13] Avoid prolonged exposure to light.[13] For solutions, it is best to prepare fresh or to aliquot and store at -20°C, avoiding repeated freeze-thaw cycles. Some suppliers advise against storing tetrazine-dye conjugates in solution.[9]

  • Q4: My fluorescence signal is weak. What could be the cause? A4: Several factors could lead to a weak signal:

    • Low Labeling Efficiency: Ensure that the bioorthogonal reaction between the tetrazine and its reaction partner (e.g., a trans-cyclooctene) has gone to completion. Optimize reaction conditions such as concentration, temperature, and incubation time.

    • Aggregation: Cyanine dyes can form non-fluorescent aggregates, especially when conjugated to proteins. This can be observed as a shoulder peak in the absorption spectrum. Consider using a different buffer or reducing the labeling density.

    • Photobleaching: If the sample has been exposed to light for an extended period before imaging, significant photobleaching may have already occurred.

    • Environmental Effects: As mentioned, the fluorescence quantum yield is sensitive to the local environment. Your biomolecule of interest might be quenching the fluorescence.

Troubleshooting Common Problems

  • Problem: Rapid loss of fluorescence signal during imaging.

    • Possible Cause: High excitation light intensity.

    • Solution: Reduce the power of the laser or lamp. Use a neutral density filter to attenuate the excitation light.

    • Possible Cause: Long exposure times.

    • Solution: Decrease the camera exposure time and increase the gain if necessary.

    • Possible Cause: Oxygen-mediated photobleaching.

    • Solution: Use an oxygen-scavenging system in your imaging buffer (e.g., glucose oxidase/catalase). You can also try commercially available antifade reagents.

  • Problem: High background fluorescence.

    • Possible Cause: Unreacted or non-specifically bound Sulfo-CY3 tetrazine.

    • Solution: Ensure thorough washing steps after the labeling reaction to remove all unbound dye. Consider using a size-exclusion chromatography column or dialysis to purify the labeled conjugate.

    • Possible Cause: Autofluorescence from the sample or imaging medium.

    • Solution: Image a control sample that has not been labeled to assess the level of autofluorescence. If possible, use a buffer with low intrinsic fluorescence.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the use of Sulfo-CY3 tetrazine.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_ana Data Analysis prep1 Immobilize Labeled Biomolecule prep2 Wash to Remove Unbound Dye prep1->prep2 prep3 Add Imaging Buffer prep2->prep3 acq1 Set Microscope Parameters (Light Intensity, Exposure) prep3->acq1 Mount Sample acq2 Initiate Time-Lapse Imaging acq1->acq2 acq3 Acquire Images at Regular Intervals acq2->acq3 ana1 Define Regions of Interest (ROIs) acq3->ana1 Image Series ana2 Measure Fluorescence Intensity vs. Time ana1->ana2 ana3 Background Correction & Normalization ana2->ana3 ana4 Plot Decay Curve & Fit Data ana3->ana4

Caption: Workflow for assessing the photostability of fluorescently labeled molecules.

G Factors Affecting Sulfo-CY3 Photostability cluster_env Environmental Factors cluster_exp Experimental Conditions cluster_mol Molecular Properties center Sulfo-CY3 Photostability env1 Solvent Viscosity center->env1 env2 Presence of Oxygen center->env2 env3 Paramagnetic Ions (e.g., Mn2+) center->env3 env4 Local pH center->env4 exp1 Excitation Light Intensity center->exp1 exp2 Duration of Illumination center->exp2 exp3 Use of Antifade Reagents center->exp3 mol1 Conjugation to Biomolecule center->mol1 mol2 Molecular Rigidity center->mol2 mol3 Proximity to Quenchers center->mol3

Caption: Key factors influencing the photostability of Sulfo-CY3 fluorophores.

References

Sulfo-CY3 tetrazine potassium storage and handling guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Sulfo-CY3 tetrazine potassium.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial for maintaining its chemical integrity and reactivity.

Frequently Asked Questions (FAQs):

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound should be stored at -20°C in the dark.[1][2][3] It is also recommended to desiccate the product to protect it from moisture.[1]

Q2: How long is the compound stable?

A2: When stored correctly at -20°C in the dark, this compound is stable for up to 24 months.[1]

Q3: What are the recommended shipping conditions?

A3: The compound can be transported at ambient room temperature for up to three weeks without affecting its stability.[1][2] Some suppliers may ship with blue ice.

Q4: How should I prepare stock solutions?

A4: To prepare a stock solution, dissolve the this compound in a suitable anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is also soluble in water.[2][3][4] For optimal stability of stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C, protected from light and moisture.

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1][2][3]
Long-term Stability Up to 24 months[1]
Shipping Temperature Ambient, up to 3 weeks[1][2]
Excitation Maximum (λex) 548 - 550 nm[1][2][3]
Emission Maximum (λem) 563 - 570 nm[1][2][3]
Solubility Water, DMSO, DMF, DCM[2][3][4]

Experimental Protocols

Protocol: General Labeling of a TCO-modified Protein with this compound

This protocol describes a general procedure for the inverse electron-demand Diels-Alder cycloaddition (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO)-modified protein and this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Sulfo-CY3 Tetrazine Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer.

    • Add the this compound stock solution to the protein solution. A slight molar excess (1.5-2 fold) of the tetrazine reagent is often recommended to ensure complete labeling.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended. The reaction progress can be monitored by the disappearance of the red color of the tetrazine.

  • Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column.

  • Storage: Store the purified, labeled protein at 4°C, protected from light.

Troubleshooting Guide

dot

Caption: Troubleshooting workflow for common issues with Sulfo-CY3 tetrazine labeling.

Frequently Asked Questions (FAQs):

Q5: My labeling efficiency is low or the reaction is incomplete. What should I do?

A5: Low labeling efficiency can be caused by several factors:

  • Degradation of Reactants: Ensure that the this compound has been stored properly and that stock solutions are freshly prepared. Tetrazines can degrade in aqueous solutions, especially at basic pH.

  • Incorrect Stoichiometry: The molar ratio of tetrazine to the TCO-modified molecule is critical. A slight excess (1.5-2 fold) of the tetrazine is often beneficial to drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: The reaction is generally fast at room temperature and in a pH range of 6.0-9.0. Extreme pH values can affect the stability of your biomolecules.

  • Steric Hindrance: If the tetrazine and TCO are attached to bulky molecules, steric hindrance can slow down the reaction. Consider introducing a flexible spacer (e.g., PEG) to improve accessibility.

Q6: I am observing a high background signal in my fluorescence imaging.

A6: A high background signal is often due to:

  • Incomplete Removal of Excess Dye: Ensure that the purification step (e.g., size-exclusion chromatography) is sufficient to remove all unreacted this compound.

  • Non-specific Binding: The fluorescent dye may non-specifically bind to other components in your sample. Consider adding a blocking agent or increasing the number of wash steps in your protocol.

Q7: The this compound powder is difficult to dissolve.

A7: this compound is generally soluble in water, DMSO, and DMF.[2][3][4] If you experience difficulty, gentle vortexing or brief sonication may help. Ensure you are using an anhydrous solvent for preparing stock solutions to prevent hydrolysis.

Signaling Pathways and Experimental Workflows

// Nodes TCO_Protein [label="TCO-modified\nProtein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfoCY3_Tetrazine [label="Sulfo-CY3\nTetrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Inverse Electron-Demand\nDiels-Alder Cycloaddition\n(Click Chemistry)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Labeled_Protein [label="Sulfo-CY3 Labeled\nProtein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrogen [label="N₂ (gas)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections TCO_Protein -> Reaction [arrowhead=vee, color="#5F6368"]; SulfoCY3_Tetrazine -> Reaction [arrowhead=vee, color="#5F6368"]; Reaction -> Labeled_Protein [arrowhead=vee, color="#5F6368", label="Stable Covalent Bond"]; Reaction -> Nitrogen [arrowhead=vee, color="#5F6368", style=dashed, label="Byproduct"]; }

References

Optimizing signal-to-noise ratio in Sulfo-CY3 tetrazine experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-CY3 Tetrazine Experiments

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in experiments utilizing Sulfo-CY3 tetrazine.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind Sulfo-CY3 tetrazine labeling?

A1: Sulfo-CY3 tetrazine labeling is based on a bioorthogonal chemical reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction occurs between a tetrazine (Tz) moiety on the Sulfo-CY3 dye and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), that has been attached to a target biomolecule (e.g., an antibody).[1][2] The reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for a catalyst.[1][3] This specificity ensures that the fluorescent dye is only attached to the intended target, forming a stable covalent bond.[1][4]

Q2: Why is a high signal-to-noise ratio (SNR) so critical in these experiments?

A2: A high SNR is essential for generating clear, quantifiable, and unambiguous imaging data. High background noise can obscure the specific signal from the Sulfo-CY3 probe, making it difficult to distinguish true biological localization from non-specific artifacts. This is particularly important when dealing with low-abundance targets or when subtle changes in expression or localization are being investigated.[1]

Q3: What are the primary causes of high background noise with Sulfo-CY3 tetrazine?

A3: The most common causes of high background (and thus low SNR) include:

  • Non-specific Binding: The Sulfo-CY3 tetrazine probe may bind to cellular components or surfaces through hydrophobic or electrostatic interactions.[5] This is a common issue with fluorescent dyes, especially those with sulfonate groups, which can lead to charge-mediated interactions.[6]

  • Excess Unbound Probe: Insufficient washing after the labeling step can leave a high concentration of unbound, fluorescent Sulfo-CY3 tetrazine in the sample, contributing to a general haze.[1]

  • Cellular Autofluorescence: Many cell and tissue types contain endogenous molecules (like NADH, flavins, and lipofuscin) that fluoresce in the same spectral range as Cy3 (B613767), creating inherent background signal.[1][7]

  • Probe Aggregation: At high concentrations or in suboptimal buffer conditions, the dye may aggregate, leading to bright, punctate artifacts that are not related to the target.

Q4: How does the choice of tetrazine affect the experiment?

A4: The substituents on the tetrazine ring significantly impact both its stability and reactivity. Tetrazines with electron-donating groups (like alkyl groups) tend to be more stable in aqueous solutions but react more slowly.[5][8] Conversely, tetrazines with electron-withdrawing groups react faster but may have lower stability.[8] Methyltetrazines, like those often used in Sulfo-CY3 conjugates, offer a good balance of high reactivity and stability at physiological pH.[9]

Troubleshooting Guide: High Background & Low Signal

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High Uniform Background 1. Excess unbound probe due to insufficient washing.• Increase the number and duration of wash steps after tetrazine incubation.[5] • Use a wash buffer containing a mild detergent (e.g., 0.1% Tween 20) to reduce non-specific hydrophobic interactions.[7]
2. Non-specific binding of the dye to cellular components or the coverslip.• Implement a blocking step (e.g., with 1-5% Bovine Serum Albumin - BSA) before adding the tetrazine probe.[5] • Titrate the Sulfo-CY3 tetrazine concentration; use the lowest concentration that still provides a robust specific signal.[1]
Punctate/Speckled Background 1. Aggregation of the Sulfo-CY3 tetrazine probe.• Prepare fresh dilutions of the tetrazine probe from a DMSO stock solution immediately before use.[10][11] • Briefly centrifuge the diluted probe solution before adding it to the sample to pellet any large aggregates.
Low or No Specific Signal 1. Inefficient IEDDA reaction. Verify Reagent Integrity: Ensure the TCO-modified biomolecule and the Sulfo-CY3 tetrazine have not degraded. Store stocks at -20°C or -80°C, protected from light and moisture.[5] • Optimize Reaction Time: While the reaction is fast, ensure sufficient incubation time (e.g., 30-60 minutes) is allowed, especially for low-concentration reagents.[2][5] • Increase Reagent Concentration: The reaction rate is dependent on the concentration of both TCO and tetrazine. Consider moderately increasing the concentration of the tetrazine probe.[5]
2. Low target expression. • Confirm the presence and accessibility of your TCO-labeled target using an alternative method if possible (e.g., Western blot).
3. Photobleaching. • Minimize the exposure of the sample to excitation light before and during imaging.[1] • Use an anti-fade mounting medium.
High Cellular Autofluorescence 1. Endogenous fluorophores (e.g., lipofuscin) in the sample.• Image an unstained control sample to determine the baseline autofluorescence.[5] • Use a commercial autofluorescence quenching reagent if the background is particularly problematic in tissues like the brain or kidney.[7][12]

Visual Guides & Workflows

Bioorthogonal Reaction Mechanism

The core of the labeling technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction. The electron-deficient tetrazine ring on the Sulfo-CY3 dye reacts rapidly and specifically with the strained electron-rich trans-cyclooctene (TCO) dienophile attached to the biomolecule of interest. This reaction is irreversible, driven by the release of nitrogen gas (N₂), and forms a stable covalent bond.[1][2]

IEDDA_Reaction cluster_reactants Reactants cluster_product Product TCO Biomolecule-TCO Plus1 + Tetrazine Sulfo-CY3-Tetrazine Conjugate Biomolecule-Sulfo-CY3 (Stable Conjugate) Tetrazine->Conjugate IEDDA Reaction Plus2 + N2 N₂ (gas)

Caption: The IEDDA reaction between a TCO-modified biomolecule and Sulfo-CY3 tetrazine.

General Experimental Workflow

Optimizing the signal-to-noise ratio involves careful execution of each step, from initial biomolecule modification to final imaging.

Experimental_Workflow A Step 1: Prepare TCO-Biomolecule (e.g., Antibody Conjugation) B Step 2: Incubate Sample with TCO-Biomolecule A->B C Step 3: Wash (Remove unbound TCO-Biomolecule) B->C D Step 4: Block (Reduce non-specific sites) C->D E Step 5: Incubate with Sulfo-CY3 Tetrazine D->E F Step 6: Wash Extensively (Remove unbound dye) E->F G Step 7: Mount & Image F->G

Caption: A generalized workflow for cell or tissue labeling using the TCO-tetrazine system.

Troubleshooting Logic for High Background

When faced with a poor signal-to-noise ratio, a systematic approach can help identify the source of the problem.

Troubleshooting_Logic Start High Background Observed Q1 Is background punctate or uniform? Start->Q1 A1_Punctate Likely Dye Aggregation Q1->A1_Punctate Punctate A1_Uniform Likely Non-specific Binding or Excess Probe Q1->A1_Uniform Uniform Sol_Aggregate Action: Centrifuge dye dilution before use. Prepare fresh. A1_Punctate->Sol_Aggregate Q2 Did you include a blocking step? A1_Uniform->Q2 Sol_Block Action: Add blocking step (e.g., BSA) before tetrazine incubation. Q2->Sol_Block No Sol_Wash Action: Increase number and duration of washes. Add detergent to wash buffer. Q2->Sol_Wash Yes

Caption: A decision tree for troubleshooting common causes of high background noise.

Key Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) group to a primary antibody via an N-hydroxysuccinimide (NHS) ester reaction, which targets primary amines (e.g., lysine (B10760008) residues).

  • Antibody Preparation :

    • Dialyze or buffer-exchange the antibody (typically 1 mg/mL) into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.4.[10] Avoid buffers containing Tris or glycine.

    • If the antibody concentration is below 1 mg/mL, it should be concentrated.[10][13]

  • Reaction Setup :

    • Prepare a fresh 10 mg/mL stock solution of TCO-PEG-NHS ester in anhydrous DMSO.

    • Add a 5-20 fold molar excess of the TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically.[14]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2]

  • Purification :

    • Remove the unreacted TCO-NHS ester and byproducts by running the reaction mixture through a desalting spin column (e.g., Sephadex G-25).[2][10]

    • Elute the purified TCO-labeled antibody in PBS.

    • Determine the final concentration and store the TCO-antibody at 4°C (short-term) or aliquoted at -20°C (long-term).

Protocol 2: Cell Staining and Imaging

This protocol outlines a typical workflow for staining cells that have been pre-targeted with a TCO-modified antibody.

  • Cell Preparation :

    • Seed cells on coverslips or in imaging plates and grow to desired confluency.

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by washing three times with PBS.

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes if targeting an intracellular antigen.

  • TCO-Antibody Incubation :

    • Block the sample with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes to minimize non-specific antibody binding.

    • Incubate with the TCO-labeled primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the sample three times with PBS to remove unbound TCO-antibody.[5]

  • Sulfo-CY3 Tetrazine Labeling :

    • Prepare a fresh solution of Sulfo-CY3 tetrazine in a suitable buffer (e.g., PBS) at the desired concentration (typically in the low micromolar range, e.g., 1-5 µM).[5]

    • Incubate the cells with the Sulfo-CY3 tetrazine solution for 30-60 minutes at room temperature, protected from light.

    • Crucial Step : Wash the cells extensively (e.g., 3-5 times for 5 minutes each) with PBS containing 0.1% Tween 20 to remove all unbound dye.[5][7]

  • Imaging :

    • Mount the coverslip onto a slide using an anti-fade mounting medium.

    • Image the sample using appropriate laser lines (e.g., 555 nm) and emission filters for Cy3.[1]

Quantitative Data Summaries

Table 1: Recommended Reagent Concentrations & Ratios
ParameterRecommended RangeNotes
TCO-NHS Ester to Antibody Molar Ratio 5:1 to 20:1Start with a 10:1 ratio and optimize for your specific antibody.[14]
TCO-Antibody Staining Concentration 1 - 10 µg/mLVaries by antibody affinity and target abundance.
Sulfo-CY3 Tetrazine Staining Concentration 1 - 10 µMPerform a titration to find the optimal concentration that maximizes signal and minimizes background.[5]
Tetrazine to TCO Molar Ratio (in situ) 1.05:1 to 1.5:1A slight excess of tetrazine can help drive the reaction to completion.[15]
Table 2: Spectral Properties of Sulfo-CY3
PropertyWavelength (nm)Filter Set Compatibility
Maximum Excitation (Ex) ~555 nmTRITC / Cy3
Maximum Emission (Em) ~570 nmTRITC / Cy3

Note: Spectral properties can be influenced by the local environment.[1]

References

Cell permeability considerations for Sulfo-CY3 tetrazine potassium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-CY3 tetrazine potassium, with a specific focus on cell permeability considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It contains a tetrazine group, which allows it to react with trans-cyclooctene (B1233481) (TCO)-modified molecules via a bioorthogonal click chemistry reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for a copper catalyst.

Q2: What does the "Sulfo" prefix indicate, and how does it affect the dye's properties?

The "Sulfo" prefix indicates the presence of one or more sulfonate (SO₃⁻) groups. These groups are highly polar and negatively charged at physiological pH, which confers high water solubility to the molecule.[1][5] This enhanced water solubility prevents the dye from aggregating in aqueous buffers and is beneficial for labeling biomolecules in solution.[1][2]

Q3: Is this compound cell-permeable?

Generally, this compound is considered to be cell-impermeable or to have very poor cell permeability. The negatively charged sulfonate groups significantly increase the hydrophilicity of the dye, making it difficult for the molecule to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[5] This property can be advantageous for specifically labeling molecules on the cell surface.[3][5]

Q4: Can I use this compound for intracellular labeling?

Direct incubation of live cells with this compound is unlikely to result in efficient intracellular labeling due to its poor cell permeability. For intracellular targets, a non-sulfonated version of the Cy3 tetrazine dye would be a more appropriate choice. Alternatively, methods that actively introduce the dye into the cell, such as microinjection or cell-penetrating peptides, would be required.

Q5: What are the primary applications of this compound?

Given its cell-impermeable nature, this compound is ideal for applications involving the labeling of extracellular molecules or cell-surface proteins and glycans.[3] It is commonly used in flow cytometry, fluorescence microscopy, and other imaging techniques to visualize cell-surface targets that have been metabolically or enzymatically labeled with a TCO group.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low fluorescent signal on live cells Target molecule is intracellular: Sulfo-CY3 tetrazine is likely not crossing the cell membrane.- Confirm the localization of your TCO-tagged molecule. - For intracellular targets, use a non-sulfonated, cell-permeable Cy3 tetrazine. - For cell-surface targets, ensure the TCO tag is accessible on the extracellular side.
Inefficient click chemistry reaction: Incorrect buffer conditions or reagent concentrations.- Ensure the reaction is performed at a physiological pH. - Optimize the concentration of Sulfo-CY3 tetrazine; start with a 5-10 fold molar excess over the TCO-tagged molecule. - Ensure the TCO tag has not degraded.
High background fluorescence Non-specific binding: The dye may be electrostatically interacting with the cell surface or extracellular matrix.- Include wash steps after incubation with the dye to remove unbound probe. - Use a blocking agent, such as BSA, to reduce non-specific binding. - Optimize the dye concentration; use the lowest concentration that gives a sufficient signal.
Precipitation of the dye: High concentrations in buffers with divalent cations can sometimes lead to precipitation.- Prepare fresh solutions of the dye in a suitable buffer (e.g., PBS). - Centrifuge the dye solution before use to pellet any aggregates.
Cell death or changes in cell morphology Phototoxicity: High-intensity light and prolonged exposure during imaging can damage cells.- Use the lowest possible laser power and exposure time. - Use a spinning disk confocal or widefield microscope for gentler imaging. - Minimize the duration of imaging.
Dye toxicity at high concentrations: Although generally biocompatible, very high concentrations of any reagent can be stressful to cells.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye. - Reduce the incubation time with the dye.

Quantitative Data Summary

Property Value Reference
Excitation Maximum (Ex)~548-554 nm[3]
Emission Maximum (Em)~563-568 nm[3]
Water SolubilityHigh[1][2]
Cell PermeabilityLow / Poor[5]

Experimental Protocols

Protocol: Assessing the Cell Permeability of this compound

This protocol provides a general method to qualitatively assess the cell permeability of this compound in a specific cell line using fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass-bottom imaging dishes

  • This compound

  • TCO-modified molecule known to localize intracellularly (positive control for click reaction, if desired)

  • Cell-permeable DNA stain (e.g., Hoechst 33342)

  • Cell-impermeable DNA stain (e.g., Propidium Iodide)

  • Phosphate Buffered Saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets for Cy3 and the chosen DNA stains

Methodology:

  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes and culture until they reach 60-80% confluency.

    • (Optional) If you have a TCO-tagged intracellular target, prepare these cells according to your specific protocol.

  • Dye Incubation:

    • Prepare a working solution of this compound in complete cell culture medium. A final concentration of 1-5 µM is a good starting point.

    • Prepare control dishes:

      • Negative Control: Cells incubated with medium only.

      • Positive Control for Permeability (Optional): Cells incubated with a known cell-permeable Cy3 dye.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing and Counterstaining:

    • Remove the dye solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

    • Add a solution containing a cell-permeable nuclear stain (e.g., Hoechst 33342) and a cell-impermeable nuclear stain (e.g., Propidium Iodide) in PBS. This will allow visualization of all cell nuclei and identify any dead cells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Wash the cells once with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope.

    • Acquire images in the channels for the nuclear stains and the Cy3 channel.

  • Analysis:

    • Cell-impermeable: If this compound is cell-impermeable, you will observe fluorescence primarily at the cell periphery or no signal at all within healthy cells (identified by Hoechst staining and lack of Propidium Iodide staining).

    • Cell-permeable: If the dye were permeable, you would observe a diffuse cytoplasmic and/or nuclear Cy3 signal within the cells.

Visualizations

G cluster_0 Cellular Environment Extracellular Space Extracellular Space Cell Membrane Cell Membrane Extracellular Space->Cell Membrane Interaction Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Poor Permeation Sulfo-CY3 Tetrazine Sulfo-CY3 Tetrazine Sulfo-CY3 Tetrazine->Extracellular Space High Solubility

Caption: Logical relationship of Sulfo-CY3 tetrazine's cell permeability.

G start Start: Low/No Intracellular Signal is_target_extracellular Is the target molecule extracellular? start->is_target_extracellular check_reaction Troubleshoot Click Reaction: - Check TCO integrity - Optimize dye concentration - Verify buffer pH is_target_extracellular->check_reaction Yes use_permeable_dye Solution: Use a non-sulfonated, cell-permeable Cy3 tetrazine is_target_extracellular->use_permeable_dye No end_success Success: Signal Observed check_reaction->end_success Resolved end_fail Issue Persists: Consult further documentation check_reaction->end_fail Not Resolved use_permeable_dye->end_success G cluster_workflow Cell Permeability Assay Workflow A Seed cells on imaging dish B Incubate with Sulfo-CY3 Tetrazine A->B C Wash 3x with PBS B->C D Counterstain nuclei (e.g., Hoechst) C->D E Image with fluorescence microscope D->E F Analyze intracellular Cy3 signal E->F

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-CY3 Tetrazine Potassium vs. Alexa Fluor 555 Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the choice of fluorescent probes is paramount to experimental success. This guide provides a comprehensive, data-driven comparison of two widely used orange-fluorescent tetrazine-conjugated dyes: Sulfo-CY3 tetrazine potassium and Alexa Fluor 555 tetrazine. This analysis delves into their performance characteristics, supported by available experimental data, to facilitate an informed decision for your specific research needs.

At the forefront of bioorthogonal labeling, both Sulfo-CY3 tetrazine and Alexa Fluor 555 tetrazine are invaluable tools for the specific and rapid labeling of trans-cyclooctene (B1233481) (TCO)-modified biomolecules. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is celebrated for its exceptional kinetics and biocompatibility, making it a cornerstone of live-cell imaging and in vivo studies. While both probes share a similar spectral niche, their inherent photophysical properties, particularly brightness and photostability, can significantly influence experimental outcomes.

Performance at a Glance: A Quantitative Comparison

The efficacy of a fluorophore is primarily determined by its brightness, a product of its molar extinction coefficient (ability to absorb light) and quantum yield (efficiency of converting absorbed light into emitted fluorescence), and its photostability. While direct comparative data for the tetrazine conjugates is limited, a wealth of information on their parent fluorophores, Cy3 and Alexa Fluor 555, provides a strong basis for comparison.

PropertyThis compoundAlexa Fluor 555 tetrazine
Excitation Maximum (nm) ~550 - 555~555
Emission Maximum (nm) ~563 - 570~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield ~0.1~0.1
Solubility High water solubilityGood aqueous solubility
Reactivity Reacts with TCO via iEDDAReacts with TCO via iEDDA

Note: The photophysical properties can be influenced by the conjugation to tetrazine and the local environment. The data presented is a synthesis from multiple sources and should be considered as a general guide.

In-Depth Analysis of Performance

Brightness and Photostability:

Alexa Fluor 555 is widely recognized for its superior brightness and photostability when compared to the traditional Cy3 dye.[1][2][3] This is a critical consideration for demanding applications such as long-term live-cell imaging and single-molecule studies, where signal retention is crucial. Studies have shown that under continuous illumination, Alexa Fluor 555 retains a significantly higher percentage of its initial fluorescence compared to Cy3.[2] This enhanced photostability allows for longer exposure times and more robust data acquisition.

Reactivity and Fluorogenicity:

Both Sulfo-CY3 tetrazine and Alexa Fluor 555 tetrazine participate in the highly efficient and rapid iEDDA reaction with TCO-modified molecules.[4] This "click chemistry" reaction is a cornerstone of bioorthogonal labeling due to its specificity and ability to proceed under physiological conditions without the need for cytotoxic catalysts.

A key feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye, and upon reaction with a TCO, this quenching is relieved, leading to a significant increase in fluorescence. This "turn-on" effect is highly advantageous for no-wash imaging protocols, as it minimizes background fluorescence from unreacted probes.

Experimental Protocols

The following are generalized protocols for live-cell labeling using Sulfo-CY3 tetrazine or Alexa Fluor 555 tetrazine. Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental setup.

Materials:

  • Cells expressing a TCO-modified protein of interest

  • This compound or Alexa Fluor 555 tetrazine

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Protocol for Live-Cell Labeling:

  • Cell Preparation: Culture cells expressing the TCO-modified protein of interest on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Preparation: Prepare a 1-10 mM stock solution of Sulfo-CY3 tetrazine or Alexa Fluor 555 tetrazine in anhydrous DMSO.

  • Labeling:

    • Dilute the tetrazine-dye stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended):

    • Gently remove the labeling medium.

    • Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the chosen dye (e.g., for Alexa Fluor 555, excitation ~555 nm, emission ~565 nm).

Visualizing the Workflow

To illustrate the experimental process, two diagrams are provided below using the DOT language.

Live_Cell_Labeling_Workflow cluster_cell_culture Cell Culture & Transfection cluster_labeling Bioorthogonal Labeling cluster_imaging Fluorescence Imaging a Plate cells on imaging dish b Introduce TCO-modified biomolecule (e.g., via transfection) a->b d Incubate cells with tetrazine-dye b->d c Prepare tetrazine-dye solution c->d e Wash to remove unbound dye d->e f Acquire images with fluorescence microscope e->f

Caption: Workflow for live-cell bioorthogonal labeling.

Tetrazine_Ligation_Pathway TCO_Biomolecule TCO-modified Biomolecule Reaction iEDDA Cycloaddition (Click Chemistry) TCO_Biomolecule->Reaction Tetrazine_Dye Tetrazine-Dye (e.g., Sulfo-CY3 or Alexa Fluor 555) Tetrazine_Dye->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule

Caption: The inverse-electron-demand Diels-Alder cycloaddition reaction.

Conclusion

Both this compound and Alexa Fluor 555 tetrazine are highly effective probes for bioorthogonal labeling. The choice between them will ultimately depend on the specific demands of the experiment.

  • Choose Alexa Fluor 555 tetrazine for:

    • Applications requiring the highest brightness and photostability.

    • Long-term time-lapse imaging and single-molecule studies.

    • Experiments where maximizing the signal-to-noise ratio is critical.

  • Choose this compound for:

    • Standard fluorescence microscopy applications where photobleaching is less of a concern.

    • When a more cost-effective option is desired.

For researchers aiming for the highest performance and reliability, particularly in demanding imaging scenarios, the superior photophysical properties of Alexa Fluor 555 make it a compelling choice. However, Sulfo-CY3 tetrazine remains a robust and valuable tool for a wide range of bioorthogonal labeling applications.

References

A Head-to-Head Comparison: Sulfo-CY3 Tetrazine vs. Cy5 Tetrazine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo imaging, the use of bioorthogonal chemistry has enabled researchers to visualize and quantify biological processes with unprecedented specificity and clarity.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine-functionalized probe and a trans-cyclooctene (B1233481) (TCO)-tagged biomolecule is a cornerstone of this approach, prized for its rapid kinetics and biocompatibility.[1][3][4]

This guide provides a detailed comparison of two commonly used fluorescent probes for this reaction: Sulfo-CY3 tetrazine and Cy5 tetrazine. The choice of fluorophore is critical as it directly impacts signal penetration, brightness, and the signal-to-background ratio in a complex biological environment. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their pretargeted in vivo imaging studies.

Quantitative Data Summary

The selection of a fluorescent dye for in vivo imaging hinges on its photophysical properties. A dye's brightness is determined by its molar extinction coefficient and quantum yield, while its emission wavelength dictates the depth of tissue penetration and the degree of background autofluorescence. Dyes emitting in the far-red and near-infrared (NIR) regions, such as Cy5, are generally preferred for in vivo applications to minimize signal attenuation and autofluorescence from tissues.[5]

Table 1: Photophysical and Chemical Properties
PropertySulfo-CY3 TetrazineSulfo-Cy5 TetrazineKey Considerations for In Vivo Imaging
Excitation Max (λex) ~554 nm~646 nmCy5's longer wavelength is in a more favorable optical window for in vivo imaging, resulting in deeper tissue penetration and lower autofluorescence.[5]
Emission Max (λem) ~568 nm~662 nmThe red-shifted emission of Cy5 is less scattered by tissues compared to the orange-red emission of Sulfo-CY3.
Molar Extinction (ε) 162,000 M⁻¹cm⁻¹271,000 M⁻¹cm⁻¹A higher extinction coefficient contributes to a brighter signal, giving Cy5 an advantage.
Fluorescence Quantum Yield (Φ) 0.100.28A higher quantum yield indicates more efficient conversion of absorbed light into emitted fluorescence, further enhancing Cy5's brightness.
Molecular Weight ~894 g/mol ~864 g/mol The similar molecular weights suggest that pharmacokinetics will be primarily influenced by other factors like sulfonation and charge.
Solubility High water solubilityGood water solubilityThe "Sulfo-" groups on both dyes enhance aqueous solubility, which is crucial for preventing aggregation and ensuring efficient delivery in vivo.

Data compiled from multiple commercial and literature sources.

Table 2: Representative In Vivo Performance Data from Pretargeting Studies
ParameterRepresentative PerformanceExperimental Context
Tumor Uptake (%ID/g) 4.1 ± 0.3 at 12hPretargeted PET imaging in mice with SW1222 colorectal cancer xenografts using a ⁶⁴Cu-labeled tetrazine after a 24h pre-targeting period with a TCO-modified A33 antibody.[2]
5.6 ± 0.7 at 1hPretargeted PET imaging in mice with A549-PDL1 xenografts using an ¹⁸F-labeled tetrazine after a 24h pre-targeting period with a TCO-modified huA33 antibody.[6]
Tumor-to-Muscle Ratio 5.33Pretargeted PET imaging in mice with A549-PDL1 tumors using an ¹⁸F-labeled tetrazine and a TCO-modified atezolizumab antibody.[7]
Tumor-to-Blood Ratio >10 at 12hPretargeted PET imaging in mice with SW1222 xenografts using a ⁶⁴Cu-labeled tetrazine.[2]
Biodistribution (%ID/g at 4h) Tumor: 4.6 ± 0.8Blood: ~2.0Liver: ~1.5Kidneys: ~1.0Biodistribution of a ¹⁷⁷Lu-labeled tetrazine in a pancreatic cancer xenograft model 72h after administration of a TCO-modified antibody.[1] This demonstrates rapid clearance of the small molecule probe from non-target organs.[1]

%ID/g = percentage of injected dose per gram of tissue.

Signaling Pathways and Experimental Workflows

The underlying principle of this imaging strategy is the bioorthogonal "click" reaction. This reaction occurs between a tetrazine-conjugated fluorophore and a TCO group that has been pre-targeted to a specific biological site, typically via a modified antibody.

In Vivo Pretargeting Workflow

The following diagram illustrates the sequential steps involved in a typical pretargeted in vivo imaging experiment.

G A 1. Administer TCO-Antibody (Intravenous Injection) B 2. Antibody Accumulation (Targeting of specific antigen, e.g., on tumor cells) A->B Targeting C 3. Clearance Phase (Unbound TCO-Antibody clears from circulation over 24-72 hours) B->C Time Delay D 4. Administer Tetrazine-Dye (e.g., Sulfo-CY3 or Cy5 Tetrazine) C->D E 5. In Vivo 'Click' Reaction (Rapid IEDDA reaction at the target site) D->E Bioorthogonal Ligation F 6. Imaging (Fluorescence signal detected from the target site) E->F Signal Generation

Caption: Workflow for pretargeted in vivo imaging.

Bioorthogonal IEDDA Reaction

The chemical basis for this technique is the inverse-electron-demand Diels-Alder reaction, a rapid and highly specific cycloaddition.

G cluster_reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction TCO TCO-Modified Antibody (Dienophile) Plus + Tetrazine Tetrazine-Dye (Diene) (e.g., Sulfo-CY3 or Cy5) Product Stable Covalent Adduct (Fluorescently Labeled Antibody) Plus->Product 'Click' Reaction (in vivo)

Caption: The IEDDA click chemistry reaction.

Experimental Protocols

This section outlines a representative protocol for a pretargeted in vivo fluorescence imaging study in a tumor xenograft mouse model.

1. Preparation of Reagents:

  • TCO-Antibody Conjugate: Conjugate a target-specific monoclonal antibody with a TCO-NHS ester according to the manufacturer's protocol. Purify the conjugate via size exclusion chromatography. Characterize the degree of labeling (DOL) using spectrophotometry.

  • Tetrazine-Dye Solution: Dissolve Sulfo-CY3 tetrazine or Cy5 tetrazine in sterile, endotoxin-free phosphate-buffered saline (PBS) to a final concentration of 1-2 mM.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Implant tumor cells (e.g., SW1222 colorectal or A549-PDL1 lung carcinoma cells) subcutaneously on the flank.[2][7]

  • Allow tumors to grow to a size of approximately 100-200 mm³.

3. Pretargeting and Imaging Procedure:

  • Step 1 (Pretargeting): Administer 100 µg of the TCO-antibody conjugate to each mouse via intravenous (tail vein) injection.[2]

  • Step 2 (Accumulation and Clearance): Allow the TCO-antibody to accumulate at the tumor site and for unbound conjugate to clear from circulation. This clearance period is critical and typically ranges from 24 to 72 hours.[1][2]

  • Step 3 (Probe Administration): After the clearance period, administer 1-5 molar equivalents of the tetrazine-dye solution (relative to the initial antibody dose) via intravenous injection.

  • Step 4 (Imaging): At various time points post-tetrazine injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate filters for either Cy3 (Excitation: ~550 nm, Emission: ~570 nm) or Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

  • Step 5 (Biodistribution Analysis): At the final time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised organs ex vivo to quantify the fluorescence intensity and determine the biodistribution and tumor-to-organ ratios.

Comparative Analysis and Recommendations

Sulfo-CY3 Tetrazine:

  • Advantages: Bright dye with excellent water solubility.

  • Disadvantages: Its excitation and emission wavelengths are suboptimal for in vivo imaging. Significant signal loss can occur due to tissue absorption and scattering, and higher background autofluorescence in the green-yellow spectral region can reduce the signal-to-noise ratio.

  • Best Suited For: In vitro applications, microscopy, or in vivo imaging of superficial targets where deep tissue penetration is not required.

Cy5 Tetrazine:

  • Advantages: Possesses superior photophysical properties for in vivo applications. Its far-red emission falls within the NIR-I window (650-900 nm), where tissue autofluorescence is minimized and light penetration is maximized.[5] This leads to a higher signal-to-background ratio and the ability to visualize deeper tissues.[8] The sulfonated version provides good water solubility, which is essential for in vivo work.

  • Disadvantages: Cy5 can be more susceptible to photobleaching than other dyes and may exhibit quenching at high labeling ratios on antibodies.[5][9]

  • Best Suited For: Most in vivo fluorescence imaging applications, particularly for visualizing tumors or other targets located deep within the tissue.

For researchers conducting pretargeted in vivo imaging, Cy5 tetrazine is the superior choice over Sulfo-CY3 tetrazine. Its longer excitation and emission wavelengths are fundamentally better suited for penetrating biological tissue and avoiding confounding autofluorescence, leading to higher sensitivity and improved image contrast. While Sulfo-CY3 is a robust fluorescent probe, its application in deep-tissue in vivo imaging is limited by its spectral properties. The quantitative data on molar extinction and quantum yield further support Cy5 as the brighter and more efficient fluorophore for detecting low-abundance targets in a whole-animal context.

References

Validating Sulfo-CY3 Tetrazine Potassium Labeling by Western Blot: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging bioorthogonal chemistry, the validation of protein labeling is a critical step to ensure the specificity and efficiency of the conjugation. This guide provides a comprehensive comparison of Sulfo-CY3 Tetrazine Potassium for labeling trans-cyclooctene (B1233481) (TCO)-modified proteins and its subsequent validation by Western blot. We offer a detailed experimental workflow, a comparison with alternative fluorescent probes, and an examination of its application in studying signaling pathways.

Performance Comparison: Sulfo-CY3 Tetrazine vs. Alternatives

The choice of a fluorescent probe for Western blotting significantly impacts the sensitivity and quality of the results. Sulfo-CY3 Tetrazine is a popular choice for its bright fluorescence and high reactivity in tetrazine-TCO click chemistry. Here, we compare its performance attributes with a common alternative, Alexa Fluor 555 Tetrazine.

FeatureSulfo-CY3 TetrazineAlexa Fluor 555 TetrazineDyLight 550 Tetrazine
Excitation Max (nm) ~555~555~550
Emission Max (nm) ~570~565~575
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~150,000
Relative Brightness HighVery HighHigh
Photostability GoodExcellentGood
Signal-to-Noise Ratio (Western Blot) GoodExcellentGood
pH Sensitivity ModerateLowLow
Water Solubility High (Sulfo group)HighHigh

Note: The data presented is a synthesis of generally reported characteristics. Performance in specific experimental contexts may vary. Alexa Fluor dyes are generally reported to have higher photostability and brightness in conjugated forms compared to traditional cyanine (B1664457) dyes.[1][2]

Experimental Protocols

This section details the key experimental procedures for labeling a TCO-modified protein with Sulfo-CY3 Tetrazine and subsequent validation by Western blot.

Protocol 1: Labeling of TCO-Modified Protein with Sulfo-CY3 Tetrazine

This protocol outlines the steps for conjugating Sulfo-CY3 Tetrazine to a protein that has been engineered to contain a TCO moiety.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Spin desalting columns

Procedure:

  • Prepare Protein Solution: Ensure the TCO-modified protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Prepare Sulfo-CY3 Tetrazine Stock Solution: Immediately before use, dissolve the Sulfo-CY3 Tetrazine powder in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 1.5 to 5-fold molar excess of the Sulfo-CY3 Tetrazine stock solution to the TCO-modified protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted Sulfo-CY3 Tetrazine using a spin desalting column equilibrated with the desired storage buffer.

  • Confirmation of Labeling (Optional): Labeling efficiency can be assessed by measuring the absorbance at 280 nm (for protein) and ~555 nm (for Cy3).

  • Storage: Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Western Blot Validation of Sulfo-CY3 Labeled Protein

This protocol describes the detection of the Sulfo-CY3 labeled protein using in-gel fluorescence and standard Western blotting techniques.

Materials:

  • Sulfo-CY3 labeled protein

  • SDS-PAGE gels

  • Fluorescent compatible SDS-PAGE sample buffer (without bromophenol blue)

  • PVDF or low-fluorescence PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody (for chemiluminescent comparison) or near-infrared (NIR) fluorescent secondary antibody (for multiplexing)

  • Wash buffer (TBST)

  • ECL substrate (for chemiluminescence)

  • Fluorescent imaging system

Procedure:

  • Sample Preparation: Mix the Sulfo-CY3 labeled protein with a fluorescent compatible sample buffer and heat at 70°C for 10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • In-Gel Fluorescence (Optional): Before transferring, the gel can be imaged on a fluorescent scanner using the Cy3 channel to visualize the labeled protein directly. This provides a quick confirmation of labeling.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Direct Fluorescence Detection: Wash the membrane again with TBST and proceed directly to imaging on a fluorescent imager using the Cy3 channel (Excitation: ~555 nm, Emission: ~570 nm).

    • Immunodetection (for validation and multiplexing):

      • Incubate the membrane with an appropriate secondary antibody (e.g., HRP-conjugated for chemiluminescence or a NIR-conjugated secondary for multiplexing) for 1 hour at room temperature.

      • Wash the membrane three times for 10 minutes each with TBST.

      • For chemiluminescent detection, incubate the membrane with ECL substrate and image.

      • For fluorescent multiplexing, image the membrane on a fluorescent imager with the appropriate channels for both Sulfo-CY3 and the NIR secondary antibody.

Mandatory Visualizations

Experimental Workflow

G cluster_labeling Protein Labeling cluster_western Western Blot Validation TCO_Protein TCO-Modified Protein Incubation Incubation (RT, 1-2h or 4°C, o/n) TCO_Protein->Incubation Sulfo_CY3 Sulfo-CY3 Tetrazine Sulfo_CY3->Incubation Purification Purification (Spin Desalting) Incubation->Purification Labeled_Protein Sulfo-CY3 Labeled Protein Purification->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE In_Gel In-Gel Fluorescence (Optional) SDS_PAGE->In_Gel Transfer Transfer to PVDF SDS_PAGE->Transfer In_Gel->Transfer continue Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection Detection Wash2->Detection

Caption: Experimental workflow for labeling and Western blot validation.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in many cancers, making it a frequent subject of study by Western blot. Bioorthogonal labeling with Sulfo-CY3 Tetrazine can be employed to track EGFR that has been metabolically labeled with a TCO-containing unnatural amino acid, allowing for the specific analysis of a newly synthesized receptor population.

EGFR_Signaling cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF EGFR EGFR (TCO-labeled) EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS activates PI3K PI3K EGFR->PI3K activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway for Western blot analysis.

References

A Comparative Guide to Sulfo-CY3 Tetrazine Alternatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has become an indispensable tool for bioorthogonal labeling. This technology's rapid, specific, and catalyst-free nature enables the precise visualization of biomolecules in living systems. Sulfo-CY3 Tetrazine is a widely used reagent in this field, valued for its brightness and water solubility. However, a growing arsenal (B13267) of alternative fluorophore-tetrazine conjugates offers a range of photophysical properties and reaction kinetics, catering to diverse experimental needs. This guide provides an objective comparison of Sulfo-CY3 Tetrazine with prominent alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific application.

Key Performance Metrics for Bioorthogonal Probes

The selection of a fluorophore-tetrazine conjugate hinges on several key performance indicators that dictate its suitability for a given experiment. These include:

  • Photophysical Properties: The molar extinction coefficient (ε) and quantum yield (Φ) determine the intrinsic brightness of the fluorophore upon reaction.

  • Fluorogenic Response: The fluorescence turn-on ratio, the fold increase in fluorescence intensity upon reaction with a TCO, is critical for achieving a high signal-to-noise ratio in no-wash imaging experiments.

  • Reaction Kinetics: The second-order rate constant (k₂) quantifies the speed of the bioorthogonal reaction. A higher k₂ is advantageous for labeling low-abundance targets or for applications requiring rapid signal generation.

Performance Comparison of Tetrazine-Fluorophore Conjugates

The following table summarizes the key performance metrics of Sulfo-CY3 Tetrazine and several commercially available alternatives. It is important to note that reaction conditions, such as the specific TCO derivative, solvent, and temperature, can influence the observed rate constants.

ProbeExtinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ) (Unreacted)Quantum Yield (Φ) (Reacted)Fluorescence Turn-on RatioSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with TCO
Sulfo-CY3 Tetrazine ~150,000Low~0.1ModerateVariable
Sulfo-CY5 Tetrazine ~250,000LowHighHighVariable
TMR-Tetrazine ~95,000<0.01~0.4~34-95[1]~2,000 - 5,000
SiR-Tetrazine ~100,000~0.007~0.3~45[2]~1,000 - 3,000
BODIPY-Tetrazine ~80,000<0.001~0.6-0.9up to >1600[3][4]~2,000 - 10,000

Note: The quantum yield of the unreacted (quenched) state is often very low and reported as a qualitative value. The second-order rate constants are highly dependent on the specific tetrazine and TCO structures, as well as reaction conditions. The values presented here are representative ranges found in the literature.

Visualizing the Bioorthogonal Labeling Workflow

The following diagram illustrates a typical experimental workflow for bioorthogonal labeling using the tetrazine-TCO ligation.

Bioorthogonal_Labeling_Workflow cluster_preparation Step 1: Preparation cluster_labeling Step 2: Labeling cluster_detection Step 3: Detection Biomolecule Biomolecule of Interest TCO_Modification TCO Modification Biomolecule->TCO_Modification Introduce TCO moiety TCO_Biomolecule TCO-Modified Biomolecule TCO_Modification->TCO_Biomolecule Reaction iEDDA Reaction (in vitro or in vivo) TCO_Biomolecule->Reaction Tetrazine_Probe Tetrazine-Fluorophore (Quenched) Tetrazine_Probe->Reaction Labeled_Biomolecule Labeled Biomolecule (Fluorescent) Reaction->Labeled_Biomolecule Forms stable bond, releases N₂ gas Imaging Fluorescence Imaging Labeled_Biomolecule->Imaging Excite & Detect

A typical workflow for bioorthogonal labeling using tetrazine-TCO ligation.

Detailed Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy

This protocol describes the measurement of the reaction kinetics between a tetrazine-fluorophore conjugate and a TCO derivative by monitoring the disappearance of the tetrazine's characteristic absorbance.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

2. Spectroscopic Measurement: a. Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 510-540 nm). b. In a cuvette, mix the TCO solution with the reaction buffer. c. Initiate the reaction by adding the tetrazine solution to the cuvette and mix quickly. d. Immediately start recording the absorbance at regular intervals until the reaction is complete (i.e., the absorbance no longer changes).

3. Data Analysis: a. Plot the absorbance values as a function of time. b. Fit the data to a single exponential decay curve to obtain the observed rate constant (k_obs). c. Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative in excess.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

This protocol describes the relative method for determining the fluorescence quantum yield of a fluorophore before and after the bioorthogonal reaction, using a known quantum yield standard.

1. Reagent and Standard Preparation: a. Prepare a series of dilutions of the fluorophore (both unreacted and reacted forms) in a suitable solvent (e.g., PBS, pH 7.4). The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1. b. Prepare a series of dilutions of a quantum yield standard with a known quantum yield in the same solvent. The standard should have an absorption and emission profile similar to the sample.

2. Absorbance and Fluorescence Measurement: a. Measure the absorbance spectra of all sample and standard solutions. b. Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

3. Data Analysis: a. Integrate the area under the fluorescence emission spectrum for each solution. b. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. c. The slope of these plots is proportional to the quantum yield. d. Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.

Protocol 3: Live-Cell Bioorthogonal Labeling and Imaging

This protocol provides a general procedure for labeling TCO-modified biomolecules in living cells with a tetrazine-fluorophore conjugate.

1. Cell Preparation: a. Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish). b. Introduce the TCO-modified biomolecule into the cells. This can be achieved through various methods, such as metabolic labeling with a TCO-containing amino acid or sugar, or by expressing a protein genetically fused to a tag that can be subsequently modified with a TCO derivative.

2. Labeling Procedure: a. Prepare a stock solution of the tetrazine-fluorophore conjugate (e.g., 1 mM in DMSO). b. Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium. c. Remove the old medium from the cells and add the medium containing the tetrazine-fluorophore conjugate. d. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics of the specific probe and the concentration of the target biomolecule.

3. Imaging: a. For fluorogenic probes, washing steps to remove excess unbound probe may not be necessary. If background fluorescence is high, wash the cells once or twice with fresh, pre-warmed medium or PBS. b. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Conclusion

The choice of a fluorophore-tetrazine conjugate for bioorthogonal labeling is a critical decision that can significantly impact the outcome of an experiment. While Sulfo-CY3 Tetrazine remains a reliable choice, alternatives such as Sulfo-CY5, TMR, SiR, and BODIPY-based tetrazine probes offer a broad spectrum of photophysical properties and reaction kinetics. Researchers should carefully consider the specific requirements of their application, including the desired brightness, signal-to-noise ratio, and labeling speed, to select the most suitable probe. The data and protocols provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of bioorthogonal labeling experiments.

References

A Head-to-Head Comparison of Sulfo-CY3 Tetrazine Potassium and Other Leading Click Chemistry Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the selection of the optimal fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of Sulfo-CY3 Tetrazine Potassium with other prominent click chemistry probes, supported by available experimental data. We will explore key performance metrics, delve into detailed experimental protocols, and visualize complex workflows to empower you with the knowledge to make an informed choice for your specific research needs.

This compound has emerged as a valuable tool in the click chemistry toolbox, particularly for applications requiring high water solubility and bright fluorescence in the Cy3 channel. It participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is renowned for its exceptionally fast kinetics and biocompatibility, making it ideal for live-cell imaging and in vivo studies.[1] However, a comprehensive evaluation requires a comparative analysis against other widely used probes. This guide will compare this compound with other fluorescent tetrazines (e.g., Cy5- and Alexa Fluor-tetrazines) and probes utilized in alternative click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and a selection of alternative click chemistry probes. It is important to note that direct head-to-head comparisons across all probes under identical experimental conditions are not always available in the literature. Therefore, data has been compiled from various sources and should be interpreted with consideration of potential variations in experimental setups.

Table 1: Spectroscopic and Physicochemical Properties

ProbeFluorophoreClick ChemistryExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Solubility
This compound Sulfo-Cyanine3IEDDA~548~563~150,000~0.1High Water Solubility
Cy5-Tetrazine Cyanine5IEDDA~647~667~250,000~0.2Varies (PEGylation improves water solubility)
Alexa Fluor 555-Tetrazine Alexa Fluor 555IEDDA~555~565~150,000~0.1High Water Solubility
Alexa Fluor 647-Tetrazine Alexa Fluor 647IEDDA~650~668~270,000~0.32High Water Solubility
DBCO-Cy3 Cyanine3SPAAC~555~580~150,000~0.1Varies (sulfonated versions are water-soluble)[2][3]
DBCO-Cy5 Cyanine5SPAAC~649~666~250,000~0.2Varies (sulfonated versions are water-soluble)

Table 2: Reaction Kinetics and Performance

ProbeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)PhotostabilityFluorogenicityKey Advantages
This compound trans-cyclooctene (TCO)High (up to 30,000)[4]Good[1]Moderate to HighExcellent water solubility, bright Cy3 fluorescence.
Cy5-Tetrazine trans-cyclooctene (TCO)High (10³ - 10⁶)Moderate (less stable than Alexa Fluor 647)VariesBright far-red fluorescence, well-established.
Alexa Fluor 555-Tetrazine trans-cyclooctene (TCO)HighHighVariesExcellent photostability and brightness in the orange region.
Alexa Fluor 647-Tetrazine trans-cyclooctene (TCO)High (10³ - 10⁶)Very HighVariesSuperior photostability and brightness in the far-red.
DBCO-Cy3 AzideModerate (~1)GoodGenerally lowCopper-free, biocompatible for intracellular labeling.
DBCO-Cy5 AzideModerate (~1)ModerateGenerally lowCopper-free, suitable for far-red detection.

Experimental Protocols

To ensure a standardized and reproducible comparison of these click chemistry probes, the following experimental protocols are provided as a guideline for researchers.

Protocol 1: Determination of Second-Order Rate Constants for IEDDA Reactions

This protocol outlines a method for measuring the reaction kinetics of tetrazine-TCO ligations using stopped-flow spectrophotometry.

Materials:

  • Tetrazine-fluorophore conjugate (e.g., this compound)

  • TCO-functionalized molecule (e.g., TCO-PEG4-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO. Prepare a stock solution of the TCO-functionalized molecule in DMSO. On the day of the experiment, dilute the stock solutions in PBS to the desired final concentrations. The TCO solution should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Stopped-Flow Measurement: a. Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 520-540 nm for most tetrazines) over time. d. Record the absorbance decay trace.

  • Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO]. c. Repeat the experiment with at least three different concentrations of the TCO derivative to ensure linearity and accuracy.

Protocol 2: Assessment of Photostability of Fluorescent Probes

This protocol describes a method for quantifying the photostability of fluorescent probes in a microscopy setup.

Materials:

  • Fluorescently labeled biomolecule (e.g., antibody conjugated with Sulfo-CY3 Tetrazine)

  • Microscopy-grade coverslips and slides

  • Mounting medium

  • Confocal or widefield fluorescence microscope with a stable light source and a sensitive detector

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescently labeled biomolecule immobilized on a glass slide.

  • Image Acquisition: a. Locate a region of interest (ROI) with uniform fluorescence. b. Use a consistent set of imaging parameters (laser power, exposure time, gain) for all probes being compared. c. Acquire a time-lapse series of images of the ROI under continuous illumination.

  • Data Analysis: a. Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series. b. Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0). c. Plot the normalized fluorescence intensity as a function of time. d. The rate of fluorescence decay is an indicator of the probe's photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from the decay curve.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) Click Chemistry Tetrazine Sulfo-CY3 Tetrazine Intermediate Diels-Alder Cycloadduct Tetrazine->Intermediate Fast Reaction TCO trans-cyclooctene (TCO) -modified biomolecule TCO->Intermediate Product Stable Labeled Biomolecule (Fluorescent) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Signaling pathway of the IEDDA reaction.

G cluster_1 Experimental Workflow: Comparing Click Chemistry Probes Start Select Probes (e.g., Sulfo-CY3-Tz, Cy5-Tz, DBCO-Cy3) Kinetics Measure Reaction Kinetics (Stopped-Flow) Start->Kinetics Photostability Assess Photostability (Microscopy) Start->Photostability Imaging Live-Cell Imaging Performance Start->Imaging Data Quantitative Data Analysis Kinetics->Data Photostability->Data Imaging->Data Comparison Generate Comparison Tables and Guide Data->Comparison

Caption: Workflow for comparing click chemistry probes.

Conclusion

The choice between this compound and other click chemistry probes is highly dependent on the specific experimental requirements.

  • Choose this compound for: Applications demanding high water solubility and bright, photostable fluorescence in the Cy3 channel, particularly for labeling extracellular targets or in aqueous environments.

  • Consider alternatives like Cy5- or Alexa Fluor 647-Tetrazine for: Far-red and near-infrared imaging where lower autofluorescence and deeper tissue penetration are crucial. Alexa Fluor 647-Tetrazine is particularly advantageous for applications requiring exceptional photostability, such as super-resolution microscopy.

  • Opt for SPAAC probes like DBCO-Cy3 for: Intracellular labeling where the potential cytotoxicity of copper catalysts used in other click reactions is a concern. The trade-off is typically slower reaction kinetics compared to IEDDA.

Ultimately, the ideal probe will offer the optimal balance of reactivity, stability, brightness, and biocompatibility for your research. This guide provides a framework and the necessary data to make a well-informed decision, enabling you to push the boundaries of your scientific investigations.

References

Quantifying the Efficiency of Sulfo-CY3 Tetrazine Potassium in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the selection of a fluorescent probe is a critical determinant of experimental success. Sulfo-CY3 tetrazine potassium has emerged as a prominent reagent for bioorthogonal labeling, leveraging the rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with trans-cyclooctene (B1233481) (TCO) functionalized molecules. This guide provides an objective comparison of Sulfo-CY3 tetrazine's performance against other common fluorescent probes, supported by experimental protocols for quantifying its labeling efficiency.

Performance Comparison of Tetrazine-Functionalized Dyes

The efficiency of a fluorescent label is primarily assessed by its brightness (a product of its molar extinction coefficient and quantum yield) and its degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein or antibody. While direct, side-by-side comparative studies quantifying the DOL of Sulfo-CY3 tetrazine against other tetrazine-conjugated dyes under identical conditions are not extensively published in a consolidated format, we can infer performance based on the properties of the core fluorophores.

Alexa Fluor dyes are widely recognized for their superior brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy3.[1][2][3] This suggests that a tetrazine conjugate of an Alexa Fluor dye, such as Alexa Fluor 555 tetrazine, would likely exhibit higher fluorescence intensity in labeling applications than Sulfo-CY3 tetrazine. However, Sulfo-CY3 offers a cost-effective and readily available alternative with excellent water solubility due to its sulfo groups.

Below is a summary of the key photophysical properties of Sulfo-CY3 and comparable fluorophores. The labeling efficiency and resulting brightness of the conjugate will be influenced by these intrinsic properties.

FeatureSulfo-CY3 TetrazineAlexa Fluor 555 Tetrazine (Comparable)DyLight 555 Tetrazine (Comparable)
Excitation Max (nm) ~554~555~555
Emission Max (nm) ~568~565~576
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000~155,000~150,000
Quantum Yield ~0.1~0.1Not widely reported
Photostability GoodExcellentGood
Water Solubility ExcellentExcellentExcellent

Note: The exact photophysical properties of the tetrazine conjugates may vary slightly from the parent dyes.

Experimental Protocols

To quantitatively assess the labeling efficiency of this compound, two primary experimental approaches are recommended: spectrophotometric determination of the Degree of Labeling (DOL) for purified protein conjugates and flow cytometric analysis of labeled cells.

Protocol 1: Quantification of Degree of Labeling (DOL) for a TCO-Modified Antibody

This protocol details the labeling of a trans-cyclooctene (TCO)-modified antibody with Sulfo-CY3 tetrazine and the subsequent calculation of the DOL.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Sulfo-CY3 tetrazine in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • To the TCO-modified antibody solution (typically 1 mg/mL in PBS), add a 3 to 10-fold molar excess of the Sulfo-CY3 tetrazine stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Remove excess, unreacted Sulfo-CY3 tetrazine using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and 554 nm (A554).

  • Calculation of Degree of Labeling (DOL):

    • Protein Concentration (M):

      • Protein Concentration (M) = [A280 - (A554 × CF)] / ε_protein

      • Where:

        • A280: Absorbance at 280 nm

        • A554: Absorbance at 554 nm

        • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Sulfo-CY3, this is approximately 0.08.

        • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)

    • Dye Concentration (M):

      • Dye Concentration (M) = A554 / ε_dye

      • Where:

        • ε_dye: Molar extinction coefficient of Sulfo-CY3 at 554 nm (~150,000 M⁻¹cm⁻¹)

    • DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Quantification of Cell Surface Labeling by Flow Cytometry

This protocol provides a method for quantifying the labeling of cell surface proteins on a target cell population using a TCO-modified antibody and Sulfo-CY3 tetrazine.

Materials:

  • Cells expressing the target surface protein

  • TCO-modified primary antibody specific for the target protein

  • This compound

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow Cytometer

Procedure:

  • Primary Antibody Incubation:

    • Harvest and wash the cells, then resuspend them in Flow Cytometry Staining Buffer at a concentration of 1-5 x 10^6 cells/mL.

    • Add the TCO-modified primary antibody at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound primary antibody.

  • Sulfo-CY3 Tetrazine Labeling:

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Add Sulfo-CY3 tetrazine to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unreacted Sulfo-CY3 tetrazine.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a laser suitable for exciting Cy3 (e.g., 561 nm).

    • Collect fluorescence data in the appropriate channel (e.g., ~570-610 nm).

    • Include an unlabeled cell control and a primary antibody-only control to set gates and determine background fluorescence.

  • Data Analysis:

    • Quantify the labeling efficiency by measuring the Mean Fluorescence Intensity (MFI) of the positively stained cell population.

    • The percentage of positively stained cells can also be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Protein Labeling and DOL Calculation Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis tco_ab TCO-modified Antibody mix Mix Antibody and Dye tco_ab->mix cy3_tz Sulfo-CY3 Tetrazine Stock cy3_tz->mix incubate Incubate (1-2h, RT) mix->incubate desalt Spin Desalting Column incubate->desalt spectro UV-Vis Spectrophotometry (A280 & A554) desalt->spectro calc Calculate DOL spectro->calc

Caption: Workflow for protein labeling and DOL calculation.

G Cell Surface Labeling and Flow Cytometry Workflow cluster_prep Cell and Reagent Preparation cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cells Target Cells primary_inc Primary Antibody Incubation (30-60 min, 4°C) cells->primary_inc tco_ab TCO-modified Primary Antibody tco_ab->primary_inc cy3_tz Sulfo-CY3 Tetrazine cy3_inc Sulfo-CY3 Tetrazine Incubation (30-60 min, RT) cy3_tz->cy3_inc wash1 Wash Cells primary_inc->wash1 wash1->cy3_inc wash2 Wash Cells cy3_inc->wash2 acquire Acquire Data on Flow Cytometer wash2->acquire analyze Analyze MFI and % Positive Cells acquire->analyze

Caption: Workflow for cell surface labeling and analysis.

Conclusion

This compound is a highly effective and versatile tool for bioorthogonal labeling. Its excellent water solubility and rapid reaction kinetics make it well-suited for a variety of applications in complex biological media. While spectrally similar Alexa Fluor dyes may offer superior brightness and photostability, Sulfo-CY3 tetrazine provides a robust and economical option for many experimental needs. The provided protocols offer a framework for the quantitative assessment of its labeling efficiency, enabling researchers to optimize their conjugation strategies and obtain reliable, reproducible results.

References

Sulfo-CY3 Tetrazine: A Comparative Guide to Cross-Reactivity Assessment in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-CY3 tetrazine with alternative fluorescent probes used in bioorthogonal chemistry, with a focus on assessing cross-reactivity and non-specific binding. The information presented is curated from publicly available data and is intended to guide researchers in selecting the most appropriate reagents for their specific applications.

Introduction to Sulfo-CY3 Tetrazine and Bioorthogonal Chemistry

Sulfo-CY3 tetrazine is a fluorescent probe widely used in bioorthogonal chemistry for labeling biomolecules in living systems. It belongs to the cyanine (B1664457) dye family and is functionalized with a tetrazine moiety. The tetrazine group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of target molecules in complex biological environments with minimal interference with native biological processes.[1][2][3]

One of the key advantages of some tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the nearby dye, and upon reaction with a TCO, this quenching is relieved, leading to a significant increase in the fluorescence signal.[4][5][6] This "turn-on" effect is highly desirable as it improves the signal-to-noise ratio by reducing background fluorescence from unreacted probes.[4][5]

However, like any chemical tool, the potential for off-target reactions or non-specific binding exists and must be carefully evaluated. This guide provides a framework for assessing the cross-reactivity of Sulfo-CY3 tetrazine and compares its performance with other commonly used fluorescent tetrazine probes.

Comparative Performance of Fluorescent Tetrazine Probes

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Features & Reported Performance
Sulfo-CY3 Tetrazine ~550-555~570~0.1-0.31~150,000Bright and photostable.[1][2] Good water solubility due to sulfo groups.[1] Can exhibit fluorogenicity.[7]
Sulfo-CY5 Tetrazine ~649-651~666-670Not widely reported~250,000Far-red emission minimizes autofluorescence.[8] High molar extinction coefficient. Good water solubility.[3]
ATTO 488-Tetrazine ~501~523~0.80~90,000High photostability and quantum yield.[9] Often used as a benchmark for green fluorescent probes.
ATTO 565-Tetrazine ~564~590~0.89~120,000Bright and photostable orange-red emitting dye.[10]
ATTO 647N-Tetrazine ~646~664~0.65~150,000Excellent photostability and high quantum yield in the far-red spectrum.[10] Reduced background fluorescence.

Note: Quantum yield and molar extinction coefficients can vary depending on the solvent and conjugation state. The data presented here is a guideline and should be confirmed from the specific product datasheet.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously assess the cross-reactivity and non-specific binding of Sulfo-CY3 tetrazine and its alternatives, a standardized experimental workflow is crucial. The following protocols describe methods for quantifying non-specific binding using both microscopy and flow cytometry.

General Workflow for Cross-Reactivity Assessment

The overall workflow for assessing cross-reactivity involves comparing the fluorescence signal in cells with and without the target for the bioorthogonal reaction.

G cluster_0 Cell Preparation cluster_1 Probe Incubation cluster_2 Washing cluster_3 Data Acquisition & Analysis prep_cells Prepare two populations of cells: 1. TCO-modified (Target +) 2. Unmodified (Target -) incubate Incubate both cell populations with the fluorescent tetrazine probe (e.g., Sulfo-CY3 tetrazine) prep_cells->incubate wash Wash cells to remove unbound probe incubate->wash acquire Acquire data using: - Fluorescence Microscopy - Flow Cytometry wash->acquire analyze Quantify fluorescence intensity and calculate Signal-to-Background Ratio acquire->analyze

Caption: General workflow for assessing fluorescent probe cross-reactivity.

Protocol 1: Cross-Reactivity Assessment by Fluorescence Microscopy

This protocol allows for the visual and quantitative assessment of specific versus non-specific labeling at the single-cell level.

Materials:

  • TCO-modified and unmodified cells (e.g., a cell line engineered to express a TCO-tagged surface protein and the corresponding wild-type)

  • Sulfo-CY3 tetrazine and alternative fluorescent tetrazine probes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed both TCO-modified and unmodified cells in separate wells of a glass-bottom imaging plate. Culture until they reach the desired confluency.

  • Probe Preparation: Prepare stock solutions of each fluorescent tetrazine probe in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in imaging buffer. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.[11]

  • Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing imaging buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with imaging buffer to remove unbound probe.

  • Imaging: Acquire fluorescence images of both TCO-modified and unmodified cells using identical microscope settings (e.g., excitation intensity, exposure time, gain).

  • Image Analysis:

    • Quantify the mean fluorescence intensity of individual cells in both the TCO-positive and TCO-negative populations using image analysis software (e.g., ImageJ/Fiji).

    • The fluorescence intensity of the TCO-negative cells represents the level of non-specific binding (background).

    • Calculate the Signal-to-Background Ratio (SBR) for each probe: SBR = (Mean fluorescence of TCO-positive cells) / (Mean fluorescence of TCO-negative cells)

Protocol 2: Cross-Reactivity Assessment by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify fluorescence intensity across large cell populations.

Materials:

  • TCO-modified and unmodified cells in suspension

  • Sulfo-CY3 tetrazine and alternative fluorescent tetrazine probes

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of both TCO-modified and unmodified cells. Adjust the cell concentration to 1 x 10⁶ cells/mL in flow cytometry staining buffer.

  • Probe Preparation: Prepare a dilution series of each fluorescent tetrazine probe in staining buffer.

  • Labeling: Add the diluted probes to the cell suspensions and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with cold staining buffer.

  • Flow Cytometry Analysis: Resuspend the cells in staining buffer and analyze on a flow cytometer using the appropriate laser and emission filter for the specific dye.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Determine the median fluorescence intensity (MFI) for both the TCO-positive and TCO-negative cell populations for each probe and concentration.

    • The MFI of the TCO-negative population represents the non-specific binding.

    • Calculate the Signal-to-Background Ratio (SBR) for each probe: SBR = (MFI of TCO-positive cells) / (MFI of TCO-negative cells)

Visualization of Key Processes

The IEDDA Bioorthogonal Reaction

The core of the labeling strategy is the inverse-electron-demand Diels-Alder reaction between the tetrazine probe and the TCO-modified target.

G Sulfo-CY3_Tetrazine Sulfo-CY3-Tetrazine Labeled_Product Fluorescently Labeled Product Sulfo-CY3_Tetrazine->Labeled_Product + TCO_Target TCO-modified Biomolecule TCO_Target->Labeled_Product + N2 N₂ (gas) Labeled_Product->N2 releases

Caption: The IEDDA reaction between Sulfo-CY3 tetrazine and a TCO-modified target.

Logic for Assessing Non-Specific Binding

The experimental design for assessing non-specific binding relies on a clear comparison between a positive control (specific binding) and a negative control (non-specific binding).

G cluster_0 Experimental Groups cluster_1 Expected Outcome Target_pos Target+ Cells (TCO-modified) High_Signal High Fluorescence (Specific Binding + Non-specific) Target_pos->High_Signal Target_neg Target- Cells (Unmodified) Low_Signal Low Fluorescence (Non-specific Binding Only) Target_neg->Low_Signal Probe Fluorescent Tetrazine Probe Probe->Target_pos Probe->Target_neg

References

A Head-to-Head Comparison: Sulfo-CY3 Tetrazine vs. DyLight 550 Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of the optimal fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of two widely used tetrazine-functionalized cyanine (B1664457) dyes: Sulfo-CY3 tetrazine and DyLight 550 tetrazine. By examining their performance characteristics through experimental data, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.

Core Performance Characteristics

The efficacy of a fluorescent probe in bioorthogonal labeling is determined by a combination of its photophysical properties and its reactivity in the specific chemical ligation. Here, we compare Sulfo-CY3 tetrazine and DyLight 550 tetrazine based on their spectral properties, quantum yield, fluorescence lifetime, photostability, and reactivity.

Table 1: Photophysical and Spectral Properties
PropertySulfo-CY3 TetrazineDyLight 550 Tetrazine
Excitation Maximum (λex) ~550-555 nm~562 nm[1]
Emission Maximum (λem) ~565-570 nm~576 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[2]~150,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) Variable (up to 0.31 for non-sulfonated Cy3 tetrazine, can be lower for Sulfo-Cy3)[3]Data not available for tetrazine conjugate; parent dye is known for high fluorescence intensity[4][5]
Fluorescence Lifetime (τ) Variable (can be ~2.0 ns when conjugated to biomolecules)[6][7]Data not available for tetrazine conjugate
Solubility High water solubilityHigh water solubility[4][5]

Reactivity in Bioorthogonal Ligation

The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is the cornerstone of their utility in bioorthogonal labeling. The speed of this reaction, quantified by the second-order rate constant (k₂), is a critical performance indicator.

While a direct head-to-head comparison of the k₂ values for Sulfo-CY3 tetrazine and DyLight 550 tetrazine with a standardized TCO derivative is not available in the reviewed literature, the kinetics of tetrazine-TCO ligations are generally very fast, with rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹[9][10]. The specific structure of the tetrazine and any modifications to the TCO can influence the reaction rate[11]. For many applications, the reaction kinetics of both probes are sufficiently rapid to enable efficient labeling at low concentrations.

Photostability

Experimental Protocols

To facilitate the independent evaluation and comparison of these probes, detailed methodologies for key experiments are provided below.

Determining Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a reference standard with a known quantum yield and similar absorption and emission properties to the test sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Solution Preparation: Prepare a series of dilutions for both the standard and the tetrazine probe in the same solvent to obtain absorbances in the linear range (typically < 0.1) at the chosen excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Assessing Photostability

This protocol measures the rate of photobleaching under continuous illumination.

Protocol:

  • Sample Preparation: Prepare solutions of Sulfo-CY3 tetrazine and DyLight 550 tetrazine at the same concentration in a suitable buffer (e.g., PBS).

  • Microscopy Setup:

    • Place a small volume of the dye solution on a microscope slide and cover with a coverslip.

    • Focus on the sample using a fluorescence microscope equipped with an appropriate laser line and filter set for the dye.

  • Image Acquisition:

    • Acquire a time-lapse series of images under continuous illumination. Use consistent laser power and exposure time for both dyes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image over time.

    • Normalize the intensity values to the initial intensity.

    • Plot the normalized intensity as a function of time to generate photobleaching curves. The rate of decay indicates the photostability.

Measuring Second-Order Rate Constants (k₂) for the iEDDA Reaction

This protocol uses UV-Vis spectroscopy to monitor the disappearance of the tetrazine absorbance upon reaction with TCO.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the tetrazine probe and a TCO derivative (e.g., TCO-PEG4-amine) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., PBS, pH 7.4).

  • Kinetic Measurement:

    • In a quartz cuvette, add the reaction buffer and the TCO solution. The concentration of the TCO should be in significant excess (at least 10-fold) of the tetrazine to ensure pseudo-first-order kinetics.

    • Initiate the reaction by adding the tetrazine solution and immediately start recording the absorbance at the tetrazine's characteristic wavelength (around 520-540 nm) over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.

Visualizing the Bioorthogonal Labeling Workflow

The following diagram illustrates the general workflow for a bioorthogonal labeling experiment using a tetrazine-functionalized fluorescent probe.

G Bioorthogonal Labeling Workflow cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Detection Target Target Biomolecule Metabolic_Labeling Metabolic Labeling with Dienophile Target->Metabolic_Labeling Labeled_Target Dienophile-labeled Biomolecule Metabolic_Labeling->Labeled_Target Probe_Addition Addition of Tetrazine Probe (Sulfo-CY3 or DyLight 550) Labeled_Target->Probe_Addition iEDDA_Reaction iEDDA Reaction Probe_Addition->iEDDA_Reaction Wash Wash (Optional) iEDDA_Reaction->Wash Imaging Fluorescence Imaging Wash->Imaging

Caption: A generalized workflow for bioorthogonal labeling experiments.

Signaling Pathway and Logical Relationships

The choice between Sulfo-CY3 tetrazine and DyLight 550 tetrazine depends on the specific requirements of the experiment. The following diagram outlines the decision-making process.

G Probe Selection Logic Start Experiment Design Requirement Key Performance Requirement Start->Requirement Brightness High Brightness Crucial? Requirement->Brightness Brightness Photostability Extended Imaging Time? Requirement->Photostability Photostability Kinetics Rapid Labeling Needed? Requirement->Kinetics Kinetics Sulfo_CY3 Consider Sulfo-CY3 Tetrazine Brightness->Sulfo_CY3 No DyLight_550 Consider DyLight 550 Tetrazine Brightness->DyLight_550 Yes Photostability->Sulfo_CY3 No Photostability->DyLight_550 Yes Both Both Probes Suitable Kinetics->Both

Caption: A decision tree for selecting the appropriate tetrazine probe.

Conclusion

Both Sulfo-CY3 tetrazine and DyLight 550 tetrazine are powerful tools for bioorthogonal labeling. Sulfo-CY3 is a well-characterized dye with predictable performance, though its quantum yield can be influenced by its environment. DyLight 550 is known for its high brightness and photostability, making it an excellent choice for demanding imaging applications. The ultimate selection will depend on the specific experimental constraints, including the required brightness, photostability, and the acceptable reaction kinetics. The provided experimental protocols will enable researchers to perform their own comparative analysis to determine the most suitable probe for their research needs.

References

Validating Target Specificity of Sulfo-CY3 Tetrazine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high target specificity in protein labeling is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of Sulfo-CY3 tetrazine labeling with alternative methods, focusing on the validation of target specificity. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of the most appropriate labeling strategy.

Sulfo-CY3 tetrazine has emerged as a powerful tool for fluorescently labeling biomolecules due to its participation in the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (B1233481) (TCO) tag. This reaction is known for its exceptionally fast kinetics and high specificity, minimizing off-target labeling in complex biological systems.[1] However, rigorous validation of this specificity is crucial for the accurate interpretation of experimental results.

This guide outlines key experimental approaches to validate the target specificity of Sulfo-CY3 tetrazine labeling and compares its performance with other common fluorescent labeling techniques.

Comparison of Fluorescent Labeling Chemistries

The choice of labeling chemistry significantly influences the specificity and efficiency of protein modification. Below is a comparison of Sulfo-CY3 tetrazine-TCO ligation with two other widely used methods: NHS ester labeling and azide-alkyne "click chemistry."

FeatureSulfo-CY3 Tetrazine-TCO LigationAmine-Reactive NHS EsterAzide-Alkyne Cycloaddition (CuAAC/SPAAC)
Target Moiety Trans-cyclooctene (TCO)Primary amines (e.g., lysine (B10760008) residues, N-terminus)Alkyne or Azide (B81097)
Specificity High: Bioorthogonal reaction specific to the TCO tag.[1]Lower: Reacts with multiple accessible primary amines on the protein surface.High: Bioorthogonal reaction.
Labeling Control High: Site-specific incorporation of the TCO tag allows for precise control over the labeling site.Low: Labeling occurs on any accessible primary amine, leading to a heterogeneous population of labeled proteins.[2]High: Requires site-specific incorporation of an azide or alkyne-modified amino acid.
Reaction Kinetics Very Fast (up to 10^6 M⁻¹s⁻¹)[1]FastModerate to Fast (CuAAC is generally faster than SPAAC).
Biocompatibility Excellent: Catalyst-free reaction.[3]GoodCopper-catalyzed (CuAAC) can be toxic to cells; Strain-promoted (SPAAC) is catalyst-free and more biocompatible.[4]
Potential for Off-Target Labeling Low: Minimal reactivity with native cellular components. Some tetrazine derivatives can show minimal proteome reactivity.[5]Moderate: Can react with other nucleophiles, and the dye itself can have non-specific interactions.Low: Azides and alkynes are largely absent in biological systems.

Experimental Protocols for Validating Target Specificity

To ensure that the fluorescent signal from Sulfo-CY3 tetrazine is localized specifically to the protein of interest, a series of control experiments are essential.

No-TCO Control

This fundamental control experiment verifies that the Sulfo-CY3 tetrazine does not non-specifically bind to cellular components in the absence of the TCO tag.

Methodology:

  • Prepare two sets of cells: one expressing the TCO-tagged protein of interest and a wild-type (WT) control group not expressing the TCO-tagged protein.

  • Incubate both cell populations with Sulfo-CY3 tetrazine under the same conditions (concentration, time, temperature).

  • Analyze the cells using fluorescence microscopy and flow cytometry.

  • Perform SDS-PAGE and in-gel fluorescence imaging on cell lysates from both groups.

Expected Outcome: A fluorescent signal should only be observed in the cells expressing the TCO-tagged protein. The wild-type cells should show minimal to no fluorescence.

No_TCO_Control cluster_0 Experimental Group cluster_1 Control Group TCO_Cells Cells with TCO-tagged Protein Label_TCO Incubate with Sulfo-CY3 Tetrazine TCO_Cells->Label_TCO Analyze_TCO Fluorescence Analysis Label_TCO->Analyze_TCO Signal Specific Signal Observed Analyze_TCO->Signal WT_Cells Wild-Type Cells (No TCO tag) Label_WT Incubate with Sulfo-CY3 Tetrazine WT_Cells->Label_WT Analyze_WT Fluorescence Analysis Label_WT->Analyze_WT No_Signal No Signal Observed Analyze_WT->No_Signal

Workflow for the No-TCO control experiment.
Competition Assay

This experiment confirms that the labeling is specific to the TCO-tetrazine reaction by competing with a non-fluorescent tetrazine derivative.

Methodology:

  • Prepare two samples of cells or purified protein expressing the TCO tag.

  • Pre-incubate one sample with an excess of a non-fluorescent tetrazine derivative (e.g., methyltetrazine).

  • Add Sulfo-CY3 tetrazine to both samples.

  • Analyze the fluorescence intensity of both samples.

Expected Outcome: The sample pre-incubated with the non-fluorescent tetrazine should exhibit a significantly reduced fluorescent signal compared to the sample without the competitor.

Competition_Assay cluster_0 Competition Group cluster_1 Control Group TCO_Target_Comp TCO-tagged Target Preincubation Pre-incubate with excess non-fluorescent Tetrazine TCO_Target_Comp->Preincubation Add_SulfoCY3_Comp Add Sulfo-CY3 Tetrazine Preincubation->Add_SulfoCY3_Comp Analysis_Comp Fluorescence Analysis Add_SulfoCY3_Comp->Analysis_Comp Reduced_Signal Reduced Signal Analysis_Comp->Reduced_Signal TCO_Target_Ctrl TCO-tagged Target Add_SulfoCY3_Ctrl Add Sulfo-CY3 Tetrazine TCO_Target_Ctrl->Add_SulfoCY3_Ctrl Analysis_Ctrl Fluorescence Analysis Add_SulfoCY3_Ctrl->Analysis_Ctrl Strong_Signal Strong Signal Analysis_Ctrl->Strong_Signal

Workflow for the competition assay.
Mass Spectrometry Analysis

For definitive confirmation of the labeling site, mass spectrometry (MS) is the gold standard.

Methodology:

  • Label the TCO-tagged protein with Sulfo-CY3 tetrazine.

  • Digest the labeled protein into peptides using a protease (e.g., trypsin).

  • Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptide fragment containing the Sulfo-CY3 modification and confirm that it corresponds to the peptide with the TCO-tagged amino acid.

Expected Outcome: The MS/MS spectrum will show a mass shift corresponding to the Sulfo-CY3 tetrazine adduct only on the peptide containing the TCO-modified residue.

Mass_Spectrometry_Workflow Start Sulfo-CY3 Labeled TCO-Protein Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Confirmation Confirmation of Labeling Site Data_Analysis->Confirmation

Workflow for mass spectrometry validation.

Visualizing Signaling Pathways and Experimental Logic

Understanding the underlying biological context is crucial for interpreting labeling experiments. The following diagram illustrates a generic signaling pathway where a TCO-tagged receptor on the cell surface is targeted for labeling.

Signaling_Pathway Receptor TCO-Tagged Receptor Downstream Downstream Signaling Receptor->Downstream Ligand Ligand Ligand->Receptor Label Sulfo-CY3 Tetrazine Label->Receptor

Labeling a TCO-tagged receptor in a signaling pathway.

Conclusion

Sulfo-CY3 tetrazine labeling via TCO-ligation offers a highly specific and efficient method for fluorescently tagging proteins. Its bioorthogonal nature significantly reduces the likelihood of off-target reactions compared to more traditional labeling chemistries. However, as with any experimental technique, rigorous validation is essential. By employing the control experiments outlined in this guide—including the no-TCO control, competition assays, and mass spectrometry analysis—researchers can confidently ascertain the target specificity of their labeling and generate high-quality, reliable data. The superior specificity of the tetrazine-TCO ligation makes it an invaluable tool for precise and sensitive applications in cell biology, drug development, and beyond.

References

Comparative analysis of quantum yield for different tetrazine dyes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe for bioorthogonal labeling is a critical decision that directly influences experimental outcomes. Among the various tools available, tetrazine-based dyes have become indispensable due to their role in the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is prized for its rapid kinetics and biocompatibility.[1][2] A key parameter for evaluating any fluorophore is its fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light.[3][4] This guide provides a comparative analysis of the quantum yields for different tetrazine derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal probe for their specific needs.

Quantitative Data Summary: Quantum Yield of Tetrazine Derivatives

The fluorescence quantum yield of a tetrazine dye is intrinsically linked to its molecular structure and is also influenced by its environment, such as the solvent.[4] Furthermore, many tetrazine probes are designed as "turn-on" sensors; they exhibit very low quantum yields in their initial state but become highly fluorescent after reacting with a dienophile like trans-cyclooctene (B1233481) (TCO).[1][5] The following table summarizes the quantum yields of various tetrazine dyes and their conjugates as reported in the literature.

Tetrazine Dye / ConjugateQuantum Yield (Φf)Solvent / MediumNotesReference(s)
Inherently Fluorescent Tetrazines
3-chloro-6-alkoxytetrazinesHigher than dialkoxy derivatives-Intersystem crossing is a competing decay pathway, and its rate is lower for these derivatives.[6][7][6],[7]
3,6-dialkoxy derivativesLower than chloroalkoxy derivatives-Higher rate of intersystem crossing competes with fluorescence.[6][7][6],[7]
3-(4-Chlorophenoxy)-6-methyl-1,2,4,5-tetrazine12%-An example of a moderately emissive tetrazine ether.[8][8]
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)-L-tyrosine (4b)11.9%Water:DMSO (4:1)Amino acid derivative with significant fluorescence.[8][8]
4-(1,2,4,5-tetrazin-3-yl)-L-tyrosine (4a)7.58%Water:DMSO (4:1)Monosubstituted tetrazine amino acid derivative.[8][8]
4-(6-Phenyl-1,2,4,5-tetrazin-3-yl)-L-tyrosine (4c)7.08%Water:DMSO (4:1)Phenyl-substituted tetrazine amino acid derivative.[8][8]
Fluorogenic Probes (Quenched State)
BODIPY-Methyl-s-tetrazine< 0.01-Designed for fluorogenic labeling with a high turn-on ratio.[1][1]
Rhodamine-ortho-oxymethyl-linked tetrazine (o-TzR)0.3%-Efficiently quenched due to close proximity of tetrazine to the fluorophore core.[1][9][1],[9]
Silicon Rhodamine-ortho-oxymethyl-linked tetrazine (o-TzSiR)0.7%-Red-shifted analogue with comparable fluorogenicity to o-TzR.[9][9]
Tz-BODIPY< 0.01AcetonitrileBecomes highly fluorescent (Φf = 0.60 for product) after photolysis of the tetrazine.[10][10]
Tz-CoumarinLow (not specified)-Shows an 86-fold increase in fluorescence intensity upon irradiation.[10][10]
Tz-Si-RhodamineLow (not specified)-Shows a 35-fold increase in fluorescence intensity upon irradiation.[10][10]

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a test sample is the comparative method, which measures its fluorescence relative to a well-characterized standard with a known quantum yield.[11][12]

Principle: If a standard and a test sample have identical absorbance values at the same excitation wavelength, it is assumed they absorb the same number of photons.[12] The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The final calculation must account for the refractive indices of the solvents used for the standard and the sample.[11][12]

Methodology:

  • Reagent Preparation:

    • Standard Selection: Choose a suitable fluorescence standard (e.g., Rhodamine 101, Rhodamine 6G) whose absorption and emission spectra overlap with the test sample.[3][6]

    • Stock Solutions: Prepare stock solutions of the test dye and the standard dye in a high-purity solvent (e.g., ethanol, PBS).[4][6]

    • Serial Dilutions: Prepare a series of dilutions for both the test sample and the standard, ensuring the absorbance at the chosen excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.[12]

  • Spectroscopic Measurements:

    • Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard. Determine the absorbance value at the excitation wavelength (λ_ex).[11]

    • Fluorescence Spectra: Using a fluorescence spectrometer, record the emission spectrum for each dilution. The excitation wavelength must be the same for both the sample and the standard. Ensure identical experimental conditions (e.g., slit widths, temperature) for all measurements.[4]

  • Data Analysis:

    • Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission spectrum for each recorded measurement.[12]

    • Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.[11][12]

    • Calculate Gradient: Determine the gradient (slope, m) of the linear fit for both plots. The gradient is proportional to the quantum yield.[12]

    • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):[12]

      Φ_X = Φ_ST * (m_X / m_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the known quantum yield of the standard.

      • m_X and m_ST are the gradients from the plots for the test sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively.

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and the fundamental principle behind fluorogenic tetrazine probes.

G cluster_prep 1. Sample & Standard Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis p1 Select Standard (Known Φf) p2 Prepare Stock Solutions (Test & Standard) p1->p2 p3 Create Serial Dilutions (Abs < 0.1) p2->p3 m1 Record Absorbance Spectra (UV-Vis Spectrophotometer) p3->m1 m2 Record Emission Spectra (Fluorometer at λex) m1->m2 a1 Integrate Area of Emission Spectra m2->a1 a2 Plot: Integrated Intensity vs. Absorbance a1->a2 a3 Determine Gradients (m) for Test & Standard a2->a3 calc 4. Calculate Quantum Yield Φx = Φst * (mx/mst) * (ηx²/ηst²) a3->calc

Caption: Workflow for relative fluorescence quantum yield determination.

G Quenched Quenched State (Low Quantum Yield) Dienophile + Dienophile (e.g., TCO) Fluorescent Fluorescent Product (High Quantum Yield) Dienophile->Fluorescent  iEDDA Click Reaction

Caption: Bioorthogonal "turn-on" mechanism for fluorogenic tetrazine probes.

References

Safety Operating Guide

Navigating the Safe Disposal of Sulfo-CY3 Tetrazine Potassium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Sulfo-CY3 tetrazine potassium, a fluorescent dye commonly used in bioconjugation and click chemistry. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is directed at researchers, scientists, and drug development professionals who handle this compound.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this procedural guide is based on the known hazards of its constituent chemical classes: cyanine (B1664457) dyes and tetrazine compounds. It is imperative to treat this compound as potentially hazardous.

Core Safety and Chemical Properties

A foundational understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes the available information for this compound.

PropertyValueSource
Molecular Formula C41H47N7O10S3BroadPharm[1]
Molecular Weight 894.1 g/mol BroadPharm[1]
Appearance SolidInferred
Solubility Soluble in water, DMSO, DMFBroadPharm[1]
Excitation Maximum (λex) 550 nmBroadPharm[1]
Emission Maximum (λem) 570 nmBroadPharm[1]
Storage Conditions -20°C, in the dark, desiccatedLumiprobe[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and most crucial step for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator may be necessary. Work should be conducted in a certified chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all materials contaminated with this compound, including:

    • Unused or expired solid compound

    • Stock solutions and dilutions

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper)

    • Absorbent materials used for cleaning spills

3. Labeling of Hazardous Waste:

  • Label the waste container with a "Hazardous Waste" tag.

  • Clearly write the full chemical name: "this compound". Avoid abbreviations.

  • List all components in the container, including solvents (e.g., water, DMSO).

  • Indicate the associated hazards (e.g., "Irritant," "Handle with Caution").

  • Include the date of waste accumulation and the name of the generating laboratory/researcher.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, absorb the spill with an inert material, such as vermiculite, sand, or a chemical absorbent pad.

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Do not allow the material or cleaning rinsate to enter drains or water courses.

5. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.

  • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.

6. Final Disposal:

  • Once the hazardous waste container is full, ensure it is tightly sealed.

  • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Start: Handling Sulfo-CY3 Tetrazine Potassium B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Is this waste to be disposed of? B->C D Segregate Waste in a Designated, Labeled Container C->D Yes G Spill Occurs C->G Spill E Solid Waste (powder, contaminated consumables) D->E F Liquid Waste (solutions) D->F K Store Sealed Waste Container in a Safe, Ventilated Area E->K F->K H Contain and Absorb Spill with Inert Material G->H I Collect Spill Debris into Hazardous Waste Container H->I J Decontaminate Spill Area I->J J->K L Contact Institutional EHS or Licensed Disposal Contractor K->L M End: Proper Disposal L->M

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sulfo-CY3 tetrazine potassium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Sulfo-CY3 tetrazine potassium. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

This compound is a water-soluble cyanine (B1664457) dye containing a tetrazine group, commonly used as a click chemistry reagent for labeling biomolecules.[1][2] While specific safety data for this exact compound is not extensively detailed, a comprehensive hazard assessment can be based on its constituent parts: a cyanine dye and a tetrazine moiety. The primary anticipated hazards include skin, eye, and respiratory irritation.[3]

Hazard Identification and Classification

Based on analogous chemical structures, this compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety during handling.

Protection TypeEquipment SpecificationRationale
Eye and Face Safety goggles or a face shieldMust be worn at all times to protect against splashes of the powder or solutions.[3]
Hand Powder-free nitrile or neoprene glovesImpervious gloves are required to prevent skin contact.[3] Double-gloving is recommended for extended handling.[3]
Body Standard laboratory coatRequired to protect skin and clothing from accidental spills.[3]
Respiratory Use in a well-ventilated area or chemical fume hoodA respirator may be necessary if creating aerosols or handling the powder outside of a fume hood.[3]
Foot Closed-toe shoesRequired in all laboratory settings to protect against spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at -20°C in a dry, dark environment to protect it from light and moisture.[1][2]

  • Keep the container tightly closed.

2. Preparation for Use:

  • Before opening, allow the vial to warm to room temperature to prevent condensation.[3]

  • Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of any fine powder.[3]

  • Avoid generating dust.

  • Ensure adequate ventilation at all times.

3. During Use:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.[4]

  • Immediately change any contaminated clothing.

Emergency First Aid Procedures

In the event of exposure, follow these immediate first-aid measures and seek medical attention. Always provide the Safety Data Sheet to the attending physician.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention from an ophthalmologist.
Ingestion Rinse mouth. Immediately make the victim drink at least two glasses of water. Consult a physician.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Improper disposal, such as pouring solutions down the drain, is prohibited.[5]

1. Waste Collection:

  • Solid Waste: All contaminated materials, including pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and the first rinse of any glassware that contained the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not pour solutions down the drain.[3][5]

2. Neutralization (for unexhausted dye baths):

  • If the waste solution is acidic or basic, it may need to be neutralized before disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[6]

3. Storage and Pickup:

  • Store waste containers in a designated satellite accumulation area.[3]

  • Ensure containers are properly labeled with the contents and associated hazards.[7]

  • Keep waste containers securely closed.[5]

  • Contact your institution's EHS office for hazardous waste collection.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C40H44KN7O7S2
Molecular Weight 838.05 g/mol [8]
Excitation Maximum (Ex) ~548-550 nm[1][2]
Emission Maximum (Em) ~563-570 nm[1][2]
Storage Temperature -20°C[1][2]
Solubility Water, DMSO, DMF[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol p1 1. Don PPE (Goggles, Gloves, Lab Coat) p2 2. Work in Fume Hood p1->p2 p3 3. Equilibrate Vial to Room Temperature p2->p3 p4 4. Reconstitute Compound p3->p4 p5 5. Perform Experiment p4->p5 d1 6. Segregate Waste (Solid & Liquid) p5->d1 Post-Experiment e1 Exposure Event p5->e1 If Exposure Occurs d2 7. Collect in Labeled Hazardous Waste Containers d1->d2 d3 8. Store in Satellite Accumulation Area d2->d3 d4 9. Schedule EHS Pickup d3->d4 e2 Follow First Aid (See Table) e1->e2 e3 Seek Medical Attention e2->e3

Caption: Safe handling and disposal workflow for this compound.

References

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